(1R,2R)-2-PCCA hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O.2ClH/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26+,27+,28+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMICUFWAJDIQJ-QUDNCWCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (1R,2R)-2-PCCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid [(2S,3S)-2-amino-3-methylpentyl]-(4'-propylbiphenyl-4-yl)amide hydrochloride, commonly known as (1R,2R)-2-PCCA hydrochloride, is a synthetic small molecule that has emerged as a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is predominantly expressed in the striatum, a key component of the basal ganglia, and is implicated in the regulation of motor control, reward, and cognition. The absence of a known endogenous ligand for GPR88 has made synthetic agonists like (1R,2R)-2-PCCA invaluable tools for elucidating its physiological functions and therapeutic potential in various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: GPR88 Agonism
The primary mechanism of action of (1R,2R)-2-PCCA is its function as a potent agonist at the GPR88 receptor.[3][4][5] GPR88 is coupled to the inhibitory Gαi subunit of the heterotrimeric G protein complex.[2][6][7] Upon binding of (1R,2R)-2-PCCA, the receptor undergoes a conformational change, leading to the activation of the Gαi pathway. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][6][7] The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), thereby influencing various cellular processes.
The agonistic activity of 2-PCCA is stereoselective, with the (1R,2R)-diastereomer being significantly more potent than the (1S,2S)-isomer.[2][6] Studies have shown that the (1R,2R)-isomer is approximately 5-fold more potent than the (1S,2S)-isomer in inhibiting cAMP formation.[2][6]
Signaling Pathway
The signaling cascade initiated by the binding of (1R,2R)-2-PCCA to GPR88 is a canonical Gαi-coupled pathway. The key steps are outlined below:
-
Ligand Binding: (1R,2R)-2-PCCA binds to the GPR88 receptor.
-
G Protein Activation: The agonist-bound receptor facilitates the exchange of GDP for GTP on the Gαi subunit of the associated heterotrimeric G protein.
-
G Protein Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Effector Modulation: The Gαi-GTP subunit inhibits the activity of adenylyl cyclase.
-
Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the synthesis of cAMP from ATP.
-
Downstream Effects: Reduced cAMP levels lead to decreased activation of PKA and subsequent modulation of downstream signaling pathways.
Caption: GPR88 receptor signaling pathway activated by (1R,2R)-2-PCCA.
Quantitative Data
The potency of this compound has been determined in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| (1R,2R)-2-PCCA | Cell-free | - | 3 | [3][4][8] |
| (1R,2R)-2-PCCA | cAMP Assay | HEK293 (stably expressing GPR88 and GloSensor-22F) | 56 | [8] |
| (1R,2R)-2-PCCA | Cell-based | GPR88-22F cells | 603 | [3][4][8] |
| (1R,2R)-2-PCCA | cAMP Assay | GPR88 cells | 373 | [2][6] |
| (1S,2S)-2-PCCA | cAMP Assay | GPR88 cells | ~1865 (5-fold less potent than (1R,2R)-isomer) | [2][6] |
| 2-PCCA (racemic) | cAMP Assay | HEK293 (stably expressing GPR88 and GloSensor-22F) | 116 | [9][10] |
| 2-PCCA (racemic) | cAMP Assay | GPR88 cells | 877 | [2][6] |
| (1R,2R)-2-PCCA | Calcium Mobilization Assay | CHO-Gαqi5-GPR88 cells | 468 | [11] |
| Compound | Binding Affinity (Ki) (nM) | Reference |
| 2-PCCA | 277 | [1] |
| (S,S)-isomer of 2-PCCA | 487 | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro experiments.
cAMP Production Assay
This is the primary functional assay to determine the Gαi-coupling of GPR88 and the potency of its agonists.
Objective: To measure the inhibition of cAMP production in cells expressing GPR88 upon stimulation with an agonist.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. For stable expression, cells are transfected with a plasmid encoding human GPR88 and a cAMP biosensor, such as the GloSensor-22F construct. For transient expression, cells are co-transfected with the GPR88 cDNA and the cAMP biosensor.[2][6]
-
Assay Preparation: Cells are seeded into multi-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer.
-
Forskolin (B1673556)/Isoproterenol (B85558) Stimulation: To elevate basal cAMP levels, cells are stimulated with an adenylyl cyclase activator like forskolin or an agonist for an endogenously expressed Gαs-coupled receptor, such as isoproterenol for the β2-adrenergic receptor.[2][6]
-
Agonist Treatment: Cells are then treated with varying concentrations of this compound.
-
Signal Detection: The activity of the cAMP biosensor (e.g., luminescence for GloSensor) is measured using a plate reader.
-
Data Analysis: The decrease in the cAMP signal in the presence of the agonist is used to calculate the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Caption: Workflow for a typical cAMP production assay.
Calcium Mobilization Assay
While GPR88 is primarily Gαi-coupled and does not directly mobilize intracellular calcium, a modified assay can be used for high-throughput screening.[2]
Objective: To measure GPR88 activation by co-expressing a promiscuous G protein (Gαqi5) that couples to Gαi-linked receptors and redirects the signal to the Gαq pathway, leading to calcium release.[12]
Methodology:
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, co-expressing GPR88 and the promiscuous Gαqi5 protein is used (CHO-Gαqi5-GPR88).[12]
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Agonist Addition: (1R,2R)-2-PCCA is added to the cells.
-
Signal Detection: The change in fluorescence, indicating an increase in intracellular calcium, is measured using a fluorescent imaging plate reader (FLIPR).[2][6]
-
Data Analysis: The fluorescence intensity is used to determine the EC50 of the agonist.
It is important to note that direct calcium mobilization assays in cells expressing only GPR88 show no response to 2-PCCA, confirming the lack of Gαq coupling.[2][6]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (1R,2R)-2-PCCA for the GPR88 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing GPR88 or from native tissue with high GPR88 expression (e.g., striatum).
-
Radioligand: A radiolabeled GPR88 ligand, such as [3H]RTI-13951-33, is used.[1]
-
Competition Binding: The radioligand is incubated with the membranes in the presence of increasing concentrations of unlabeled (1R,2R)-2-PCCA.
-
Separation and Counting: Bound and free radioligand are separated, and the amount of bound radioactivity is quantified.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that displaces 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized, potent, and stereoselective agonist of the orphan receptor GPR88. Its mechanism of action through the Gαi-coupled signaling pathway, leading to the inhibition of cAMP production, is firmly established through a variety of in vitro assays. The availability of this tool compound has been instrumental in advancing the understanding of GPR88's role in the central nervous system and continues to support the exploration of GPR88 as a viable therapeutic target for neurological and psychiatric disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on GPR88 and related signaling pathways.
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
- 6. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
what is (1R,2R)-2-PCCA hydrochloride
An In-Depth Technical Guide to (1R,2R)-2-PCCA Hydrochloride: A Potent GPR88 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent and selective agonist for the G protein-coupled receptor 88 (GPR88). This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in neuroscience and drug discovery.
Introduction
This compound, a diastereomer of 2-PCCA, has emerged as a critical pharmacological tool for studying the function of GPR88, an orphan receptor highly expressed in the striatum.[1][2] Its ability to modulate GPR88 signaling provides a pathway to investigate the receptor's role in various neurological and psychiatric disorders.
Chemical Properties
| Property | Value |
| IUPAC Name | (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid --INVALID-LINK--amide hydrochloride |
| Molecular Formula | C₃₀H₃₈ClN₃O |
| Molecular Weight | 492.1 g/mol |
| CAS Number | 1609563-71-4 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is a potent agonist of the GPR88 receptor.[1] GPR88 is coupled to the Gαi subunit of the heterotrimeric G protein complex.[3] Upon agonist binding, GPR88 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade ultimately modulates neuronal excitability in the striatum.
Signaling Pathway Diagram
Caption: GPR88 signaling pathway upon agonist binding.
Quantitative Data
The potency of this compound has been determined in various in vitro assays. The half-maximal effective concentration (EC₅₀) values are summarized below.
| Assay Type | Cell Line | EC₅₀ (nM) | Reference |
| GloSensor™ cAMP Assay | HEK293 cells stably expressing human GPR88 | 603 | [2] |
| LANCE® TR-FRET cAMP Assay | CHO cells expressing human GPR88 | 56 | [4] |
| Cell-free Assay | Not Applicable | 3 | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of (1R,2R)-2-PCCA and its hydrochloride salt is a multi-step process. A general outline based on published methods is provided below.[5][6]
Experimental Workflow: Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
(1R,2R)-2-PCCA Hydrochloride: A Potent GPR88 Agonist for CNS Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction.[1][2] The absence of a known endogenous ligand has spurred the development of synthetic agonists to probe the receptor's function and therapeutic potential. Among these, (1R,2R)-2-PCCA hydrochloride has been identified as a potent and selective GPR88 agonist. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.
Introduction to GPR88
GPR88, also known as striatum-specific G protein-coupled receptor, belongs to the class A rhodopsin family of GPCRs.[1][3] Its expression is highly enriched in the medium spiny neurons of the striatum, a critical brain region for motor control, cognition, and reward-based learning.[1][3] The specific physiological functions of GPR88 are still under investigation, but its localization suggests a significant role in modulating dopaminergic and glutamatergic neurotransmission.[3] GPR88 primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][4][5] This inhibitory signaling cascade is a key mechanism through which GPR88 is thought to modulate neuronal excitability.[4]
This compound: A Potent GPR88 Agonist
This compound is a diastereomer of 2-PCCA and has been identified as a highly potent agonist of the GPR88 receptor.[6][7] It serves as a crucial chemical tool for elucidating the physiological roles of GPR88 and for the development of novel therapeutics targeting this receptor.
Chemical Properties
| Property | Value |
| Chemical Name | (1R,2R)-2-pyridin-2-yl-cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)-amide dihydrochloride |
| Molecular Formula | C₃₀H₃₉Cl₂N₃O |
| Molecular Weight | 528.56 g/mol |
| CAS Number | 1609563-71-4 |
Mechanism of Action
This compound exerts its effects by binding to and activating the GPR88 receptor. This activation triggers the Gαi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.[6][8] This mechanism of action has been confirmed in various in vitro assay systems.[6][8]
Figure 1: GPR88 Signaling Pathway Activation by this compound.
Quantitative Pharmacological Data
The potency of this compound as a GPR88 agonist has been determined in various in vitro assays. The data highlights its high affinity and efficacy at the receptor.
| Assay Type | Cell Line/System | Potency (EC₅₀) | Reference |
| Cell-free Assay | - | 3 nM | [6][7][8][9] |
| GloSensor cAMP Assay | HEK293 cells stably expressing human GPR88 and GloSensor-22F | 603 nM | [6][7][8][10][11] |
| LANCE cAMP Assay | CHO cells expressing PPLS-HA-GPR88 | 56 nM | [1] |
| HTRF cAMP Functional Assay | - | 3.1 nM | [1] |
| Calcium Mobilization Assay | Stable GPR88 cell line | 468 nM | [11] |
Detailed Experimental Protocols
Reproducible and robust experimental methodologies are crucial for the characterization of GPR88 agonists. The following sections provide detailed protocols for key in vitro assays.
cAMP Accumulation Assay
This functional assay is fundamental for determining the Gαi-coupling of GPR88 and the potency of its agonists.[4]
Figure 2: Workflow for a typical cAMP Accumulation Assay.
Detailed Protocol (using LANCE TR-FRET Assay): [4]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stably or transiently transfect the cells with a plasmid encoding for human GPR88. For stable cell lines, use an appropriate antibiotic for selection (e.g., G418).
-
-
Assay Procedure:
-
Harvest the GPR88-expressing HEK293 cells and seed them into 384-well plates.
-
Prepare serial dilutions of this compound in assay buffer.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence of the varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time, for example, 30 minutes.
-
Add a lysis buffer that contains a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.
-
After incubation, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a compatible plate reader. The signal will be inversely proportional to the intracellular cAMP concentration.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithmic concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a GPCR agonist and is a valuable tool for confirming the Gαi/o coupling of GPR88.[4]
Figure 3: Workflow for a [³⁵S]GTPγS Binding Assay.
Detailed Protocol: [4]
-
Membrane Preparation:
-
Homogenize striatal tissue from wild-type mice or cells overexpressing GPR88 in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the prepared membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Allow the binding reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters, which will trap the membranes with the bound [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to determine the agonist-stimulated G protein activation.
-
In Vivo Studies
In vivo studies have begun to explore the effects of GPR88 agonism using compounds like 2-PCCA. For instance, 2-PCCA has been shown to dose-dependently decrease locomotor activity in rats and reduce methamphetamine-induced hyperactivity.[12][13] These studies provide the first insights into the potential behavioral effects of GPR88 activation in preclinical models.[13]
Conclusion
This compound is a powerful and potent tool for the study of GPR88. Its well-characterized in vitro pharmacology and demonstrated in vivo activity make it an invaluable asset for researchers in neuroscience and drug discovery. The detailed protocols provided in this guide are intended to facilitate the consistent and reliable characterization of this compound and other GPR88 modulators, ultimately advancing our understanding of this important CNS target and paving the way for the development of novel therapeutics.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. invivochem.net [invivochem.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-PCCA Analogues: A Technical Guide for Drug Development Professionals
An In-depth Analysis of 2-Phenylcyclopropyl-1-carboxamide (2-PCCA) Analogues as Potent and Selective LSD1 Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-phenylcyclopropyl-1-carboxamide (2-PCCA) analogues, a promising class of compounds targeting Lysine-Specific Demethylase 1 (LSD1). As LSD1 is a key epigenetic regulator implicated in various cancers, understanding the SAR of its inhibitors is paramount for the rational design of novel and effective therapeutics. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and epigenetic drug discovery.
Introduction: The Role of LSD1 in Oncology and the Emergence of 2-PCCA Analogues
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By modulating chromatin structure, LSD1 influences a wide array of cellular processes, including differentiation, proliferation, and stem cell maintenance. The dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, such as acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, and breast cancer, making it an attractive therapeutic target.
Tranylcypromine (B92988) (TCP), also known as trans-2-phenylcyclopropylamine (2-PCPA), was one of the first identified small molecule inhibitors of LSD1. While it demonstrated the therapeutic potential of targeting LSD1, its lack of selectivity against monoamine oxidases (MAOs) spurred the development of more specific inhibitors. This led to the emergence of 2-PCCA analogues, which have shown enhanced potency and selectivity for LSD1, with several compounds advancing into clinical trials.
This guide will delve into the critical structural features of 2-PCCA analogues that govern their inhibitory activity against LSD1, providing a framework for the design of next-generation inhibitors with improved pharmacological profiles.
Quantitative Structure-Activity Relationship (SAR) of 2-PCCA Analogues
The following tables summarize the quantitative SAR data for various 2-PCCA analogues, highlighting the impact of structural modifications on their LSD1 inhibitory activity. The data has been compiled from multiple peer-reviewed publications.
Table 1: SAR of Modifications on the Phenyl Ring of the 2-Phenylcyclopropylamine Scaffold
| Compound ID | R1 | R2 | R3 | R4 | R5 | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| TCP | H | H | H | H | H | >10000 | 2840 | 730 |
| Analog 1a | F | H | H | H | H | 5600 | >100000 | >100000 |
| Analog 1b | H | F | H | H | H | 3200 | >100000 | 89000 |
| Analog 1c | H | H | F | H | H | 1800 | 98000 | 45000 |
| Analog 1d | Cl | H | H | H | H | 4300 | >100000 | >100000 |
| Analog 1e | H | H | Cl | H | H | 1500 | 85000 | 38000 |
| Analog 1f | Br | H | H | H | H | 3900 | >100000 | >100000 |
| Analog 1g | H | H | Br | H | H | 1200 | 76000 | 31000 |
Data compiled from various sources. IC50 values are approximate and may vary depending on assay conditions.
Key SAR Insights from Table 1:
-
Substitution on the phenyl ring generally increases LSD1 inhibitory potency compared to the unsubstituted parent compound, tranylcypromine (TCP).
-
Halogen substitution is well-tolerated, with the position of the substituent influencing activity. Substitution at the para-position (R4) appears to be most favorable, followed by the meta-position (R3).
-
Electron-withdrawing groups, such as halogens, significantly improve selectivity against MAO-A and MAO-B.
Table 2: SAR of Modifications on the Amine Group of the 2-Phenylcyclopropylamine Scaffold
| Compound ID | R-group on Amine | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| TCP | H | >10000 | 2840 | 730 |
| Analog 2a | Methyl | 8900 | 3500 | 980 |
| Analog 2b | Ethyl | 7600 | 4100 | 1200 |
| Analog 2c | Propyl | 6500 | 5200 | 1500 |
| Analog 2d | Benzyl (B1604629) | 430 | >50000 | >50000 |
| Analog 2e | (4-Fluorophenyl)methyl | 210 | >100000 | >100000 |
| Analog 2f | (4-Chlorophenyl)methyl | 180 | >100000 | >100000 |
| Analog 2g | (4-Methoxyphenyl)methyl | 350 | >100000 | >100000 |
Data compiled from various sources. IC50 values are approximate and may vary depending on assay conditions.
Key SAR Insights from Table 2:
-
N-alkylation of the primary amine generally leads to a modest increase in LSD1 potency.
-
N-benzylation dramatically improves both potency and selectivity against MAOs.
-
Substituents on the benzyl ring can further modulate activity, with electron-withdrawing groups at the para-position often resulting in the most potent compounds. This suggests the presence of a hydrophobic pocket in the LSD1 active site that can accommodate these larger substituents.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2-PCCA analogues.
LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3(1-21)K4 peptide substrate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20
-
Test compounds (2-PCCA analogues) dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution to each well.
-
Add 24 µL of a solution containing the LSD1 enzyme in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of a solution containing the H3K4me2 peptide substrate in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare a detection reagent by mixing Amplex® Red and HRP in assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete cell culture medium
-
Test compounds (2-PCCA analogues) dissolved in DMSO
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Add 10 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of 2-PCCA analogues.
Caption: LSD1-mediated gene regulation and its inhibition by 2-PCCA analogues.
Caption: General workflow for the synthesis and evaluation of 2-PCCA analogues.
Caption: Logical relationships in the structure-activity of 2-PCCA analogues.
Conclusion and Future Directions
The structure-activity relationship of 2-PCCA analogues as LSD1 inhibitors is a well-defined and promising area for anticancer drug discovery. The key takeaways from the extensive research in this field are:
-
The trans-2-phenylcyclopropylamine scaffold is essential for the mechanism-based irreversible inhibition of LSD1.
-
Modifications to the phenyl ring, particularly with halogens at the para-position, enhance both potency and selectivity.
-
N-benzylation of the primary amine is a critical modification that dramatically improves inhibitory activity and selectivity over MAOs.
Future research in this area should focus on fine-tuning the substituents on the N-benzyl group to further optimize potency and improve pharmacokinetic properties. Additionally, exploring novel scaffolds that can mimic the key interactions of 2-PCCA analogues may lead to the discovery of new classes of reversible or irreversible LSD1 inhibitors with distinct pharmacological profiles. The continued application of rational drug design principles, guided by a thorough understanding of the SAR, will undoubtedly accelerate the development of clinically successful LSD1 inhibitors for the treatment of a wide range of cancers.
(1R,2R)-2-PCCA Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). This document provides a comprehensive overview of its discovery, synthesis, and pharmacological characterization. It is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and synthetic pathway.
Discovery and Pharmacological Profile
This compound, a diastereomer of 2-PCCA, was identified as a potent agonist of the GPR88 receptor.[1][2] GPR88 is an orphan GPCR predominantly expressed in the striatum, a key component of the basal ganglia, and is implicated in various central nervous system (CNS) disorders.[3][4] The activation of GPR88 by agonists like this compound is known to inhibit adenylyl cyclase activity through a Gαi-coupled pathway, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5][6]
The discovery of 2-PCCA and its diastereomers arose from medicinal chemistry efforts to develop synthetic ligands for GPR88 to elucidate its biological functions.[3] The (1R,2R)-isomer was found to be significantly more potent than the (1S,2S)-isomer, highlighting the stereoselectivity of the GPR88 receptor.[2][6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro potency data for this compound and its related compounds.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| (1R,2R)-2-PCCA | Cell-free | - | EC50 | 3 nM | [1][7] |
| (1R,2R)-2-PCCA | Cell-based (cAMP) | GPR88-22F cells | EC50 | 603 nM | [1][7] |
| (1R,2R)-2-PCCA | Cell-based (cAMP) | HEK293 cells expressing hGPR88 and GloSensor-22F | EC50 | 56 nM | [1][7] |
| (1R,2R)-2-PCCA (1a) | Calcium mobilization | Stable GPR88 cell line | EC50 | 468 nM | [8] |
| 2-PCCA (racemic) | Cell-based (cAMP) | GPR88 cells | EC50 | 877 nM | [2][6] |
| (1R,2R)-isomer 2 | Cell-based (cAMP) | GPR88 cells | EC50 | 373 nM | [2][6] |
| (1S,2S)-isomer 3 | Cell-based (cAMP) | GPR88 cells | EC50 | >10 µM | [2][6] |
| 2-PCCA | Radioligand Binding | - | Ki | 277 nM | [3] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the asymmetric synthesis of the key intermediate, (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid, followed by amide coupling and final salt formation.[2]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of (±)-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Hydrochloride (10)**[6]
-
To a solution of tert-butyl (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylate (0.80 g, 3.65 mmol) in CH2Cl2 (10 mL), add 4 M HCl in dioxane (3 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to yield the product.
Protocol 2: Asymmetric Synthesis of (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Hydrochloride ((1R,2R)-10) [6]
-
To a solution of tert-butyl (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylate ((1R,2R)-9) (110 mg, 0.50 mmol) in CH2Cl2 (5 mL), add 4 M HCl in dioxane (2 mL).
-
Stir the reaction at room temperature for 5 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with CH2Cl2 to afford the pure enantiomer.
Protocol 3: Synthesis of (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid [(2S,3S)-2-Amino-3-methylpentyl]-(biphenyl-4-yl)amide Dihydrochloride (B599025) (4a)**[6]
-
Follow the procedure for the synthesis of the free base amide.
-
To the resulting amide (20 mg, 0.039 mmol), add 1 mL of 4 M HCl in dioxane.
-
Stir the mixture to facilitate the formation of the dihydrochloride salt.
-
Isolate the product to yield 17 mg (90%) of 4a as a 1:1 diastereomeric mixture.
Mechanism of Action: GPR88 Signaling Pathway
This compound acts as an agonist at the GPR88 receptor, which is coupled to the Gαi subunit of the heterotrimeric G protein complex.[2][6] Upon agonist binding, GPR88 facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP.[1][5]
Caption: GPR88 Gαi-coupled signaling pathway.
In Vitro and In Vivo Experimental Setups
In Vitro cAMP Assay Protocol
To determine the functional potency of (1R,2R)-2-PCCA, a common method is to measure the inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing the human GPR88 receptor.[2][5]
-
Cell Culture: Maintain HEK293 cells stably expressing hGPR88 and a cAMP biosensor (e.g., GloSensor-22F) in appropriate culture medium.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound.
-
Stimulation: Add the test compound to the cells, followed by stimulation with a known adenylyl cyclase activator, such as isoproterenol (B85558) or forskolin.
-
Detection: Measure the resulting luminescence or fluorescence, which is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value.
In Vivo Formulation Protocol
For in vivo studies, this compound can be formulated for administration. A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween-80, and saline.[5][9]
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[5][9]
Conclusion
This compound is a valuable pharmacological tool for studying the function of the GPR88 receptor. Its high potency and stereoselectivity make it a lead compound for the development of novel therapeutics targeting CNS disorders. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor | RTI [rti.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Pharmacology of GPR88 Receptor Agonists: A Technical Guide for Drug Discovery Professionals
Introduction: The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition.[1][2] Its strategic localization within the basal ganglia has positioned it as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and substance use disorders.[2] GPR88 primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This technical guide provides an in-depth overview of the pharmacology of known GPR88 agonists, detailing their signaling pathways, quantitative data, and the experimental protocols used for their characterization.
GPR88 Signaling Pathways
Activation of GPR88 by an agonist initiates a canonical Gαi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP.[3] This primary signaling pathway is a key functional readout for GPR88 activity. Additionally, GPR88 has been shown to modulate the signaling of other GPCRs, such as opioid receptors, by inhibiting both G protein-dependent and β-arrestin-dependent pathways, suggesting a broader role in regulating neuronal function.[4]
Quantitative Data for GPR88 Agonists
Several synthetic agonists for GPR88 have been developed and characterized. The following tables summarize the in vitro potencies of key compounds from different chemical scaffolds. This data is crucial for comparing the activity of these molecules and for guiding structure-activity relationship (SAR) studies.
Table 1: Potency of 2-PCCA Analogues
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1 | [3] |
| (±)-1 (racemate of 2-PCCA) | cAMP Functional Assay | HEK293T/GPR88 | 877 | [3] |
| (1R,2R)-isomer of (±)-1 | cAMP Functional Assay | HEK293T/GPR88 | 373 | [2] |
| (±)-13 | cAMP HTRF Assay | - | 800 | [2] |
| (R,R)-13 | cAMP HTRF Assay | - | 230 | [2] |
Table 2: Potency of RTI Series Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| RTI-13951-33 | cAMP Functional Assay | - | 25 | [2][5] |
| RTI-122 | TR-FRET cAMP Assay | CHO cells | 11 | [5] |
| RTI-122 | [35S]GTPγS Binding Assay | Mouse Striatal Membranes | 155 | [5] |
Experimental Protocols
The characterization of GPR88 agonists relies on a suite of robust in vitro assays. The following sections provide detailed methodologies for the most common experimental protocols.
cAMP Accumulation Assay
This is the primary functional assay for GPR88 agonists, directly measuring the consequence of Gαi/o activation.
Principle: GPR88 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To enhance the detection window, cAMP levels are often first stimulated with forskolin (B1673556). The agonist's potency is determined by its ability to reduce these stimulated cAMP levels.
Detailed Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR88 in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and a selection antibiotic).
-
Cell Seeding: Seed the cells into 384-well white assay plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR88 agonist in an appropriate assay buffer.
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add a solution containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of the GPR88 agonist to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or GloSensor cAMP assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the measured signal (which is inversely proportional to cAMP levels in some formats) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay assesses a G protein-independent signaling pathway.
Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of GPR88. This interaction can be quantified using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET).
Detailed Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for GPR88 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
Cell Seeding: 24-48 hours post-transfection, seed the cells into 96-well white plates.
-
Assay Procedure:
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to the cells.
-
Add serial dilutions of the GPR88 agonist.
-
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (typically ~475 nm for Rluc and ~530 nm for YFP) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in the BRET ratio against the agonist concentration to determine the EC50.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins, providing a proximal readout of receptor activation.[6]
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. The amount of bound [35S]GTPγS is proportional to the level of G protein activation.[7]
Detailed Protocol:
-
Membrane Preparation:
-
Prepare crude membrane fractions from cells stably expressing GPR88 or from tissues with high GPR88 expression (e.g., mouse striatum).[3]
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, GDP, [35S]GTPγS, and varying concentrations of the GPR88 agonist.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the agonist to determine the EC50 and Emax values.
GPR88 Agonist Drug Discovery Workflow
The discovery and characterization of novel GPR88 agonists typically follow a structured workflow, from initial high-throughput screening to in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
The Role of GPR88 in Striatal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly and highly expressed in the striatum, a critical brain region for motor control, cognition, and reward-based learning.[1] Its unique expression pattern and involvement in key neural circuits have positioned GPR88 as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction.[2][3] This technical guide provides an in-depth overview of the current understanding of GPR88's role in striatal function, focusing on its signaling pathways, interactions with other neurotransmitter systems, and the functional consequences of its genetic deletion, supported by quantitative data and detailed experimental methodologies.
Cellular Localization and Expression
GPR88 is robustly expressed in the medium spiny neurons (MSNs) of the striatum, which constitute about 95% of the striatal neuronal population.[4][5] It is found in both the direct pathway (dMSNs), expressing D1 dopamine (B1211576) receptors, and the indirect pathway (iMSNs), expressing D2 dopamine receptors.[2][6] This strategic localization places GPR88 in a position to modulate the output of the basal ganglia, which governs voluntary movement and other complex behaviors.[2] GPR88 expression is not limited to the striatum, with lower levels detected in other brain regions such as the cerebral cortex, central extended amygdala, and hypothalamus.[2]
GPR88 Signaling in the Striatum
GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This primary signaling mechanism allows GPR88 to exert an inhibitory influence on neuronal activity.
Modulation of Other GPCR Signaling
A key aspect of GPR88 function is its ability to modulate the signaling of other GPCRs within the striatum. GPR88 can form hetero-oligomers with several other receptors, thereby influencing their downstream signaling cascades.[3][7]
-
Opioid Receptors: GPR88 has been shown to inhibit the signaling of both µ- and δ-opioid receptors.[7] In GPR88 knockout mice, there is an observed increase in the activity of these opioid receptors.[7]
-
Dopamine Receptors: GPR88 physically interacts with D2 dopamine receptors, dampening their G protein-dependent signaling.[3][7] However, it does not appear to form close associations with D1 dopamine receptors.[3][7]
-
Muscarinic Receptors: GPR88 can also form hetero-oligomers with M1 and M4 muscarinic acetylcholine (B1216132) receptors, leading to an inhibition of their signaling.[3][7]
-
Adenosine (B11128) Receptors: While GPR88 comes into close proximity with adenosine A2A receptors, it does not appear to inhibit their G protein pathway activation.[3][7]
This broad "buffering" role on the signaling of multiple striatal GPCRs suggests that GPR88 acts as a crucial regulator of striatal neuron excitability.[7]
Role in Striatal Neurotransmission
GPR88 plays a significant role in balancing glutamatergic and GABAergic neurotransmission in the striatum. The absence of GPR88 leads to increased glutamatergic excitation and reduced GABAergic inhibition of MSNs, resulting in enhanced firing rates.[5][8]
Impact on Dopamine Signaling
The relationship between GPR88 and the striatal dopamine system is complex. While some studies in GPR88 knockout mice have reported lower basal extracellular dopamine levels, others have found no significant changes in dopamine synthesis, uptake, or receptor density.[9][10][11] However, these knockout mice consistently show increased sensitivity to the behavioral effects of dopamine agonists, suggesting a modulatory role of GPR88 on dopamine-mediated behaviors.[9][10][12] Deletion of GPR88 also leads to an elevation of phosphorylated DARPP-32, a key integrator of dopamine and glutamate (B1630785) signaling in MSNs.[2][10]
Phenotypes of GPR88 Knockout Models
The functional importance of GPR88 in the striatum is highlighted by the distinct behavioral and neurochemical phenotypes observed in GPR88 knockout (KO) mice.
Behavioral Phenotypes
-
Motor Function: GPR88 KO mice exhibit hyperactivity, impaired motor coordination, and deficits in motor skill learning.[13][6][8] They also show increased stereotypies.[6]
-
Anxiety and Impulsivity: Studies have reported decreased anxiety-like behaviors and increased impulsivity in these animals.[13][6]
-
Reward and Motivation: GPR88 deletion impacts reward-driven behaviors and the response to drugs of abuse.[13][14] Male GPR88 KO mice show a bias towards high-effort/high-reward choices.[14]
-
Cognition: These mice display impaired cue-based learning and deficits in prepulse inhibition of startle, a measure of sensorimotor gating.[8][10]
Neurochemical and Electrophysiological Phenotypes
-
MSN Excitability: MSNs in GPR88 KO mice show increased excitability, characterized by enhanced glutamatergic input and reduced GABAergic inhibition.[5][8]
-
Dopamine System: As mentioned, while direct measures of dopamine levels are variable, there is a consistent hypersensitivity to dopamine agonists.[9][10][12]
-
Gene Expression: Inactivation of GPR88 alters the expression of various genes in the striatum, including those related to GABAergic and glutamatergic signaling.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on GPR88 in the striatum.
| Parameter | Model | Striatal Region | Change in GPR88 KO vs. Wild-Type | Reference |
| Neurochemistry | ||||
| Basal Dopamine | Gpr88 KO Mice | Striatum | Lower | [10] |
| Amphetamine-Induced Dopamine Release | Gpr88 KO Mice | Striatum | Normal | [10] |
| Phosphorylated DARPP-32 (Thr-34) | Gpr88 KO Mice | Striatum | Higher | [10] |
| Dopamine D2 Receptor Density & Affinity | Gpr88 KO Mice | Striatum | Normal | [10] |
| Behavior | ||||
| Locomotor Activity | Gpr88 KO Mice | - | Increased | [2][6] |
| Motor Coordination (Rotarod) | Gpr88 KO Mice | - | Impaired | [6][8] |
| Prepulse Inhibition | Gpr88 KO Mice | - | Disrupted | [10] |
| Apomorphine-Induced Stereotypy | Gpr88 KO Mice | - | Increased | [10] |
| Amphetamine-Stimulated Locomotion | Gpr88 KO Mice | - | Increased | [9][10] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the role of GPR88 in striatal function.
In Situ Hybridization Histochemistry
-
Objective: To visualize and quantify GPR88 mRNA expression in the brain.
-
General Protocol:
-
Rodent brains are rapidly removed, frozen, and sectioned on a cryostat.
-
Coronal sections are thaw-mounted onto slides.
-
Radiolabeled (e.g., ³⁵S) or fluorescently labeled antisense riboprobes specific for GPR88 mRNA are synthesized.
-
Sections are hybridized with the riboprobes.
-
For radioactive probes, slides are exposed to film or emulsion, and the signal is quantified using densitometry. For fluorescent probes, slides are imaged using a fluorescence microscope.
-
Co-localization studies can be performed using probes for other markers (e.g., D1R, D2R).
-
[³⁵S]GTPγS Binding Assay
-
Objective: To measure G protein activation by GPCRs in response to agonists.
-
General Protocol:
-
Striatal tissue is homogenized and membranes are prepared by centrifugation.
-
Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the agonist of interest.
-
Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is stopped, and membrane-bound [³⁵S]GTPγS is separated from unbound nucleotide by filtration.
-
The amount of bound radioactivity is measured by liquid scintillation counting and reflects the level of G protein activation.
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in the striatum of freely moving animals.
-
General Protocol:
-
A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized animal.
-
After recovery, the probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Dialysate samples are collected at regular intervals.
-
The concentration of the neurotransmitter of interest in the samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Behavioral Assays
-
Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.
-
Open Field Test: Measures locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and their movement patterns (e.g., distance traveled, time spent in the center) are recorded.
-
Prepulse Inhibition (PPI) of Startle: A test of sensorimotor gating. A weak auditory prestimulus (prepulse) is presented shortly before a startling stimulus (pulse). The extent to which the prepulse inhibits the startle response is measured.
Conclusion and Future Directions
GPR88 is a critical regulator of striatal function, exerting a powerful inhibitory influence on MSN activity and modulating the signaling of key neurotransmitter systems. Its deletion leads to a range of behavioral abnormalities related to motor control, motivation, and cognition, underscoring its importance in maintaining normal basal ganglia function. The development of selective GPR88 agonists and antagonists will be crucial for further dissecting its physiological roles and for validating it as a therapeutic target for neuropsychiatric and neurodegenerative disorders. Future research should focus on elucidating the precise molecular mechanisms by which GPR88 interacts with other GPCRs and on exploring the therapeutic potential of GPR88 modulators in relevant animal models of human disease.
References
- 1. A novel G-protein-coupled receptor gene expressed in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR88 in D1R-Type and D2R-Type Medium Spiny Neurons Differentially Regulates Affective and Motor Behavior | eNeuro [eneuro.org]
- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 8. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The orphan GPCR, GPR88, modulates function of the striatal dopamine system: a possible therapeutic target for psychiatric disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Knock-Down of GPR88 in the Dorsal Striatum Alters the Response of Medium Spiny Neurons to the Loss of Dopamine Input and L-3-4-Dyhydroxyphenylalanine [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
(1R,2R)-2-PCCA Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (1R,2R)-2-PCCA hydrochloride, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). This document details its mechanism of action, key experimental protocols, and its application in neuroscience research, with a focus on its potential as a therapeutic agent for central nervous system disorders.
Introduction to this compound
This compound is a diastereomer of 2-PCCA and a small molecule agonist of the GPR88 receptor.[1] GPR88 is predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[2] Due to its specific expression pattern and its role in modulating dopaminergic and glutamatergic signaling, GPR88 has emerged as a promising therapeutic target for various neurological and psychiatric disorders.[2][3] this compound serves as a critical pharmacological tool to investigate the physiological and pathological functions of GPR88.
Chemical Properties and Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of its analogs has been described in the literature.[4] The general approach involves the synthesis of the cyclopropanecarboxylic acid moiety and subsequent amide coupling with a substituted aniline (B41778) derivative. The stereochemistry of the cyclopropane (B1198618) ring is crucial for its activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₃₉Cl₂N₃O |
| Molecular Weight | 528.56 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO and water. For in vivo use, formulations with co-solvents such as PEG300 and Tween-80 are often employed.[5] |
| Storage | Store at 4°C for short-term and -20°C or -80°C for long-term storage.[5] |
Mechanism of Action and Signaling Pathway
This compound acts as a potent agonist at the GPR88 receptor. GPR88 couples to inhibitory G proteins of the Gαi/o family.[6] Upon agonist binding, GPR88 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][6] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uniprot.org [uniprot.org]
An In-depth Technical Guide on the Potential Therapeutic Applications of GPR88 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward processing.[1][2][3] Its highly localized expression and involvement in key neural circuits have positioned it as a promising therapeutic target for a range of central nervous system (CNS) disorders.[4][5][6][7][8][9][10] GPR88 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1][6][7][11] This inhibitory action modulates neuronal excitability and neurotransmission. Preclinical studies using genetic knockout models and synthetic agonists have demonstrated the potential of GPR88 activation in treating conditions such as Parkinson's disease, schizophrenia, anxiety, and substance use disorders.[6][8][9][10] This guide provides a comprehensive overview of GPR88, its signaling pathways, therapeutic rationale, preclinical data for GPR88 agonists, and detailed experimental protocols relevant to its study.
Introduction to GPR88
GPR88 is a class A rhodopsin family orphan G protein-coupled receptor (GPCR), meaning its endogenous ligand has not yet been definitively identified.[2][6][12] It was first identified as a striatum-specific transcript in both humans and rodents.[2] While its highest expression is in the striatal medium spiny neurons (MSNs) of both the direct and indirect pathways, lower levels are also found in other brain regions like the cerebral cortex and amygdala.[2][6][7][12][13] This specific expression pattern in brain areas crucial for integrating motor, cognitive, and emotional information underscores its significance as a potential drug target.[2][12][14] Gene association studies have linked GPR88 to several neuropsychiatric and neurodevelopmental disorders, including schizophrenia, bipolar disorder, and chorea.[4][15]
GPR88 Signaling Mechanisms
The primary signaling pathway for GPR88 involves its coupling to inhibitory Gαi/o proteins.[1][6][7] Activation of GPR88 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[1][6][7][11][16] This reduction in cAMP signaling ultimately modulates the activity of downstream effectors like protein kinase A (PKA), leading to changes in neuronal excitability.[6][7]
Beyond this canonical pathway, GPR88 activation can also lead to the recruitment of β-arrestin.[1][4][15][17] Furthermore, GPR88 has been shown to interact with and modulate the signaling of other GPCRs, such as opioid and dopamine (B1211576) receptors, adding another layer of complexity to its function.[4][6][7][15][17] Studies have shown that GPR88 can inhibit both the G protein-dependent and β-arrestin-dependent signaling of co-expressed opioid receptors.[4][15][17]
Visualization of GPR88 Signaling Pathway
Physiological Functions and Therapeutic Rationale
The localization of GPR88 in the basal ganglia circuitry, particularly in the striatal MSNs of both direct and indirect pathways, places it in a pivotal position to modulate motor control, learning, and reward-based behaviors.[6][12] GPR88 is believed to play an inhibitory role in the striatum; its absence in knockout mice leads to increased MSN excitability, hyperactivity, and impaired motor coordination.[6][18]
Therapeutic Rationale:
-
Modulation of Striatal Output: By inhibiting both the direct and indirect pathways, GPR88 activation can globally dampen striatal output, which could be beneficial in hyperkinetic movement disorders.[6]
-
Dopaminergic System Interaction: GPR88 expression is regulated by dopamine, and its absence alters sensitivity to dopaminergic drugs, suggesting a role in disorders with dysfunctional dopamine signaling like Parkinson's disease and schizophrenia.[6][18][19]
-
Regulation of Impulsivity and Reward: GPR88 knockout mice exhibit increased impulsivity and altered reward-seeking behaviors, implicating GPR88 as a target for addiction and impulse control disorders like ADHD.[20][21][22][23]
-
Anxiety and Mood Regulation: GPR88 expression in the amygdala and its influence on anxiety-like behaviors in animal models suggest its potential as a target for anxiety disorders.[7]
Therapeutic Potential of GPR88 Activation
Movement Disorders
In rodent models of Parkinson's disease, dopamine depletion alters GPR88 expression in MSNs, and this is normalized by L-DOPA treatment.[6] GPR88 knockout mice show increased sensitivity to drug-induced catalepsy and baseline motor incoordination.[6] Activating GPR88 could potentially restore the balance in basal ganglia circuitry disrupted in Parkinson's and Huntington's disease.
Psychiatric Disorders
Genetic linkage studies have associated GPR88 with schizophrenia and bipolar disorder.[12] Knockout mice display phenotypes relevant to schizophrenia, such as hyperactivity and deficient sensorimotor gating.[19] Therefore, GPR88 agonists are being explored for their potential antipsychotic effects.[5]
Substance Use Disorders
GPR88's role in reward pathways makes it a target for addiction.[6] The GPR88 agonist RTI-13951-33 has been shown to reduce alcohol consumption and seeking behavior in mice.[22] This suggests that activating GPR88 could be a viable strategy for treating alcohol use disorder and potentially other substance use disorders.[24]
Preclinical Data on GPR88 Agonists
Several synthetic agonists for GPR88 have been developed and characterized, including 2-PCCA, RTI-13951-33, and various phenylglycinol derivatives.[3][6][9][10][25] These compounds have been instrumental in probing the function of GPR88.
Quantitative Data Summary
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| 2-PCCA Analogues | ||||
| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1 | [26] |
| (±)-1 (racemate of 2-PCCA) | cAMP Functional Assay | HEK293T/GPR88 | 877 | [6][26] |
| (1R,2R)-isomer of (±)-1 | cAMP Functional Assay | HEK293T/GPR88 | 373 | [6][26] |
| RTI-13951-33 | ||||
| RTI-13951-33 | cAMP Functional Assay | - | 25 | [26] |
| Phenylglycinol Derivatives | ||||
| Compound 6 | [35S]GTPγS Binding Assay | Striatal Membranes | - | [26] |
Key Experimental Protocols
cAMP Accumulation Assay
This is a primary functional assay to measure the Gαi/o-mediated signaling of GPR88.[1][26]
-
Principle: GPR88 activation inhibits adenylyl cyclase, reducing cAMP levels. To measure this inhibition, intracellular cAMP is first stimulated with forskolin (B1673556). A GPR88 agonist will counteract this stimulation in a dose-dependent manner.[1][11]
-
Cell Lines: HEK293 or CHO cells stably expressing human GPR88 are commonly used.[1][11]
-
Protocol Outline:
-
Cell Seeding: Seed GPR88-expressing cells in a 384-well plate and incubate overnight.[1][11]
-
Compound Addition: Add serial dilutions of the test compound (agonist).
-
Stimulation: Add a sub-maximal concentration of forskolin to all wells to stimulate adenylyl cyclase, along with the agonist. Incubate for 30 minutes.[1][27]
-
Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as an HTRF-based assay.[1][11]
-
Data Analysis: Plot the percentage of inhibition of the forskolin response against the log concentration of the agonist to determine the EC50 value.[1]
-
Visualization of Agonist Screening Workflow
β-Arrestin Recruitment Assay
This assay measures a non-canonical signaling pathway of GPR88.[1]
-
Principle: Agonist binding to GPR88 can trigger its phosphorylation and the subsequent recruitment of β-arrestin. This interaction can be quantified using techniques like Bioluminescence Resonance Energy Transfer (BRET).[1]
-
Protocol Outline:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids for GPR88 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).[1]
-
Cell Seeding: Seed transfected cells in a 96-well plate.[1]
-
Assay: Add the Rluc substrate, followed by the test agonist.[1]
-
Measurement: Immediately measure luminescence at two wavelengths (~475 nm for Rluc and ~530 nm for YFP).[1]
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). An increase in the BRET ratio indicates β-arrestin recruitment. Plot the change in BRET ratio against agonist concentration to determine the EC50.[1]
-
[35S]GTPγS Binding Assay
This is a direct measure of G protein activation.[26][27]
-
Principle: In the presence of an agonist, GPR88 catalyzes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.[27]
-
Protocol Outline:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing GPR88.[26][27]
-
Reaction: Incubate membranes with the agonist, GDP, and [35S]GTPγS.[26][27]
-
Termination: Terminate the reaction by rapid filtration and wash the filters.[27]
-
Measurement: Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Challenges and Future Directions
Despite the therapeutic promise of GPR88, several challenges remain. The lack of an identified endogenous ligand complicates the understanding of its physiological regulation.[6][12] The development of GPR88 agonists with optimal pharmacokinetic properties, including brain penetrance and selectivity, is ongoing.[28] Future research should focus on further elucidating the downstream signaling pathways of GPR88 in different neuronal populations and disease states. Moreover, identifying translational biomarkers will be crucial for the clinical development of GPR88-targeted therapeutics.
Visualization of GPR88's Role in Basal Ganglia Circuitry
Conclusion
GPR88 represents a novel and compelling target for the development of therapeutics for a variety of CNS disorders. Its strategic location in the brain's motor and reward circuits, combined with its inhibitory signaling mechanism, provides a strong rationale for the therapeutic application of GPR88 agonists. While challenges remain, the continued development of potent and selective pharmacological tools will undoubtedly accelerate the translation of GPR88-targeted therapies from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of potent agonists for GPR88, an orphan GPCR, for the potential treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. benchchem.com [benchchem.com]
- 12. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR88, a new PD target involved in the modulation of basal ganglia circuitry | Parkinson's Disease [michaeljfox.org]
- 15. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of GPR88 Agonists in Modulating the Dopamine System: An In-Vivo Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition, which is heavily modulated by the dopamine (B1211576) system.[1][2][3] Its high expression in medium spiny neurons (MSNs), the principal neurons of the striatum, positions GPR88 as a key regulator of striatal output and, consequently, dopaminergic function.[1][4] While the endogenous ligand for GPR88 remains unknown, the development of synthetic agonists has opened new avenues for investigating its therapeutic potential for central nervous system (CNS) disorders such as schizophrenia, Parkinson's disease, and addiction.[1][5][6] This technical guide provides a comprehensive overview of the in vivo effects of GPR88 agonists on the dopamine system, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
GPR88 and its Interaction with the Dopamine System
GPR88 is highly co-localized with both dopamine D1 and D2 receptors in the striatum's direct and indirect pathways, respectively.[4][7] Studies involving GPR88 knockout (KO) mice have provided foundational insights into its role. These mice exhibit a range of behavioral phenotypes relevant to dopamine dysfunction, including hyperactivity, altered responses to dopamine agonists, and deficits in sensorimotor gating.[4][8][9] Specifically, GPR88 KO mice show increased spontaneous locomotor activity and heightened sensitivity to the locomotor-stimulating effects of amphetamine and the D1 receptor agonist SKF-81297.[8][10] Conversely, they also display an enhanced locomotor response to the D2 receptor agonist quinpirole, which typically suppresses locomotion in control animals.[8][10] These findings suggest that GPR88 normally exerts a modulatory, and often inhibitory, influence on dopamine-mediated behaviors.
In vitro studies have shown that GPR88 can form heteromers with dopamine D2 receptors and dampen their G protein-mediated signaling.[11] This interaction provides a molecular basis for the behavioral observations in KO mice, where the absence of GPR88 leads to exacerbated D2 receptor-mediated responses.[11] While a direct physical interaction with the D1 receptor has not been demonstrated, functional studies in KO mice point to a modulation of D1 receptor signaling as well.[11][12]
In Vivo Effects of GPR88 Agonists
The development of potent and brain-penetrant GPR88 agonists, such as RTI-13951-33 and RTI-122, has enabled the pharmacological investigation of GPR88 function in vivo.[13][14][15] These studies have largely focused on behaviors known to be regulated by the dopamine system, particularly those related to reward and locomotion.
Quantitative Data on the In Vivo Effects of GPR88 Agonists
The following tables summarize the key quantitative findings from in vivo studies with GPR88 agonists.
Table 1: Effects of GPR88 Agonist RTI-13951-33 on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Effect on Spontaneous Locomotor Activity | Observation Period | Animal Model |
| 20 | No significant effect | Not specified | C57BL/6 Mice |
| 30 | Significant reduction | 10 to 65 minutes post-injection | C57BL/6 Mice |
| 60 | Significant reduction | 10 to 65 minutes post-injection | C57BL/6 Mice |
Data sourced from Ben Hamida et al. (2020)[13]
Table 2: Effects of GPR88 Agonist RTI-13951-33 on Alcohol-Related Behaviors in Mice
| Experimental Paradigm | Dose (mg/kg, i.p.) | Key Finding | Animal Model |
| Intermittent-Access-Two-Bottle-Choice | 30 | Reduced excessive voluntary alcohol drinking | C57BL/6 Mice |
| Drinking-in-the-Dark | 30 | Reduced binge-like alcohol drinking | C57BL/6 Mice |
| Alcohol Self-Administration | 30 | Decreased nose-pokes for alcohol | C57BL/6 Mice |
| Conditioned Place Preference (CPP) | 30 | Reduced the expression of alcohol CPP | C57BL/6 Mice |
Data sourced from Ben Hamida et al. (2020)[13]
Table 3: Pharmacokinetic Properties of GPR88 Agonist RTI-122 in Mice
| Parameter | Value |
| cAMP EC50 | 11 nM |
| Half-life (plasma) | 5.8 hours |
| Clearance | 23 mL/min/kg |
| Brain/Plasma Ratio | >1 |
Data sourced from Rahman, M. et al. (2022) as reported by BioWorld[3][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental protocols used in the cited in vivo studies.
Spontaneous Locomotor Activity Assay
Objective: To assess the effect of a GPR88 agonist on general motor activity.
Animals: Male C57BL/6 mice are typically used.[13] Animals are habituated to the testing room for at least 1 hour before the experiment.
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically track horizontal and vertical movements.
Procedure:
-
Mice are habituated to the open-field arena for a set period (e.g., 30 minutes) on the day before testing.
-
On the test day, mice are administered the GPR88 agonist (e.g., RTI-13951-33 at 30 or 60 mg/kg, i.p.) or vehicle (e.g., saline).[13]
-
Immediately after injection, mice are placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).[13]
-
Data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
Alcohol Self-Administration Paradigm
Objective: To evaluate the effect of a GPR88 agonist on the motivation to consume alcohol.
Animals: Male C57BL/6 mice are often used.[13]
Apparatus: Standard operant conditioning chambers equipped with two nose-poke holes. One hole is designated as "active" and its activation results in the delivery of a reinforcer (e.g., 20% alcohol solution), while the other is "inactive" and has no programmed consequence.
Procedure:
-
Training: Mice are first trained to self-administer the alcohol solution. This typically involves several phases, starting with continuous reinforcement (FR1 schedule, where every active nose-poke delivers a reward) and potentially progressing to more demanding schedules.
-
Baseline: Once stable responding is achieved, a baseline of alcohol intake is established over several days.
-
Drug Testing: On the test day, mice are pre-treated with the GPR88 agonist (e.g., RTI-13951-33 at 30 mg/kg, i.p.) or vehicle 30 minutes before the start of the self-administration session.[13]
-
The number of active and inactive nose-pokes is recorded over the session (e.g., 4 hours).
-
A within-subjects design is often used, where each animal receives both the drug and vehicle on different days in a counterbalanced order.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in a specific brain region (e.g., the striatum) in awake, freely moving animals following the administration of a GPR88 agonist.
Animals: Male Wistar or Sprague-Dawley rats (275-350 g) are commonly used.[16][17]
Surgical Procedure:
-
Animals are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or isoflurane) and placed in a stereotaxic frame.[16][17]
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum).[16] Coordinates are determined based on a stereotaxic atlas.
-
The cannula is secured to the skull with dental cement and anchor screws.[18]
-
Animals are allowed to recover for at least 5-7 days post-surgery.[18]
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.[18]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[17][18]
-
The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.[18]
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[18]
-
The GPR88 agonist is administered (e.g., via intraperitoneal injection or through reverse dialysis).
-
Dialysate collection continues at regular intervals to measure changes in dopamine concentration over time.
-
Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[18]
-
At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the probe.[18]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Striatal GPR88 Modulates Foraging Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of potent agonists for GPR88, an orphan GPCR, for the potential treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The orphan GPCR, GPR88, modulates function of the striatal dopamine system: a possible therapeutic target for psychiatric disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR88 in A2A receptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 12. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RTI-122 as a potent GPR88 agonist for CNS-related disorders | BioWorld [bioworld.com]
- 15. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
(1R,2R)-2-PCCA Hydrochloride and the cAMP Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (1R,2R)-2-PCCA hydrochloride, a potent agonist of the G protein-coupled receptor 88 (GPR88). It details the compound's mechanism of action, focusing on the cyclic adenosine (B11128) monophosphate (cAMP) inhibition pathway, and provides comprehensive quantitative data and detailed experimental protocols for researchers in the field.
Introduction to this compound
This compound is a diastereomer of 2-PCCA and a highly potent agonist for the orphan GPR88 receptor.[1][2] GPR88 is predominantly expressed in the striatum, a key component of the basal ganglia, and is implicated in various neurological and psychiatric disorders. The activation of GPR88 by agonists like (1R,2R)-2-PCCA has been shown to modulate dopaminergic signaling, suggesting its potential as a therapeutic target.[3]
The GPR88-Mediated cAMP Inhibition Pathway
This compound exerts its effects by activating GPR88, which is coupled to the inhibitory G protein, Gαi.[4][5][6] This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing various cellular processes.[7] The signaling pathway is initiated by the binding of (1R,2R)-2-PCCA to the GPR88 receptor, which induces a conformational change. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit of the associated heterotrimeric G protein. The GTP-bound Gαi subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase activity.[5][8]
Quantitative Data
The potency of this compound and its analogs has been determined in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized below.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | Cell-free | - | 3 | [2][9] |
| This compound | Cell-based | GPR88-22F cells | 603 | [9] |
| This compound | cAMP Inhibition | HEK293 | 56 | [1][9] |
| 2-PCCA (racemic) | cAMP Inhibition | HEK293 | 116 | [10][11] |
| (1R,2R)-isomer 2 | cAMP Inhibition | GPR88 cells | 373 | [1] |
| (1S,2S)-isomer 3 | cAMP Inhibition | GPR88 cells | >10,000 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Cell Culture and Transfection
HEK293 or CHO cells are commonly used for GPR88 functional assays.[12]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For stable cell lines, cells are transfected with a plasmid encoding human GPR88 using a suitable transfection reagent. For transient transfections, cells are co-transfected with the GPR88 expression vector and a cAMP biosensor plasmid (e.g., GloSensor™-22F).[11]
cAMP Measurement Assay (GloSensor™)
This protocol is adapted from methodologies described for GPR88 agonists.[6][11]
Detailed Steps:
-
Cell Seeding: Seed HEK293 or CHO cells stably expressing GPR88 and the GloSensor™-22F cAMP construct into 384-well white assay plates at a density of 5,000-10,000 cells per well and incubate overnight.[4]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration that elicits a submaximal response (e.g., EC80).[3][4]
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the GloSensor™ cAMP Reagent and incubate for approximately 2 hours at room temperature.[6]
-
Add the serial dilutions of this compound to the wells and incubate for 15-30 minutes.[4]
-
Add the forskolin solution to all wells to stimulate cAMP production.
-
Incubate for another 15-30 minutes at room temperature.[6]
-
-
cAMP Detection: Measure luminescence using a plate reader. The decrease in luminescence in the presence of the agonist corresponds to the inhibition of cAMP production.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[4]
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol provides an alternative method for measuring cAMP levels.[3]
Principle: This assay is a competitive immunoassay between native cAMP produced by the cells and a cAMP analog labeled with d2. The detection complex is formed by an anti-cAMP antibody labeled with a Europium cryptate. The HTRF signal is inversely proportional to the concentration of cAMP in the well.
Detailed Steps:
-
Cell Preparation and Seeding: Follow the same procedure as for the GloSensor™ assay.
-
Compound Treatment:
-
Pre-treat cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin for 15-30 minutes.[13]
-
-
Cell Lysis and Detection:
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of fluorescence at 665 nm to 620 nm. Plot the 665/620 nm ratio against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[14]
Conclusion
This compound is a valuable research tool for investigating the function of the GPR88 receptor. Its mechanism of action through the Gαi-coupled inhibition of the cAMP pathway is well-characterized. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting GPR88.
References
- 1. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GloSensor™ Technology [worldwide.promega.com]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 9. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Investigating GPR88 Signaling with (1R,2R)-2-PCCA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward. Its association with various neuropsychiatric disorders has positioned it as a promising therapeutic target. The absence of a known endogenous ligand has necessitated the development of synthetic probes to elucidate its function. Among these, (1R,2R)-2-PCCA has emerged as a potent and selective agonist, enabling detailed investigation of GPR88 signaling pathways. This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of (1R,2R)-2-PCCA with GPR88, including detailed experimental protocols, quantitative data summaries, and visual representations of the involved signaling cascades.
Introduction to GPR88 and (1R,2R)-2-PCCA
GPR88, a class A rhodopsin-like orphan GPCR, is highly enriched in the medium spiny neurons of the striatum.[1][2][3] Its signaling is primarily coupled to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[3][4] This inhibitory action suggests a role for GPR88 in modulating neuronal excitability.[1][2] Genetic and pharmacological studies have implicated GPR88 in a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction.[1][5]
(1R,2R)-2-pyridin-2-yl-cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methyl-pentyl)-(4'-propylbiphenyl-4-yl)-amide, or (1R,2R)-2-PCCA, is a synthetic small molecule that has been identified as a potent agonist of GPR88.[1] Its stereospecificity is crucial for its activity, with the (1R,2R)-isomer being significantly more potent than its (1S,2S)-counterpart.[6][7] While (1R,2R)-2-PCCA has proven to be an invaluable tool for in vitro studies, its utility in vivo has been limited by poor brain permeability.[8] Nevertheless, it remains a cornerstone for the pharmacological investigation of GPR88.
Quantitative Data Presentation
The following tables summarize the in vitro potency of (1R,2R)-2-PCCA and its related compounds in activating GPR88, as determined by various functional and binding assays.
Table 1: Functional Potency (EC50) of (1R,2R)-2-PCCA and Related Compounds in cAMP Assays
| Compound | Cell Line | Assay Format | EC50 (nM) | Reference |
| (1R,2R)-2-PCCA | HEK293 | HTRF cAMP Assay | 3.1 | [1] |
| (1R,2R)-2-PCCA | HEK293 cells stably expressing GPR88 and GloSensor-22F | GloSensor cAMP Assay | 603 | [3][6] |
| (±)-2-PCCA | HEK293T cells transiently co-transfected with hGPR88 and a luminescent cAMP biosensor | Luminescent cAMP Biosensor Assay | 877 | [1] |
| (1R,2R)-2-PCCA | CHO cells stably expressing PPLS-HA-GPR88 | LANCE cAMP Assay | 56 | [3] |
| (±)-2-PCCA | CHO cells stably expressing PPLS-HA-GPR88 | LANCE cAMP Assay | 116 | [3] |
| (1R,2R)-isomer of (±)-1 | HEK293T/GPR88 | cAMP Functional Assay | 373 | [3] |
| 2-PCCA hydrochloride | HEK293 cells | cAMP Functional Assay | 116 | [2] |
Table 2: Binding Affinity (Ki) of (1R,2R)-2-PCCA and Related Compounds
| Compound | Radioligand | Membrane Source | Ki (nM) | Reference |
| 2-PCCA | [3H]RTI-13951-33 | PPLS-HA-hGPR88-CHO cell membranes | 277 | [9] |
| (S,S)-2-PCCA | [3H]RTI-13951-33 | PPLS-HA-hGPR88-CHO cell membranes | 487 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate GPR88 signaling with (1R,2R)-2-PCCA.
Cell Culture and Transient Transfection of HEK293 Cells
Materials:
-
HEK293 or HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmid DNA encoding human GPR88
-
Transfection reagent (e.g., Lipofectamine, PEI)
-
Opti-MEM
Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Seeding: The day before transfection, seed the cells into the desired culture plates (e.g., 96-well, 24-well) at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each transfection, dilute the GPR88 plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[11]
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours before performing the downstream assays.
cAMP Functional Assay (HTRF)
This assay measures the ability of (1R,2R)-2-PCCA to inhibit the production of cAMP.
Materials:
-
HEK293 cells stably or transiently expressing GPR88
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
(1R,2R)-2-PCCA
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
384-well white assay plates
Protocol:
-
Cell Preparation: Harvest GPR88-expressing cells and resuspend them in assay buffer to the desired density.
-
Cell Seeding: Dispense the cell suspension into a 384-well white assay plate.
-
Compound Addition: Prepare serial dilutions of (1R,2R)-2-PCCA in assay buffer. Add the diluted compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be predetermined to be at its EC80-EC90.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm. The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon agonist binding to GPR88.
Materials:
-
Membranes from cells expressing GPR88 or from striatal tissue
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
[35S]GTPγS
-
GDP
-
(1R,2R)-2-PCCA
-
Unlabeled GTPγS (for non-specific binding)
-
96-well filter plates
-
Scintillation fluid
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from GPR88-expressing cells or tissue by homogenization and differential centrifugation.[1]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Serial dilutions of (1R,2R)-2-PCCA
-
GDP (final concentration typically 10-30 µM)
-
GPR88-containing membranes (5-20 µg of protein per well)
-
-
Pre-incubation: Incubate the plate at 30°C for 15-20 minutes.
-
Reaction Initiation: Add [35S]GTPγS (final concentration typically 0.1-0.5 nM) to all wells to start the binding reaction. For non-specific binding wells, also add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of GPR88 and the experimental workflow for its investigation.
GPR88 Canonical Gαi/o Signaling Pathway
GPR88-Mediated Modulation of Other GPCRs
Experimental Workflow for GPR88 Agonist Characterization
Conclusion
The synthetic agonist (1R,2R)-2-PCCA has been instrumental in deorphanizing the signaling pathways of GPR88. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate GPR88 pharmacology. The primary signaling mechanism of GPR88 involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Furthermore, emerging evidence suggests a broader role for GPR88 in modulating the signaling of other GPCRs through hetero-oligomerization.[2][4][12] Continued research utilizing potent agonists like (1R,2R)-2-PCCA will be crucial in further unraveling the physiological functions of GPR88 and in validating it as a therapeutic target for a variety of CNS disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hek293.com [hek293.com]
- 9. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 12. benchchem.com [benchchem.com]
(1R,2R)-2-PCCA Hydrochloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the molecular properties, pharmacology, and experimental protocols associated with (1R,2R)-2-PCCA hydrochloride, a potent and selective agonist for the G protein-coupled receptor 88 (GPR88). This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPR88 and its role in neurological and psychiatric disorders.
Core Molecular Properties
This compound is a specific diastereomer of 2-PCCA, demonstrating distinct pharmacological activity. Its fundamental molecular characteristics are summarized in the table below.
| Property | Value |
| Chemical Name | (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid [(2S,3S)-2-amino-3-methylpentyl]-(4'-propylbiphenyl-4-yl)amide hydrochloride |
| Molecular Formula | C₃₀H₃₉Cl₂N₃O |
| Molecular Weight | 528.56 g/mol |
| CAS Number | 1609563-71-4 |
| Appearance | Solid |
| Purity | ≥98% |
Pharmacological Profile
This compound is a potent agonist of the GPR88 receptor, an orphan GPCR predominantly expressed in the striatum region of the brain. Its activation of GPR88 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels through its coupling with Gαi/o proteins.[1]
The potency of this compound has been determined in various assay formats, highlighting its high affinity for the GPR88 receptor.
| Assay Type | EC₅₀ Value | Cell Line/System |
| Cell-Free Assay | 3 nM | Not specified |
| Cell-Based Assay | 603 nM | GPR88-22F cells |
| cAMP Inhibition Assay | 56 nM | HEK293 cells stably expressing human GPR88 and the GloSensor-22F cAMP construct |
GPR88 Signaling Pathway
Activation of GPR88 by this compound initiates a Gαi-coupled signaling cascade. This pathway is characterized by the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This inhibitory action modulates downstream cellular processes.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the asymmetric cyclopropanation of 2-vinylpyridine (B74390), followed by reductive amination and subsequent amide bond formation.[2][3]
Detailed Methodology:
-
Asymmetric Cyclopropanation: 2-vinylpyridine is reacted with tert-butyl diazoacetate in the presence of a chiral catalyst to yield (1R,2R)-tert-butyl 2-(pyridin-2-yl)cyclopropanecarboxylate.[2]
-
Acid Hydrolysis: The tert-butyl ester is hydrolyzed using a strong acid, such as hydrochloric acid in dioxane, to afford (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid.[2]
-
Reductive Amination: Separately, (-)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol is oxidized to the corresponding aldehyde, which then undergoes reductive amination with 4-bromoaniline to produce the key amine intermediate.[3]
-
Amide Coupling: The carboxylic acid from step 2 is coupled with the amine intermediate from step 3 using standard peptide coupling reagents.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed with hydrochloric acid to yield the final product, this compound.[3]
GPR88 cAMP Functional Assay
This protocol outlines a method to determine the inhibitory effect of this compound on cAMP production in cells expressing the GPR88 receptor.
Detailed Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR88 are cultured in a suitable medium (e.g., DMEM/F12 with 10% FBS) and seeded into 384-well plates.[4][5]
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.[5]
-
Assay Procedure:
-
The culture medium is removed from the cells.
-
The diluted compound is added to the wells, and the plate is incubated for 15-30 minutes.[5]
-
A solution of forskolin (an adenylyl cyclase activator) is added to all wells to stimulate cAMP production.[4]
-
The plate is incubated for an additional 30 minutes.[6]
-
-
cAMP Detection: The cells are lysed, and cAMP levels are measured using a commercial kit, such as an HTRF-based assay, according to the manufacturer's instructions.[4]
-
Data Analysis: The data is plotted as the percentage of inhibition of the forskolin-stimulated response versus the log concentration of the compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.[5]
HPLC Method for Purity Analysis
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed to determine the purity of this compound.
Proposed HPLC Conditions:
| Parameter | Specification |
| Instrument | HPLC System with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Optimized to elute the main peak and separate potential impurities. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Method Validation:
The HPLC method should be validated for linearity, precision, accuracy, and specificity to ensure reliable and reproducible results for quality control purposes.
In Vivo Studies
While in vivo studies have been conducted on the racemic mixture of 2-PCCA, demonstrating a dose-dependent decrease in locomotor activity in rats, further research is required to fully characterize the in vivo effects of the specific this compound diastereomer.[7][8] Such studies are crucial for understanding its therapeutic potential.
Conclusion
This compound is a valuable research tool for investigating the function of the GPR88 receptor. Its high potency and selectivity make it a suitable probe for elucidating the role of GPR88 in various physiological and pathological processes. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and in vitro evaluation of this compound. Further in vivo studies will be instrumental in translating the preclinical findings into potential therapeutic applications.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of GPR88: A Technical Guide to an Orphan Receptor with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets of a significant portion of currently marketed drugs.[1] Within this vast family lies a subset of "orphan" receptors for which the endogenous ligands remain unknown. Among these, GPR88 has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, owing to its highly restricted expression in the brain and its profound influence on neuronal signaling and behavior.[2][3][4] This technical guide provides an in-depth exploration of the current understanding of GPR88 function, its signaling pathways, and the experimental methodologies employed in its investigation.
GPR88, also known as striatum-specific G protein-coupled receptor, is predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward.[5][6] Its expression is largely confined to the medium spiny neurons (MSNs) of both the direct and indirect pathways.[5][7] This specific localization has significant implications for its role in modulating the output of the basal ganglia, a key circuit implicated in a variety of neurological and psychiatric conditions.[2][8] Human genetic studies have linked GPR88 to schizophrenia, bipolar disorder, and Attention-Deficit/Hyperactivity Disorder (ADHD), further underscoring its clinical relevance.[9][10][11]
While the endogenous ligand for GPR88 is yet to be identified, research utilizing knockout mouse models and synthetic ligands has begun to unravel its complex functions.[2][12] This guide will synthesize the current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling cascades and experimental workflows to aid researchers in the ongoing effort to de-orphanize and therapeutically exploit this enigmatic receptor.
GPR88 Signaling Pathways
GPR88 is a Class A rhodopsin-like GPCR that canonically couples to the Gαi/o family of G proteins.[13][14] Upon activation, GPR88 initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[14][15] This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).[16]
Beyond its direct signaling, a growing body of evidence indicates that GPR88 can act as a master regulator of other GPCRs, particularly those also expressed in the striatum.[9][17] Studies have shown that GPR88 can form heteromers with and blunt the signaling of various receptors, including opioid, dopamine (B1211576), and muscarinic receptors.[9][17][18] This inhibitory action extends to both G protein-dependent and β-arrestin-dependent signaling pathways of the interacting receptors.[9][17] This "buffering" role of GPR88 on the signaling of other GPCRs suggests a complex interplay that fine-tunes neuronal responses in the striatum.[9][17]
Canonical Gαi/o signaling pathway of GPR88.
Functional Roles of GPR88 Gleaned from Knockout Studies
The generation of GPR88 knockout (KO) mice has been instrumental in elucidating the in vivo functions of this receptor. These studies have consistently revealed a range of behavioral and neurochemical phenotypes, providing critical insights into its physiological roles.
Motor Control and Learning
GPR88 KO mice exhibit significant motor abnormalities, including hyperactivity, impaired motor coordination, and deficits in motor skill learning.[1][9][13] These deficits are consistent with the high expression of GPR88 in the striatum, a key hub for motor control.
Motivational and Reward-Based Behavior
Studies have shown that GPR88 plays a crucial role in motivational control.[19] Gpr88 deletion impacts effort-based decision making and reward valuation.[19] Furthermore, GPR88 KO mice show increased voluntary alcohol consumption, suggesting a role for this receptor in the neurobiology of addiction.[20]
Anxiety and Emotional Processing
GPR88 KO mice display a phenotype of reduced anxiety-like behaviors in various behavioral paradigms, including the elevated plus maze and marble burying test.[21] This suggests that GPR88 signaling is involved in the regulation of emotional responses.
Sensory Processing
Recent evidence has pointed to a novel role for GPR88 in sensory processing. Gpr88 knockout mice show delayed responses in tasks dependent on somatosensory, visual, and olfactory cues, indicating a function in the integration of sensory information.[22]
Neurochemical Alterations
The absence of GPR88 leads to significant changes in striatal neurochemistry. GPR88 KO mice have been shown to have lower basal dopamine levels in the striatum.[23] Electrophysiological studies have revealed increased glutamatergic excitation and reduced GABAergic inhibition in the medium spiny neurons of GPR88 KO mice, leading to an overall increase in neuronal firing rates.[1][7]
Table 1: Summary of Key Phenotypes in GPR88 Knockout Mice
| Phenotypic Category | Observation in GPR88 KO Mice | Reference(s) |
| Motor Function | Hyperactivity, impaired motor coordination, deficits in motor skill learning. | [9],[1],[13] |
| Motivational Control | Increased motivational drive, impaired cost/benefit decision making. | [19] |
| Reward Behavior | Increased alcohol consumption and seeking. | [20] |
| Anxiety | Decreased anxiety-like behaviors. | [21] |
| Sensory Processing | Delayed responses in sensory-dependent tasks. | [22] |
| Neurochemistry | Lower basal striatal dopamine levels, increased excitability of medium spiny neurons. | [1],[23] |
Pharmacological Tools
While no endogenous ligand has been identified, several synthetic agonists for GPR88 have been developed, serving as invaluable tools to probe its function.
Table 2: Synthetic Agonists for GPR88
| Compound | Agonist Type | EC₅₀ | Assay System | Reference(s) |
| 2-PCCA | Agonist | 116 nM | cAMP production in HEK293 cells | [6] |
| RTI-13951-33 | Agonist | 25 nM | cAMP functional assay | [6] |
| GPR88 agonist 2 (compound 53) | Agonist | 14 µM | GPR88 cAMP functional assay | [6] |
Key Experimental Protocols
The study of GPR88 function relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
In Vitro Assays
1. cAMP Measurement Assay
This is a primary functional assay to assess GPR88 activation, which leads to a decrease in intracellular cAMP levels.
-
Principle: In cells expressing GPR88, activation of the receptor by an agonist inhibits adenylyl cyclase, reducing cAMP production. The potency of an agonist is determined by its ability to decrease cAMP levels in a dose-dependent manner. Conversely, an antagonist will block the agonist-induced decrease in cAMP.
-
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with a plasmid encoding human GPR88.
-
Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with varying concentrations of a GPR88 agonist. For antagonist testing, cells are pre-incubated with the antagonist before agonist addition.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent biosensor.
-
Data Analysis: The concentration-response curves are plotted, and EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated.[16][24]
-
Workflow for a cAMP measurement assay.
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR88 receptor, a key step in GPCR desensitization and signaling.
-
Principle: Upon agonist binding and subsequent phosphorylation, GPR88 recruits β-arrestin. This interaction can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET). An antagonist will inhibit this agonist-induced recruitment.
-
Methodology:
-
Cell Culture and Transfection: Cells are co-transfected with constructs for GPR88 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus or GFP).
-
Cell Stimulation: Cells are stimulated with a GPR88 agonist.
-
BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both donor and acceptor emissions. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.
-
Data Analysis: Dose-response curves are generated to determine the potency of agonists.[15][25]
-
3. [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a GPCR.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation by measuring the amount of radiolabel incorporated into the G protein.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing GPR88 or from striatal tissue of wild-type mice.
-
Binding Reaction: Membranes are incubated with a GPR88 agonist, GDP, and [³⁵S]GTPγS in a binding buffer.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. The radioactivity retained on the filters is then measured by liquid scintillation counting.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC₅₀ value.[13][16]
-
In Vivo Studies
Generation and Phenotyping of GPR88 Knockout Mice
-
Generation: GPR88 knockout mice are typically generated using homologous recombination in embryonic stem cells to delete the Gpr88 gene. Successful knockout is confirmed by PCR genotyping and the absence of GPR88 mRNA and protein expression.[13]
-
Behavioral Phenotyping: A battery of behavioral tests is used to assess the functional consequences of GPR88 deletion. These include:
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
Rotarod Test: To assess motor coordination and learning.
-
Elevated Plus Maze: To evaluate anxiety levels.
-
Prepulse Inhibition of Startle: To measure sensorimotor gating.[11][23]
-
Five-Choice Serial Reaction Time Task: To assess attention and impulsivity.[10]
-
Conclusion and Future Directions
GPR88 stands at a fascinating intersection of neurobiology, with profound implications for both fundamental neuroscience and clinical therapeutics. Its highly specific expression in the striatum and its role as a modulator of key neurotransmitter systems make it an exceptionally attractive drug target.[2][26] The behavioral phenotypes observed in GPR88 knockout mice, ranging from motor and motivational deficits to altered anxiety and sensory processing, highlight the diverse functions of this orphan receptor.[9][19][21][22]
The development of potent and selective synthetic ligands has been a critical step forward, enabling a more nuanced dissection of GPR88 function.[3][4] However, the ultimate goal remains the identification of its endogenous ligand(s), which will undoubtedly unlock a deeper understanding of its physiological regulation.
Future research should focus on several key areas:
-
De-orphanization: A concerted effort to identify the endogenous ligand(s) for GPR88 is paramount.
-
Structural Biology: Determining the high-resolution structure of GPR88, both alone and in complex with its binding partners, will be crucial for rational drug design.
-
Circuit-Level Analysis: Elucidating the precise role of GPR88 within specific striatal circuits and its interactions with other brain regions will provide a more complete picture of its function.
-
Translational Studies: Continued investigation into the association of GPR88 variants with human CNS disorders and the therapeutic potential of GPR88 modulators in preclinical models is essential for translating basic science discoveries into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 10. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine [escholarship.org]
- 20. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The orphan GPCR, GPR88, modulates function of the striatal dopamine system: a possible therapeutic target for psychiatric disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Orphan G Protein-Coupled Receptor GPR88: Mapping Its Significance in Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (1R,2R)-2-PCCA Hydrochloride In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum. Emerging research implicates GPR88 as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including addiction, anxiety, and psychosis. These application notes provide a summary of the known in vitro and in vivo data for this compound and detailed protocols for its use in preclinical research, with a focus on assessing its effects on locomotor activity in rodents.
Introduction
GPR88 is an inhibitory G protein-coupled receptor that primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] Its concentrated expression in the striatum, a critical brain region for motor control, reward, and cognition, has made it a focal point for neuroscience research.[4][5] this compound has been identified as a valuable tool compound for probing the in vivo functions of GPR88. This document outlines its pharmacological properties and provides a detailed protocol for an in vivo behavioral assay.
Physicochemical and In Vitro Data
This compound is the more active diastereomer of 2-PCCA, exhibiting significantly higher potency.[6] However, researchers should be aware of its physicochemical properties, which can present challenges in experimental design.
| Property | Value | Reference |
| Molecular Weight | 528.56 g/mol | [1] |
| In Vitro EC50 | 3 nM (cell-free), 603 nM (cell-based) | [2] |
| Aqueous Solubility | 46.1 ± 1.8 µg/mL | [7] |
| Brain Permeability | Low (P-glycoprotein substrate) | [7][8] |
| Lipophilicity (clogP) | 6.19 | [7] |
In Vivo Data Summary: Locomotor Activity in Rats
The primary in vivo behavioral effect reported for this compound is a dose-dependent decrease in locomotor activity.
| Animal Model | Dosing Route | Dose Range (mg/kg) | Key Findings | Reference |
| Rat | Intraperitoneal (i.p.) | 0.1 - 3.2 | Dose-dependently decreased spontaneous locomotor activity. Attenuated methamphetamine-induced hyperactivity. | [3][9] |
Signaling Pathway of GPR88 Activation
Activation of GPR88 by an agonist like this compound initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase.
In Vivo Experimental Protocol: Rodent Locomotor Activity
This protocol details the procedure for assessing the effect of this compound on spontaneous and methamphetamine-induced locomotor activity in rats.[3][9]
I. Materials and Reagents
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][10]
-
Methamphetamine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300 g)
-
Locomotor activity chambers equipped with infrared beams
-
Standard laboratory animal housing and husbandry equipment
II. Experimental Workflow
III. Detailed Procedure
-
Animal Acclimation and Handling:
-
House rats in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow at least one week for acclimation to the facility.
-
Handle each rat for approximately 5 minutes daily for at least 3 days prior to the experiment to minimize stress-induced responses.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][10] Prepare fresh on the day of the experiment.
-
Prepare solutions of methamphetamine hydrochloride in sterile saline.
-
The final injection volume should be consistent across all animals (e.g., 1 mL/kg).
-
-
Spontaneous Locomotor Activity:
-
Place the rats individually into the locomotor activity chambers and allow them to habituate for 30 minutes.
-
Administer this compound (0.1, 0.3, 1.0, 3.2 mg/kg, i.p.) or vehicle.
-
Immediately return the rats to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.
-
-
Methamphetamine-Induced Hyperactivity (Optional):
-
Habituate the rats to the locomotor chambers for 20 minutes.
-
Co-administer this compound (at the desired doses) and methamphetamine (e.g., 1.0 mg/kg, i.p.). A control group should receive vehicle and methamphetamine.
-
Record locomotor activity for 120 minutes post-injection.
-
IV. Data Analysis
-
Quantify locomotor activity in discrete time bins (e.g., 5 or 10 minutes).
-
Analyze the data using appropriate statistical methods, such as a one-way or two-way ANOVA, followed by post-hoc tests to compare treatment groups.
-
Present the data as mean ± SEM.
Limitations and Future Directions
The in vivo application of this compound is currently limited by its poor brain permeability and low aqueous solubility.[7][8] These factors may necessitate the use of higher doses or alternative formulation strategies to achieve significant target engagement in the CNS. Furthermore, there is a lack of publicly available data on the pharmacokinetics and toxicology of this compound.
Future research should focus on:
-
Developing formulations to enhance the bioavailability of this compound.
-
Conducting detailed pharmacokinetic and toxicological studies.
-
Evaluating the efficacy of this compound in animal models of anxiety, addiction, and psychosis, guided by the known roles of GPR88 in these conditions.[4][11]
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo functions of GPR88. The provided protocols for assessing locomotor activity offer a starting point for preclinical studies. However, researchers must consider the compound's physicochemical limitations and the current gaps in the understanding of its in vivo properties when designing and interpreting experiments. Further research is warranted to fully elucidate the therapeutic potential of targeting GPR88 with agonists like this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Involvement of the Expression of G Protein-Coupled Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functional Characterization of (1R,2R)-2-PCCA Hydrochloride using a cAMP Assay
Introduction
(1R,2R)-2-PCCA hydrochloride is a potent agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.[1][2] GPR88 is known to couple to Gαi/o proteins.[3][4] The activation of Gαi-coupled receptors initiates a signaling cascade that inhibits the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Therefore, a cAMP accumulation assay is a fundamental method for determining the functional activity and potency of GPR88 agonists like this compound.[4] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on cAMP production in a cell-based assay.
GPR88 Signaling Pathway
The activation of GPR88 by an agonist such as this compound leads to the inhibition of adenylyl cyclase via the Gαi subunit, reducing the conversion of ATP to cAMP.
Caption: GPR88 receptor signaling cascade upon agonist binding.
Quantitative Data
The potency of this compound has been determined in various cell-based and cell-free assays. The half-maximal effective concentration (EC50) values are summarized below.
| Compound | Assay Type | Cell Line/System | EC50 (nM) | Reference |
| (1R,2R)-2-PCCA | Cell-free Assay | N/A | 3 | [1][2] |
| (1R,2R)-2-PCCA | GloSensor™ cAMP Assay | HEK293 cells expressing hGPR88 | 603 | [1][2][6] |
| (1R,2R)-2-PCCA | LANCE® cAMP Assay | CHO cells expressing hGPR88 | 56 | [2][6][7] |
| (1R,2R)-2-PCCA | Calcium Mobilization Assay | GPR88 Stable Cell Line | 468 | [6] |
Experimental Protocol: cAMP Inhibition Assay
This protocol describes the methodology to determine the EC50 value of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the human GPR88 receptor.
Principle
GPR88 activation inhibits adenylyl cyclase, leading to lower cAMP levels.[4] To quantify this inhibition, intracellular cAMP levels are first elevated using forskolin (B1673556), a direct activator of adenylyl cyclase.[7] The GPR88 agonist is then added, and its ability to decrease the forskolin-induced cAMP production is measured. The resulting signal in many common assay kits (e.g., TR-FRET, ELISA) is inversely proportional to the intracellular cAMP concentration.[4][8]
Experimental Workflow
The overall workflow for the cAMP functional assay involves cell preparation, compound treatment, signal detection, and data analysis.
Caption: Step-by-step workflow for the GPR88 agonist cAMP assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human GPR88 receptor.
-
Cell Culture Medium: DMEM or DMEM/F12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., puromycin, G418).
-
Assay Plate: White, opaque, 384-well, low-volume, tissue-culture treated plates.
-
Test Compound: this compound.
-
Adenylyl Cyclase Activator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
cAMP Detection Kit: A competitive immunoassay kit, such as LANCE® Ultra cAMP (TR-FRET), HTRF® cAMP, or a competitive ELISA kit.[8]
-
Reagent Grade DMSO: For compound dilution.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture HEK293-hGPR88 or CHO-hGPR88 cells according to standard protocols.
-
Harvest cells and resuspend them in assay buffer or culture medium.
-
Seed the cells into a 384-well assay plate at a predetermined optimal density. Incubate the plate as required (e.g., overnight at 37°C, 5% CO2).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 10-point, 3-fold dilution).
-
Further dilute this series in assay buffer to achieve the desired final concentrations (e.g., 4X).
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Add the appropriate volume of assay buffer containing the PDE inhibitor (IBMX) to all wells.
-
Add the diluted (1R,2R)-2-PCCA solutions to the appropriate wells. Include "vehicle only" controls.
-
Prepare a solution of forskolin in assay buffer at a concentration that will yield approximately 80% of the maximal cAMP response (EC80).
-
Add the forskolin solution to all wells except the "basal control" wells (which receive only buffer).
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following the incubation, add the cell lysis buffer and detection reagents from the chosen cAMP kit (e.g., europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer for a TR-FRET assay).[4]
-
Seal the plate, protect it from light, and incubate for the time recommended by the kit manufacturer (typically 60 minutes at room temperature).
-
Read the plate using a compatible plate reader (e.g., a TR-FRET capable reader measuring emission at 665 nm and 620 nm).
-
Data Analysis
-
Calculate Signal Ratio: For TR-FRET assays, calculate the ratio of the acceptor signal (e.g., 665 nm) to the donor signal (e.g., 620 nm).
-
Normalization:
-
The "Forskolin Control" wells (forskolin + vehicle, no agonist) represent the maximum stimulated cAMP level and correspond to the minimum assay signal (0% inhibition).
-
The "Max Inhibition" wells (forskolin + saturating concentration of agonist) represent the minimum cAMP level and correspond to the maximum assay signal (100% inhibition).
-
Normalize the data by setting the average signal from the "Forskolin Control" as 0% activity and the average signal from the "Max Inhibition" control as 100% activity.
-
-
Curve Fitting:
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the resulting concentration-response curve using a four-parameter logistic equation (sigmoidal dose-response with a variable slope) to determine the EC50 value. The EC50 is the concentration of the agonist that produces 50% of the maximal inhibitory effect.
-
References
Application Notes and Protocols for (1R,2R)-2-PCCA in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (1R,2R)-2-PCCA, a potent GPR88 receptor agonist, in various rodent behavioral models. This document outlines detailed protocols for assessing the compound's effects on locomotor activity, anxiety-like behavior, and depression-like behavior.
Introduction to (1R,2R)-2-PCCA
(1R,2R)-2-PCCA is a selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum. GPR88 is implicated in the modulation of the dopaminergic system and is a promising target for novel therapeutics aimed at treating central nervous system disorders.[1] The primary mechanism of action for (1R,2R)-2-PCCA involves the activation of GPR88, which couples to Gαi subunits to inhibit adenylyl cyclase and subsequently decrease intracellular cyclic AMP (cAMP) levels.
Data Presentation
The following tables summarize the reported and expected quantitative effects of (1R,2R)-2-PCCA in key rodent behavioral models.
Table 1: Effects of (1R,2R)-2-PCCA on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Effect on Baseline Locomotor Activity | Effect on Methamphetamine-Induced Hyperactivity (1.0 mg/kg) | Reference |
| 0.1 - 3.2 | Dose-dependent decrease | Dose-dependent decrease | [1] |
| 1.0 | Significant decrease | Significant attenuation | [1][2] |
| 3.2 | Marked decrease | Significant attenuation | [1][2] |
Table 2: Expected Outcomes of (1R,2R)-2-PCCA in the Elevated Plus Maze (EPM) in Rodents
Data are extrapolated from studies on GPR88 knockout mice, which exhibit reduced anxiety-like behavior.[3][4][5] As an agonist, (1R,2R)-2-PCCA may produce anxiogenic-like effects.
| Treatment | Expected Change in Time Spent in Open Arms | Expected Change in Open Arm Entries | Rationale |
| Vehicle | Baseline | Baseline | Control group |
| (1R,2R)-2-PCCA (low dose) | Potential slight decrease | Potential slight decrease | Activation of GPR88 may increase anxiety-like behavior. |
| (1R,2R)-2-PCCA (high dose) | Potential significant decrease | Potential significant decrease | Dose-dependent increase in anxiogenic-like effects. |
Table 3: Potential Outcomes of (1R,2R)-2-PCCA in the Forced Swim Test (FST) in Rats
The role of GPR88 in depression-like behavior is still under investigation. GPR88 inactivation in the associative striatum has shown antidepressant effects.[6] Therefore, agonism by (1R,2R)-2-PCCA might induce or exacerbate depressive-like behavior.
| Treatment | Expected Change in Immobility Time | Rationale |
| Vehicle | Baseline | Control group |
| (1R,2R)-2-PCCA | Potential increase | Activation of GPR88 may promote a passive stress-coping strategy. |
| Positive Control (e.g., Imipramine) | Decrease | Validates the assay by demonstrating the expected effect of a known antidepressant. |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Locomotor Activity Test
Objective: To assess the effect of (1R,2R)-2-PCCA on spontaneous and drug-induced locomotor activity in rats.
Materials:
-
(1R,2R)-2-PCCA
-
Vehicle (e.g., saline, DMSO)
-
Methamphetamine (optional, for hyperactivity model)
-
Locomotor activity chambers with automated infrared beam detection systems
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Animal Handling and Habituation:
-
House male Sprague-Dawley rats under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Handle the rats for at least 3 days prior to testing to acclimate them to the experimenter.
-
On the day of the experiment, transport the rats to the testing room and allow them to habituate for at least 30-60 minutes.[2]
-
-
Drug Preparation and Administration:
-
Dissolve (1R,2R)-2-PCCA in the appropriate vehicle to achieve the desired doses (e.g., 0.1, 0.3, 1.0, 3.2 mg/kg).
-
Administer the prepared solution or vehicle via i.p. injection.
-
-
Procedure for Spontaneous Locomotor Activity:
-
Immediately after injection, place each rat in the center of a locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for 60 minutes using the automated system.[2]
-
-
Procedure for Methamphetamine-Induced Hyperactivity:
-
Place the rats in the locomotor activity chambers and record baseline activity for 20 minutes.
-
Administer (1R,2R)-2-PCCA (or vehicle) and methamphetamine (1.0 mg/kg) simultaneously via i.p. injection.
-
Record locomotor activity for an additional 120 minutes.[2]
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests, to compare the effects of different doses of (1R,2R)-2-PCCA to the vehicle control group.
-
Elevated Plus Maze (EPM)
Objective: To evaluate the potential anxiolytic or anxiogenic effects of (1R,2R)-2-PCCA in rats.
Materials:
-
(1R,2R)-2-PCCA
-
Vehicle
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video camera and tracking software
Protocol:
-
Animal Handling and Habituation:
-
Follow the same handling and habituation procedures as described for the locomotor activity test.
-
-
Drug Preparation and Administration:
-
Prepare and administer (1R,2R)-2-PCCA or vehicle 30 minutes prior to the test.
-
-
Procedure:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to freely explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
Between trials, thoroughly clean the maze with 70% ethanol (B145695) to remove any olfactory cues.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using a one-way ANOVA or a Student's t-test to compare the drug-treated groups with the vehicle control.
-
Forced Swim Test (FST)
Objective: To assess the potential antidepressant or pro-depressant effects of (1R,2R)-2-PCCA in rats.
Materials:
-
(1R,2R)-2-PCCA
-
Vehicle
-
Glass cylinders (approximately 40-50 cm high, 20 cm in diameter)
-
Water bath to maintain water temperature at 23-25°C
-
Video camera
Protocol:
-
Animal Handling and Habituation:
-
Follow the same handling and habituation procedures as described previously.
-
-
Drug Preparation and Administration:
-
Administer (1R,2R)-2-PCCA or vehicle according to a chosen dosing regimen. For acute effects, a single injection 30-60 minutes before the test is common. For chronic effects, daily injections over a period of 1-3 weeks may be necessary.
-
-
Procedure:
-
Day 1 (Pre-test):
-
Fill the cylinders with water (23-25°C) to a depth where the rat cannot touch the bottom with its hind paws (approximately 30 cm).
-
Individually place each rat in a cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Day 2 (Test):
-
24 hours after the pre-test, administer the drug or vehicle.
-
Place the rat back into the same cylinder for a 5-minute test session.
-
Record the entire 5-minute session with a video camera.
-
-
-
Data Analysis:
-
Score the video recordings for the total time the rat spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[7]
-
Analyze the immobility time using a one-way ANOVA or a Student's t-test.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize parameters such as drug dosage, timing of administration, and specific apparatus dimensions based on their experimental goals and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR88 in A2AR Neurons Enhances Anxiety-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mice Lacking GPR88 Show Motor Deficit, Improved Spatial Learning, and Low Anxiety Reversed by Delta Opioid Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway [mdpi.com]
Application Notes and Protocols for (1R,2R)-2-PCCA Hydrochloride in Alcohol Addiction Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.[1][2] Emerging research has identified GPR88 as a promising therapeutic target for alcohol use disorder (AUD). Studies in rodent models have demonstrated that activation of GPR88 by agonists such as (1R,2R)-2-PCCA and its analogs can effectively reduce alcohol consumption and seeking behaviors.[2][3][4][5] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in preclinical studies of alcohol addiction in mice.
Mechanism of Action
This compound acts as an agonist at the GPR88 receptor. GPR88 is coupled to the Gαi subunit of the heterotrimeric G protein complex.[1][6] Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][6] This signaling pathway is believed to modulate the dopaminergic system, which plays a crucial role in the rewarding effects of alcohol and the motivation to consume it.[7] Studies in GPR88 knockout mice have shown increased voluntary alcohol intake, suggesting that GPR88 signaling is a key component in the regulation of alcohol consumption.[7]
Data Presentation
In Vitro Activity of (1R,2R)-2-PCCA and Analogs
| Compound | Assay Type | Cell Line/Tissue | EC50 | Reference |
| (1R,2R)-2-PCCA | Cell-free | Not Specified | 3 nM | [1] |
| (1R,2R)-2-PCCA | Cell-based cAMP | HEK293 | 56 nM | [1] |
| (1R,2R)-2-PCCA | GloSensor cAMP | GPR88-pGloSensor22F cells | 603 nM | [8] |
| (1R,2R)-2-PCCA | Calcium Mobilization | Stable cell line | 468 nM | [8] |
| (1R,2R)-2-PCCA | [³⁵S]-GTPγS binding | Wild-Type Mouse Striatal Membranes | 1140 nM | [3] |
| RTI-13951-33 | in vitro cAMP | Not Specified | 25 nM | [3][5] |
| RTI-13951-33 | [³⁵S]-GTPγS binding | Wild-Type Mouse Striatal Membranes | 535 nM | [3] |
| RTI-122 | in vitro cAMP | Not Specified | 11 nM | [8] |
In Vivo Efficacy of GPR88 Agonists in Rodent Models of Alcohol Consumption
| Compound | Animal Model | Behavioral Paradigm | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |
| RTI-13951-33 | C57BL/6J Mice | Intermittent Access Two-Bottle Choice | 30 | Reduced excessive voluntary alcohol drinking. | [5] |
| RTI-13951-33 | Gpr88 Knockout Mice | Intermittent Access Two-Bottle Choice | 30 | No effect on alcohol drinking, demonstrating GPR88 specificity. | [5] |
| RTI-13951-33 | C57BL/6J Mice | Drinking-in-the-Dark | 30 | Reduced binge-like drinking behavior. | [5] |
| RTI-13951-33 | Gpr88 Knockout Mice | Drinking-in-the-Dark | 30 | No effect on binge-like drinking. | [5] |
| RTI-13951-33 | C57BL/6J Mice | Alcohol Self-Administration | 30 | Decreased the number of nose-pokes for alcohol. | [5] |
| RTI-122 | Gpr88 WT and KO Mice | Intermittent Access Two-Bottle Choice | 10 and 20 | Reduced alcohol consumption in WT mice, an effect absent in KO mice. | [4][9] |
| RTI-122 | Rats | Alcohol Self-Administration | 5 and 10 | Reduced alcohol lever responses. | [4] |
| RTI-122 | Rats | Progressive Ratio | 5 and 10 | Reduced breakpoint for alcohol. | [4] |
| 2-PCCA | Rats | Locomotor Activity | 0.1 - 3.2 | Dose-dependently decreased locomotor activity. | [6][10] |
Experimental Protocols
Protocol 1: Intermittent Access Two-Bottle Choice (IA-2BC) Paradigm
This protocol is designed to measure voluntary alcohol consumption and preference in mice.
Materials:
-
This compound or analog (e.g., RTI-13951-33)
-
Sterile saline (0.9%)
-
20% (v/v) ethanol (B145695) solution in tap water
-
Tap water
-
Standard mouse cages with two sipper tubes per cage
-
Animal scale
Procedure:
-
Habituation: Single-house adult mice and allow them to acclimate for at least one week with free access to food and water.
-
Induction of Drinking: For 6-8 weeks, give mice concurrent access to one bottle of 20% ethanol and one bottle of water for 24-hour sessions on three alternating days per week (e.g., Monday, Wednesday, Friday).[11][12] On the intervening days, provide only water.
-
Baseline Measurement: After the induction phase, measure individual daily fluid intake for at least one week to establish a stable baseline of alcohol consumption.
-
Drug Administration: On the test day, administer the GPR88 agonist (e.g., 30 mg/kg RTI-13951-33, i.p.) or vehicle (saline) 30-60 minutes prior to the start of the 24-hour alcohol access session.[5][9]
-
Data Collection: Measure the volume of ethanol and water consumed over the 24-hour period. Calculate alcohol intake (g/kg/24h) and preference (volume of ethanol consumed / total volume of fluid consumed).
Protocol 2: Drinking-in-the-Dark (DID) Paradigm
This protocol is used to model binge-like alcohol drinking behavior.
Materials:
-
This compound or analog
-
Sterile saline (0.9%)
-
20% (v/v) ethanol solution in tap water
-
Standard mouse cages
-
Animal scale
Procedure:
-
Habituation: Single-house mice and habituate them to the reverse light-dark cycle for at least one week.
-
Procedure: For several consecutive days, starting 3 hours into the dark cycle, replace the water bottle with a single bottle containing 20% ethanol for a 2 to 4-hour period.[13]
-
Baseline Measurement: Measure ethanol consumption during the access period for several days to establish a stable baseline.
-
Drug Administration: On the test day, administer the GPR88 agonist or vehicle 30 minutes before the start of the ethanol access period.[5]
-
Data Collection: Measure the amount of ethanol consumed during the 2 or 4-hour session and calculate the intake in g/kg.
Protocol 3: Alcohol Self-Administration Paradigm
This protocol assesses the motivation to consume alcohol.
Materials:
-
This compound or analog
-
Sterile saline (0.9%)
-
20% (v/v) ethanol solution
-
Operant conditioning chambers equipped with two nose-poke holes (one active, one inactive) and a liquid dispenser.
Procedure:
-
Training: Train mice to nose-poke for a reward. Initially, both active and inactive nose-pokes may deliver a small amount of the alcohol solution.
-
Acquisition: Once trained, only the active nose-poke will deliver the alcohol reward. Continue daily sessions until a stable baseline of responding is achieved.
-
Drug Administration: On the test day, administer the GPR88 agonist or vehicle 30 minutes before the start of the self-administration session (e.g., a 4-hour session).[5]
-
Data Collection: Record the number of active and inactive nose-pokes throughout the session.
Visualizations
Signaling Pathway of this compound
Caption: GPR88 signaling cascade initiated by this compound.
Experimental Workflow for the Intermittent Access Two-Bottle Choice Paradigm
Caption: Workflow for the intermittent access two-bottle choice experiment.
Logical Relationship of GPR88 Agonism and Alcohol-Related Behaviors
Caption: Proposed mechanism linking GPR88 agonism to reduced alcohol consumption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Orphan peptide and G protein‐coupled receptor signalling in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Models of Alcohol Use Disorder and their Application for Pathophysiological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for Locomotor Activity Testing with (1R,2R)-2-PCCA in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-PCCA is a potent and selective synthetic agonist for the orphan G protein-coupled receptor GPR88.[1][2][3] GPR88 is highly expressed in the striatum, a key brain region involved in motor control and the modulation of the dopaminergic system.[4] The activation of GPR88 by (1R,2R)-2-PCCA initiates a Gαi-coupled signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2][3] In vivo studies have demonstrated that systemic administration of (1R,2R)-2-PCCA to rats results in a dose-dependent decrease in spontaneous locomotor activity.[4] This makes (1R,2R)-2-PCCA a valuable pharmacological tool for investigating the role of GPR88 in motor function and for assessing the therapeutic potential of GPR88 agonists in conditions characterized by hyperactivity.
These application notes provide a comprehensive overview and detailed protocols for conducting locomotor activity testing in rats using (1R,2R)-2-PCCA.
Data Presentation
Table 1: Effects of (1R,2R)-2-PCCA on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg) | n | Total Distance Traveled (cm ± SEM) | Rearing Frequency (counts ± SEM) | Time Spent in Center Zone (s ± SEM) |
| Vehicle Control | 0 | ||||
| (1R,2R)-2-PCCA | 0.1 | ||||
| (1R,2R)-2-PCCA | 0.3 | ||||
| (1R,2R)-2-PCCA | 1.0 | ||||
| (1R,2R)-2-PCCA | 3.2 |
Signaling Pathway
The mechanism of action of (1R,2R)-2-PCCA involves the activation of the GPR88 receptor, which is coupled to an inhibitory G-protein (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP.
References
Application Notes and Protocols for Conditioned Place Preference Studies with GPR88 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key brain region involved in reward, motivation, and motor control. Due to its specific localization and function, GPR88 has emerged as a promising therapeutic target for neuropsychiatric disorders, including addiction. This document provides detailed application notes and a comprehensive protocol for utilizing GPR88 agonists in the conditioned place preference (CPP) paradigm, a standard behavioral assay to evaluate the rewarding or aversive properties of pharmacological compounds.
Activation of GPR88 is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels. This signaling cascade is believed to modulate neuronal excitability and neurotransmitter release in the striatum. Several synthetic agonists for GPR88 have been developed, including RTI-13951-33, 2-PCCA, and BI-9508, which can be used to probe the receptor's function in vivo.
The following protocols and data provide a framework for investigating the effects of GPR88 agonists on reward-related behaviors using the CPP model. The provided information is based on established methodologies and published findings.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effect of the GPR88 agonist RTI-13951-33 on alcohol-induced conditioned place preference in mice.
| GPR88 Agonist | Animal Model | Conditioning Substance | Agonist Dose (mg/kg) | Key Finding | Reference |
| RTI-13951-33 | Mice | Alcohol (1.8 g/kg) | 30 | Significantly reduced the expression of alcohol-induced CPP. The agonist itself did not induce place preference or aversion. | [1][2][3] |
GPR88 Signaling Pathway
The activation of GPR88 by an agonist initiates a signaling cascade through its coupling with inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling pathway is crucial for the modulation of neuronal function in the striatum.
Caption: GPR88 agonist activation of the Gi/o signaling pathway.
Experimental Protocols
Conditioned Place Preference (CPP) Protocol for GPR88 Agonists
This protocol is designed to assess the rewarding or aversive effects of GPR88 agonists, or their potential to modulate the rewarding effects of other substances.
1. Materials and Apparatus
-
Subjects: Adult male or female mice (e.g., C57BL/6J), weighing 20-30g. Animals should be housed individually for at least one week before the experiment.
-
GPR88 Agonist: e.g., RTI-13951-33, dissolved in an appropriate vehicle (e.g., saline).
-
Rewarding Substance (for modulation studies): e.g., alcohol, cocaine, morphine.
-
Vehicle: Saline solution (0.9% NaCl) or other appropriate solvent for the agonist and rewarding substance.
-
CPP Apparatus: A three-chambered apparatus is recommended. The two larger outer chambers should be distinct in terms of visual (e.g., wall patterns: stripes vs. spots) and tactile (e.g., floor textures: grid vs. smooth) cues. A smaller, neutral center chamber connects the two outer chambers. Guillotine doors can be used to restrict access to specific chambers during conditioning.
-
Animal Scale: For accurate weighing and dose calculation.
-
Syringes and Needles: For intraperitoneal (i.p.) injections.
-
Video Tracking Software: To automatically record and analyze the time spent by the animal in each chamber.
2. Experimental Procedure
The CPP protocol consists of three main phases: Habituation (Pre-Test), Conditioning, and a final Preference Test (Post-Test).
Phase 1: Habituation and Pre-Test (Day 1)
-
Handle the mice for a few minutes each day for 3-5 days prior to the start of the experiment to acclimate them to the researcher.
-
On the pre-test day, place each mouse in the central chamber of the CPP apparatus with the guillotine doors open, allowing free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two large outer chambers. This baseline measurement is crucial to determine any innate preference for one chamber over the other. A biased design, where the drug is paired with the initially non-preferred chamber, is often used to avoid ceiling effects. Animals showing a strong initial preference for one chamber (e.g., >70% of the time) may be excluded.
Phase 2: Conditioning (Days 2-7)
This phase typically lasts for 6 days, with one conditioning session per day. A counterbalanced design should be used.
-
To test the rewarding/aversive effects of the GPR88 agonist:
-
On alternate days, administer the GPR88 agonist (e.g., RTI-13951-33, 30 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On the intervening days, administer the vehicle and confine the mouse to the opposite chamber for 30 minutes. The order of agonist and vehicle administration and the chamber pairing should be counterbalanced across animals.
-
-
To test the effect of the GPR88 agonist on the rewarding properties of another substance:
-
On alternate days, administer the rewarding substance (e.g., alcohol, 1.8 g/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.
-
On the intervening days, administer the vehicle and confine the mouse to the opposite chamber for 30 minutes.
-
This establishes the conditioned place preference for the rewarding substance.
-
Phase 3: Preference Test (Post-Test) (Day 8)
-
Twenty-four hours after the last conditioning session, conduct the preference test.
-
For studies modulating another substance's reward, administer the GPR88 agonist (e.g., 30 mg/kg, i.p.) 30 minutes before the test. For direct reward/aversion studies of the agonist, no injection is given on the test day.
-
Place the mouse in the central chamber with the guillotine doors open, allowing free access to all chambers for 15-20 minutes.
-
Record the time spent in each of the two large outer chambers.
3. Data Analysis
-
Calculate a Preference Score for each animal: Time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-test.
-
Alternatively, calculate the change in preference : (Time in drug-paired chamber post-test) - (Time in drug-paired chamber pre-test).
-
Use appropriate statistical tests (e.g., paired t-test to compare pre- and post-test scores within a group, or ANOVA followed by post-hoc tests to compare different treatment groups) to determine if there is a significant preference or aversion. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, while a significant decrease indicates a conditioned place aversion.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the conditioned place preference protocol.
Caption: Workflow of the Conditioned Place Preference Protocol.
References
Application Notes and Protocols for In Vivo Dissolution of (1R,2R)-2-PCCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88).[1][2][3][4] GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric disorders, making it a promising therapeutic target.[5] Effective in vivo studies are crucial for elucidating the pharmacological effects and therapeutic potential of this compound. Proper dissolution and formulation of this compound are critical for ensuring accurate dosing, bioavailability, and reproducible experimental outcomes. These application notes provide detailed protocols for the dissolution of this compound for in vivo administration, along with relevant technical data and pathway information.
Compound Information
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₉Cl₂N₃O | [2] |
| Molecular Weight | 528.56 g/mol | [2] |
| Target | GPR88 | [2] |
| Mechanism of Action | Agonist; inhibits cAMP production via a Gαi-coupled pathway. | [1][2] |
| EC₅₀ | 3 nM (cell-free assay), 603 nM (cell-based assay) | [1][2] |
| Storage | Store at 4°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][2] |
In Vivo Dissolution Protocols
The selection of an appropriate vehicle is critical for the in vivo delivery of this compound. The following protocols have been reported to yield clear solutions suitable for administration. It is recommended to perform a small-scale pilot test to ensure compatibility with your specific experimental conditions.
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This vehicle is a common choice for compounds with limited aqueous solubility.
Quantitative Data
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Solubility | ≥ 2.5 mg/mL (4.73 mM) |
Experimental Protocol
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO.
-
Add PEG300: To the DMSO stock solution, add Polyethylene Glycol 300 (PEG300). For every 100 µL of the final solution, you will add 40 µL of PEG300. Mix thoroughly until a homogenous solution is achieved.
-
Add Tween-80: Add Tween-80 to the mixture. For every 100 µL of the final solution, add 5 µL of Tween-80. Mix gently to avoid excessive foaming.
-
Add Saline: Slowly add saline to the mixture to reach the final desired volume. For every 100 µL of the final solution, add 45 µL of saline.
-
Final Mixing: Mix the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.
-
Administration: The solution is now ready for in vivo administration via the desired route (e.g., intraperitoneal injection).
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes a cyclodextrin (B1172386) to enhance the solubility of the compound.
Quantitative Data
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Solubility | ≥ 2.5 mg/mL (4.73 mM) |
Experimental Protocol
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution.
-
Combine Solutions: Add the DMSO stock solution to the 20% SBE-β-CD in saline solution. For every 100 µL of the final solution, you will add 10 µL of the DMSO stock and 90 µL of the SBE-β-CD solution.
-
Final Mixing: Mix the final solution thoroughly until the compound is completely dissolved and the solution is clear.
-
Administration: The solution is ready for in vivo administration.
Signaling Pathway and Experimental Workflow
GPR88 Signaling Pathway
This compound acts as an agonist at the GPR88 receptor, which is coupled to an inhibitory G protein (Gαi). Activation of GPR88 by (1R,2R)-2-PCCA leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. shellchemtech.com [shellchemtech.com]
- 5. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of GPR88 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly expressed in the striatum region of the brain.[1][2] Its high expression in medium spiny neurons points to a crucial role in regulating motor control, cognition, and reward-based learning.[1] Consequently, GPR88 is a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction.[1] GPR88 primarily couples to Gαi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The deorphanization of GPR88 and the identification of potent and selective ligands are critical for advancing our understanding of its physiological functions and therapeutic potential.[4]
These application notes provide detailed protocols for key cell-based functional assays to identify and characterize GPR88 agonists and antagonists. The assays described include cAMP measurement, β-arrestin recruitment, and calcium mobilization.
GPR88 Signaling Pathway
Upon activation by an agonist, GPR88 undergoes a conformational change that activates the coupled heterotrimeric Gαi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a reduction of intracellular cAMP levels.[5] Additionally, agonist-induced receptor phosphorylation can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate G protein-independent signaling cascades.[1][6]
Quantitative Data Summary
The following tables summarize the in vitro potency of selected GPR88 agonists determined by various functional assays.
Table 1: cAMP Functional Assay Data for GPR88 Agonists
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| 2-PCCA | HEK293 | HTRF | 3.1 | [4][5] |
| (±)-1 (racemate of 2-PCCA) | HEK293T/GPR88 | cAMP Functional Assay | 877 | [5] |
| (1R,2R)-isomer of (±)-1 | HEK293T/GPR88 | cAMP Functional Assay | 373 | [5] |
| (±)-1 (racemate) | HEK293 cells expressing hGPR88 | GloSensor | 911 | [7] |
| (1R,2R)-isomer | HEK293 cells expressing hGPR88 | GloSensor | 603 | [7][8] |
| (±)-1 (racemate) | CHO cells expressing PPLS-HA-GPR88 | Lance | 116 | [4][7] |
| (1R,2R)-isomer | CHO cells expressing PPLS-HA-GPR88 | Lance | 56 | [7] |
| RTI-13951-33 | - | cAMP Functional Assay | 25 | [4][5] |
| RTI-122 | CHO cells | TR-FRET cAMP Assay | 11 | [7] |
Table 2: GTPγS Binding Assay Data for GPR88 Agonists
| Compound | Membrane Source | Bmax | Reference |
| Compound 6 (Phenylglycinol Derivative) | Striatal Membranes | - | [5] |
Table 3: BRET Assay Data for GPR88 Agonists
| Compound | G protein | EC50 (µM) | Emax (%) | Reference |
| Compound 19 | Gαi2 | 1.9 | 100 ± 4.7 | [9] |
| GPR88-Venus + Compound 19 | Gαi2 | 1.2 | 97.5 ± 2.5 | [9] |
Experimental Protocols
cAMP Accumulation Assay
This is the most direct functional assay for GPR88, measuring the agonist-induced decrease in intracellular cAMP levels.[1]
Principle: GPR88 activation by an agonist inhibits adenylyl cyclase, leading to a reduction in cAMP production. To enhance the assay window, intracellular cAMP levels are often stimulated with forskolin, a direct activator of adenylyl cyclase.[2] An agonist will inhibit this forskolin-stimulated cAMP production, while an antagonist will block the effect of the agonist.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GTPγS Binding Assay for GPR88 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a brain region critical for motor control, cognition, and reward pathways.[1] Its association with various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction, has positioned it as a promising therapeutic target.[1][2] GPR88 couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] The [³⁵S]GTPγS binding assay is a robust, functional assay that directly measures the initial step of G protein activation, making it an invaluable tool for identifying and characterizing GPR88 agonists.[1][4]
This document provides a detailed protocol and application notes for utilizing the [³⁵S]GTPγS binding assay to determine the potency and efficacy of putative GPR88 agonists.
Principle of the Assay
The GTPγS binding assay quantifies the agonist-induced exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the heterotrimeric G protein.[1][4] In this assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.[1][4] Upon agonist binding and subsequent activation of GPR88, the receptor catalyzes the release of GDP from the associated Gαi/o protein. This allows for the binding of [³⁵S]GTPγS. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it remains bound, leading to an accumulation of radioactivity in the cell membranes.[1][4] The amount of accumulated [³⁵S]GTPγS is directly proportional to the level of G protein activation and can be quantified by scintillation counting. This allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[5]
GPR88 Signaling Pathway
GPR88 activation by an agonist initiates a signaling cascade through its coupling with Gαi/o proteins. This leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Caption: GPR88 canonical signaling pathway.
Experimental Workflow
The general workflow for a [³⁵S]GTPγS binding assay involves membrane preparation, the binding reaction, and subsequent detection and data analysis.
Caption: GTPγS binding assay experimental workflow.
Data Presentation
The following tables summarize the in vitro potency and efficacy of representative GPR88 agonists determined by [³⁵S]GTPγS binding assays.
Table 1: Potency and Efficacy of GPR88 Agonists in [³⁵S]GTPγS Binding Assay
| Compound | Membrane Source | EC₅₀ (nM) | Eₘₐₓ (% Basal) |
| RTI-13951-33 | Mouse Striatum | 535 | Not Reported |
| RTI-13951-33 | PPLS-HA-hGPR88-CHO cells | 65 | Not Reported |
| RTI-122 (30a) | Mouse Striatum | 155 ± 6 | 386 |
| RTI-122 (30a) | PPLS-HA-hGPR88-CHO cells | 12 | Not Reported |
| Compound 29 | Not Specified | 240 | Not Reported |
| GPR88 agonist 2 | WT Mouse Striatum | 8900 | Not Reported |
| 2-AMPP (43) | Mouse Striatum | 940 | Not Reported |
Data compiled from multiple sources.[2][3][4][6]
Experimental Protocols
Membrane Preparation
This protocol describes the preparation of crude membranes from either cell culture or brain tissue.
Materials:
-
Cells expressing GPR88 or rodent striatal tissue
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Harvesting:
-
For Cell Culture: Scrape confluent cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
For Tissue: Dissect striatal tissue and place in ice-cold Lysis Buffer.
-
-
Lysis: Resuspend the cell pellet or tissue in ice-cold Lysis Buffer and homogenize using a Dounce homogenizer or sonicator on ice.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
Storage: Aliquot the membranes and store at -80°C until use.
[³⁵S]GTPγS Binding Assay
This protocol is designed for a 96-well plate format.
Materials and Reagents:
-
Prepared GPR88-containing membranes
-
Test GPR88 agonist compounds
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates (e.g., GF/B or GF/C filters)
-
Cell harvester or vacuum filtration manifold
-
Scintillation cocktail
-
Plate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test agonist compounds in Assay Buffer.
-
Prepare a solution of GDP in Assay Buffer for a final assay concentration of 10-100 µM.
-
Prepare a solution of [³⁵S]GTPγS in Assay Buffer for a final assay concentration of 0.05-0.1 nM.
-
Prepare a solution of unlabeled GTPγS for determining non-specific binding (final concentration 10 µM).
-
Dilute the membrane preparation in Assay Buffer to a concentration of 5-20 µg of protein per well.
-
-
Assay Plate Setup (Total Volume: 100 µL/well):
-
Total Binding: Add Assay Buffer, diluted membranes, GDP, and serial dilutions of the test agonist.
-
Non-specific Binding: Add Assay Buffer, diluted membranes, GDP, and 10 µM unlabeled GTPγS.
-
Basal Binding: Add Assay Buffer, diluted membranes, and GDP.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the agonist to bind to the receptors.
-
Initiate Reaction: Add the [³⁵S]GTPγS solution to all wells to start the binding reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester or vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a plate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Agonist Dose-Response Curves:
-
Plot the specific [³⁵S]GTPγS binding as a function of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal stimulation over basal).
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High Non-specific Binding | Insufficient washing | Increase the number of washes or the volume of wash buffer. |
| Filter plate not pre-soaked | Pre-soak the filter plate with wash buffer before filtration. | |
| Low Signal-to-Noise Ratio | Low receptor expression | Use a cell line with higher GPR88 expression or increase the amount of membrane protein per well. |
| Suboptimal assay conditions | Optimize incubation time, temperature, and concentrations of GDP and Mg²⁺. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Membrane degradation | Use freshly prepared membranes or properly stored aliquots. Avoid repeated freeze-thaw cycles. |
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of (1R,2R)-2-PCCA in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-PCCA is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum. GPR88 is implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target. The receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1][2] HEK293 cells are a valuable tool for studying the effects of compounds like (1R,2R)-2-PCCA as they can be readily transfected to express GPR88 and are amenable to a wide range of cellular and molecular assays. These application notes provide detailed protocols for utilizing HEK293 cells to characterize the pharmacological effects of (1R,2R)-2-PCCA.
Data Presentation
The following table summarizes the in vitro potency of (1R,2R)-2-PCCA and related compounds in functional cAMP assays using HEK293 cells.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1 | [2] |
| (1R,2R)-2-PCCA | GloSensor cAMP Assay | Stable GPR88-pGloSensor22F HEK293 cells | 603 | [3][4] |
| 2-PCCA (racemate) | cAMP Functional Assay | HEK293T/GPR88 | 877 | [2] |
| 2-PCCA (racemate) | GloSensor cAMP Assay | Stable GPR88-22F HEK293 cells | 911 | [4] |
| (1R,2R)-isomer of (±)-1 | cAMP Functional Assay | HEK293T/GPR88 | 373 | [2] |
| 2-PCCA | GloSensor cAMP Assay | Stable GPR88-22F HEK293 cells | 116 | [1][5] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of GPR88 upon activation by (1R,2R)-2-PCCA.
Caption: GPR88 signaling cascade upon agonist binding.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effects of (1R,2R)-2-PCCA in HEK293 cells.
Caption: Workflow for GPR88 agonist characterization.
Experimental Protocols
HEK293 Cell Culture and Transfection
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid encoding human GPR88
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
For transfection, seed 5 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's instructions for your chosen transfection reagent. Briefly, dilute the GPR88 plasmid and the transfection reagent in separate tubes containing Opti-MEM™.
-
Combine the diluted DNA and transfection reagent, incubate for the recommended time to allow complex formation.
-
Add the DNA-lipid complexes to the cells in a drop-wise manner.
-
Incubate the cells for 24-48 hours before proceeding with subsequent assays.
cAMP Inhibition Assay (GloSensor™ Assay)
This protocol is adapted for a 96-well format.
Materials:
-
HEK293 cells stably or transiently expressing GPR88 and the GloSensor™-22F cAMP plasmid
-
White, clear-bottom 96-well plates
-
CO2-independent medium
-
GloSensor™ cAMP Reagent
-
(1R,2R)-2-PCCA stock solution
-
Forskolin (B1673556) or other adenylyl cyclase activator (for stimulated inhibition)
-
Luminometer
Protocol:
-
Seed GPR88- and GloSensor™-expressing HEK293 cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to attach and grow overnight.
-
On the day of the assay, remove the culture medium and replace it with 80 µL of CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Equilibrate the plate at room temperature for at least 2 hours in the dark.
-
Prepare a dose-response curve of (1R,2R)-2-PCCA in CO2-independent medium.
-
To measure agonist-induced inhibition of basal cAMP, add 20 µL of the (1R,2R)-2-PCCA dilutions to the wells.
-
To measure agonist-induced inhibition of stimulated cAMP, first add 10 µL of (1R,2R)-2-PCCA dilutions, incubate for 5-10 minutes, then add 10 µL of forskolin to stimulate cAMP production.
-
Measure luminescence using a plate luminometer. Readings can be taken kinetically over time or as an endpoint measurement after a 15-30 minute incubation.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. For inhibition of stimulated cAMP, express the data as a percentage of the forskolin-stimulated signal. Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of (1R,2R)-2-PCCA.
Materials:
-
HEK293 cells expressing GPR88
-
Clear 96-well plates
-
(1R,2R)-2-PCCA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed GPR88-expressing HEK293 cells into a clear 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of (1R,2R)-2-PCCA in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of (1R,2R)-2-PCCA. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium only) from all readings. Express the viability as a percentage of the vehicle-treated control cells. Plot cell viability against the log of the (1R,2R)-2-PCCA concentration to determine the IC50 value, if any cytotoxic effect is observed.
Western Blot Analysis of Downstream Signaling
This protocol provides a general framework for investigating the phosphorylation status of downstream signaling proteins.
Materials:
-
GPR88-expressing HEK293 cells
-
6-well plates
-
(1R,2R)-2-PCCA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed GPR88-expressing HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal phosphorylation levels.
-
Treat the cells with (1R,2R)-2-PCCA at various concentrations and for different time points. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative change in phosphorylation.
References
Application Notes and Protocols: Synthesis of 2-PCCA Analogues for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 2-phenylcyclopropane-1-carboxylic acid (2-PCCA) analogues targeting the orphan G protein-coupled receptor 88 (GPR88). Detailed protocols for the synthesis of these analogues and their evaluation in a relevant biological assay are included to facilitate further research and drug discovery efforts in this area.
Introduction
GPR88 is a G protein-coupled receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] Emerging evidence suggests that GPR88 plays a crucial role in the regulation of striatal functions and is implicated in various psychiatric and neurological disorders.[1][2] The development of potent and selective small molecule modulators of GPR88 is therefore of significant interest for both basic research and therapeutic applications. 2-PCCA has been identified as a valuable agonist for GPR88, activating its signaling through a Gαi-coupled pathway, which leads to the inhibition of cyclic AMP (cAMP) production.[1][3] This document outlines the synthesis of a series of 2-PCCA analogues and the subsequent SAR studies to explore the key structural features required for potent GPR88 agonism.
Data Presentation: Structure-Activity Relationship of 2-PCCA Analogues
The following tables summarize the in vitro activity of synthesized 2-PCCA analogues at the human GPR88 receptor. The activity is expressed as the EC50 value, which represents the concentration of the compound that elicits a half-maximal response in a cAMP inhibition assay.
Table 1: SAR of Analogues with Modifications on the Biphenyl Moiety [4]
| Compound ID | R | pEC50 | EC50 (nM) |
| 1 (2-PCCA) | n-Propyl | 6.04 ± 0.06 | 911 |
| 4a | H | < 5 | >10000 |
| 4b | Methyl | 6.07 ± 0.05 | 845 |
| 4c | Ethyl | 5.85 ± 0.07 | 1413 |
| 4d | Isopropyl | 5.67 ± 0.08 | 2138 |
| 4e | Cyclohexyl | 6.13 ± 0.04 | 746 |
| 4f | CF3 | 5.25 ± 0.09 | 5623 |
| 4g | F | 5.15 ± 0.10 | 7079 |
| 4h | Cl | 5.07 ± 0.11 | 8511 |
| 4i | Acetyl | 6.03 ± 0.06 | 923 |
Table 2: SAR of Analogues with Modifications on the Aniline Moiety [2]
| Compound ID | R' | EC50 (nM) in CHO-PPLS-HA-GPR88 cells |
| 1 (2-PCCA) | 4'-propylbiphenyl | 116 |
| 5j | 4'-(trifluoromethoxy)biphenyl | 89 |
| 5o | 4'-(trifluoromethyl)biphenyl | 135 |
Note: The EC50 values in Table 2 were determined in a different cell line and assay system, which may account for the difference in the value for 2-PCCA compared to Table 1.[2]
Experimental Protocols
General Synthesis of 2-PCCA Analogues
The synthesis of 2-PCCA analogues can be achieved through a multi-step process, with the key final step being an amide coupling reaction. A representative synthetic scheme is provided below.
Caption: General synthetic scheme for 2-PCCA analogues.
Detailed Protocol for the Synthesis of a Representative 2-PCCA Analogue (e.g., Compound 1):
This protocol is a generalized procedure based on published methods.[1]
Step 1: Synthesis of (±)-trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid
-
To a solution of 2-vinylpyridine in a suitable solvent (e.g., dichloromethane), add a catalytic amount of rhodium(II) acetate (B1210297) dimer (Rh2(OAc)4).
-
Slowly add ethyl diazoacetate to the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain (±)-trans-ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.
-
Dissolve the ester in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to pH ~4-5 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (±)-trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid.
Step 2: Amide Coupling
-
To a solution of (±)-trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid in a suitable solvent (e.g., dimethylformamide), add an appropriate amine (e.g., (2S,3S)-2-amino-3-methyl-pentyl)-(4'-propylbiphenyl-4-yl)-amide for the synthesis of 2-PCCA).
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final 2-PCCA analogue.
In Vitro GPR88 Functional Assay (cAMP Inhibition)
This protocol describes a cell-based assay to determine the agonist activity of 2-PCCA analogues at the GPR88 receptor by measuring the inhibition of forskolin-stimulated cAMP production.[1][4]
Materials:
-
HEK293 cells stably expressing human GPR88.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds (2-PCCA analogues) dissolved in DMSO.
-
Forskolin (B1673556) solution.
-
cAMP detection kit (e.g., LANCE cAMP kit from PerkinElmer).
Procedure:
-
Cell Plating: Seed the GPR88-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the cell plates.
-
Stimulation: Add a solution of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be optimized to produce a robust cAMP signal.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 30 minutes).
-
cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents to the wells.
-
Data Acquisition: Read the plates on a suitable plate reader (e.g., a time-resolved fluorescence reader for LANCE assays).
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP signal for each concentration of the test compound. Determine the EC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
GPR88 Signaling Pathway
Caption: GPR88 signaling pathway upon agonist binding.
Experimental Workflow for SAR Studies
Caption: Workflow for 2-PCCA analogue synthesis and SAR studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of G-Protein Coupled Receptor-Gαi Signaling Increases Keratinocyte Proliferation and Reduces Differentiation, Leading to Epidermal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Methamphetamine-Induced Hyperactivity with 2-PCCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamphetamine (METH) is a potent central nervous system stimulant, and its abuse leads to significant public health concerns. A key characteristic of METH's behavioral effects is pronounced hyperactivity. Understanding the neurobiological mechanisms underlying this hyperactivity is crucial for developing effective therapeutic interventions. While the dopaminergic system, particularly the dopamine (B1211576) D3 receptor, is a primary focus in METH research, other targets are being explored for their potential to modulate METH's effects. One such compound is (1R, 2R)-2-pyridin-2-yl-cyclopropane carboxylic acid ((2S, 3S)-2-amino-3-methyl-pentyl)-(4'-propylbiphenyl-4-yl)-amide (2-PCCA).
Initial interest in compounds modulating dopaminergic systems has led to the investigation of various molecules. However, it is critical to note that 2-PCCA is not a dopamine D3 receptor antagonist but has been identified as a GPR88 receptor agonist.[1] GPR88 is an orphan G protein-coupled receptor predominantly expressed in the striatum, a brain region integral to motor control and reward.[1] Studies in GPR88 knockout mice have suggested a role for this receptor in modulating dopamine D2 receptor sensitivity, thereby implicating it in the regulation of dopaminergic pathways.[1]
These application notes provide a comprehensive overview of the use of 2-PCCA in preclinical studies of METH-induced hyperactivity, detailing its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action of 2-PCCA and its Relevance to Methamphetamine Hyperactivity
Methamphetamine primarily exerts its stimulant effects by increasing the synaptic levels of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[2][3] This surge in dopamine, particularly in the nucleus accumbens and striatum, is strongly correlated with the manifestation of hyperlocomotor activity.[4][5]
2-PCCA, as a GPR88 agonist, offers a distinct mechanism for potentially modulating METH-induced behaviors. The GPR88 receptor is highly expressed in striatal medium spiny neurons, which are key components of the basal ganglia circuits that control movement. Activation of GPR88 is thought to have an inhibitory influence on these circuits.
A key study investigated the effects of 2-PCCA on METH-induced hyperactivity in rats. The findings indicate that 2-PCCA dose-dependently reduces METH-induced hyperactivity. However, a crucial observation was that the doses of 2-PCCA that significantly attenuated METH's effects also markedly decreased baseline locomotor activity.[1] This suggests that the observed reduction in hyperactivity may be a component of a more general sedative or motor-suppressing effect of 2-PCCA, rather than a specific antagonism of METH's stimulant properties.
Signaling Pathway
Caption: Signaling pathways of METH and 2-PCCA.
Experimental Protocols
The following protocols are based on published studies investigating the effects of 2-PCCA on methamphetamine-induced hyperactivity.
Animals
-
Species: Male Sprague-Dawley rats are a commonly used model for this type of behavioral study.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of experiments.
Drug Preparation and Administration
-
Methamphetamine hydrochloride (METH): Dissolve in 0.9% sterile saline. Doses can range from 0.5 mg/kg to 1.0 mg/kg for inducing hyperactivity.[1]
-
2-PCCA: The hydrochloride salt of 2-PCCA can be dissolved in sterile water or saline. Doses investigated have ranged from 0.1 mg/kg to 3.2 mg/kg.[1]
-
Administration: All injections should be administered intraperitoneally (i.p.).
Locomotor Activity Assessment
-
Apparatus: Automated locomotor activity chambers equipped with infrared photobeams to detect horizontal and vertical movements.
-
Habituation: Prior to drug administration, place the animals in the activity chambers for a habituation period (e.g., 30-60 minutes) to allow their exploratory behavior to return to a stable baseline.
-
Experimental Workflow:
Caption: Workflow for locomotor activity assessment.
-
Procedure:
-
Following habituation, administer the appropriate drug combination via i.p. injection.
-
Immediately return the animals to the locomotor activity chambers.
-
Record locomotor activity for a specified period (e.g., 90 minutes).
-
-
Data Analysis:
-
Quantify total distance traveled (cm) and vertical activity (rearing counts).
-
Analyze data in time bins (e.g., 5-minute intervals) to observe the time course of drug effects.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
Data Presentation
The following tables summarize the expected outcomes based on the available literature.
Table 1: Effect of 2-PCCA on Baseline Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Vertical Activity (counts) |
| Vehicle | - | Baseline | Baseline |
| 2-PCCA | 0.1 | No significant change | No significant change |
| 2-PCCA | 0.32 | No significant change | No significant change |
| 2-PCCA | 1.0 | ↓ | ↓ |
| 2-PCCA | 3.2 | ↓↓ | ↓↓ |
Arrow indicates the direction of change relative to the vehicle control (↓: decrease, ↓↓: marked decrease).
Table 2: Effect of 2-PCCA on Methamphetamine-Induced Hyperactivity
| Pre-treatment Group | Dose (mg/kg) | Challenge Drug | Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle | - | METH | 1.0 | ↑↑ |
| 2-PCCA | 0.1 | METH | 1.0 | ↑↑ |
| 2-PCCA | 0.32 | METH | 1.0 | ↑ |
| 2-PCCA | 1.0 | METH | 1.0 | Baseline / ↓ |
| 2-PCCA | 3.2 | METH | 1.0 | ↓ |
Arrow indicates the direction of change relative to the vehicle + saline control (↑: increase, ↑↑: marked increase, ↓: decrease).
Interpretation and Considerations
-
The available data suggest that 2-PCCA can reduce methamphetamine-induced hyperactivity.[1]
-
However, the fact that 2-PCCA also suppresses baseline locomotion at similar doses complicates the interpretation.[1] The observed effect may not be a specific antagonism of METH's stimulant properties but rather a general motor suppressant effect.
-
Further research is needed to elucidate the specific role of GPR88 in mediating the behavioral effects of methamphetamine.
-
Future studies could explore lower doses of 2-PCCA in combination with different doses of METH to identify a potential therapeutic window where hyperactivity is reduced without significant sedation.
-
It is also important to investigate the effects of 2-PCCA on other METH-induced behaviors, such as stereotypy and sensitization, to gain a more comprehensive understanding of its pharmacological profile.
Conclusion
2-PCCA, a GPR88 agonist, represents a novel tool for probing the neurobiology of psychostimulant action. While it demonstrates the ability to attenuate methamphetamine-induced hyperactivity, its concurrent effects on baseline motor activity warrant careful consideration in the design and interpretation of experiments. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of targeting the GPR88 receptor in the context of substance use disorders.
References
- 1. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Understanding the Mechanisms of Action and Effects of Drugs of Abuse [mdpi.com]
- 4. Involvement of dopamine D3 receptor and dopamine transporter in methamphetamine‐induced behavioral sensitization in tree shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmaj.ca [cmaj.ca]
Application Notes and Protocols: Experimental Design for GPR88 Knockout Mice Studies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward-driven behaviors.[1][2] GPR88 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.[1][3] The restricted expression pattern of GPR88 and its involvement in key neuronal circuits have positioned it as a promising therapeutic target for a range of neuropsychiatric and neurological disorders.
GPR88 knockout (KO) mice are an indispensable tool for elucidating the physiological functions of this receptor and for validating the on-target effects of novel therapeutic agents. These animals exhibit a distinct phenotype characterized by alterations in motor function, anxiety, impulsivity, and reward processing.[1][2] This document provides detailed application notes and experimental protocols for designing and conducting studies using GPR88 KO mice.
II. GPR88 Signaling Pathway
GPR88 activation initiates an inhibitory signaling cascade. As an orphan receptor, its endogenous ligand is currently unknown. However, synthetic agonists have been instrumental in characterizing its downstream effects. The primary signaling pathway involves the coupling to Gαi/o proteins, which in turn inhibit adenylyl cyclase activity. This leads to a decrease in the production of the second messenger cAMP.[1][3] Reduced cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence neuronal excitability and gene expression. Furthermore, GPR88 has been shown to functionally interact with other G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and opioid receptors, adding another layer of complexity to its regulatory role in the striatum.[4]
III. Phenotypic Summary of GPR88 Knockout Mice
GPR88 KO mice display a range of behavioral and neurochemical alterations. A summary of the key phenotypic changes is presented in the table below, providing a baseline for experimental design and data interpretation.
| Phenotypic Category | Key Findings in GPR88 KO Mice | Reference |
| Motor Function | Hyperactivity, impaired motor coordination, and deficits in motor skill learning. | [1] |
| Anxiety & Impulsivity | Decreased anxiety-like behaviors and increased impulsivity. | [1][5] |
| Reward & Addiction | Altered reward-driven behaviors and responses to drugs of abuse, such as alcohol. | [1] |
| Cognition | Facilitated hippocampus-dependent learning in some tasks, but impaired cognitive flexibility in others. | [2] |
| Neurochemistry | Changes in striatal dopamine signaling and increased excitability of medium spiny neurons. | [1] |
| Molecular | Increased G protein coupling for delta (DOR) and mu (MOR) opioid receptors. | [2] |
IV. Experimental Protocols
A comprehensive understanding of the GPR88 KO phenotype requires a battery of behavioral, molecular, and electrophysiological assays. The following protocols provide detailed methodologies for key experiments.
A. Behavioral Assays
-
Purpose: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50 x 50 x 50 cm) made of non-reflective material. The arena is typically placed in a sound-attenuating chamber with controlled lighting (e.g., 100-200 lux).
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes prior to testing.
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-20 minutes).
-
Record the session using an overhead video camera connected to a tracking software.
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Between trials, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Anxiety-like Behavior: Time spent in the center zone versus the periphery, number of entries into the center zone.
-
-
Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera and tracking software.
-
Clean the maze with 70% ethanol between subjects.
-
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general activity).
-
-
Purpose: To assess motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Training Phase (Day 1):
-
Place mice on the rod at a constant low speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds) for several trials with inter-trial intervals.
-
-
Testing Phase (Day 2):
-
Place mice on the rod, which accelerates from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with inter-trial intervals.
-
-
-
Data Analysis:
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Average latency to fall across trials.
-
-
Purpose: To assess recognition memory, a form of hippocampus-dependent learning.
-
Apparatus: The same open field arena used for locomotor activity testing. Two sets of identical, non-threatening objects.
-
Procedure:
-
Habituation (Day 1): Allow the mouse to explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object and allow the mouse to explore for 10 minutes.
-
-
Data Analysis:
-
Time spent exploring the novel object versus the familiar object.
-
Discrimination Index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
-
Purpose: To assess sociability and preference for social novelty.
-
Apparatus: A rectangular, three-chambered box with openings allowing access between chambers. Two small, wire cages to hold stimulus mice.
-
Procedure:
-
Habituation: Place the test mouse in the empty apparatus and allow it to explore all three chambers for 10 minutes.
-
Sociability Test: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Test: Introduce a second, novel "stranger" mouse into the previously empty wire cage. The test mouse now has a choice between the familiar mouse and the novel mouse. Allow 10 minutes of exploration.
-
-
Data Analysis:
-
Sociability: Time spent in the chamber with the stranger mouse versus the empty cage; time spent sniffing the stranger mouse versus the empty cage.
-
Social Novelty: Time spent in the chamber with the novel stranger versus the familiar stranger; time spent sniffing the novel stranger versus the familiar stranger.
-
B. Molecular Assays
-
Purpose: To quantify the expression of Gpr88 mRNA and other genes of interest in brain tissue from wild-type (WT) and KO mice.
-
Protocol:
-
RNA Extraction: Isolate total RNA from dissected brain regions (e.g., striatum) using a commercial kit (e.g., TRIzol or RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (Gpr88) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green master mix.
-
Use a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
-
Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression between KO and WT samples, normalized to the housekeeping gene.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Gpr88 | TGCGAGGAAGAAGAATCGTGGG | GCCATTCACGATGAAGGCGTTG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
-
Purpose: To detect and quantify the expression of GPR88 protein and downstream signaling molecules (e.g., phosphorylated DARPP-32).
-
Protocol:
-
Protein Extraction: Homogenize dissected brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against GPR88 (e.g., rabbit anti-GPR88, 1:1000) and a loading control (e.g., mouse anti-β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, 1:5000; anti-mouse IgG-HRP, 1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the expression of the protein of interest to the loading control.
-
Purpose: To measure the functional coupling of GPR88 and other GPCRs to G proteins.
-
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from striatal tissue of WT and KO mice.
-
Binding Reaction:
-
In a 96-well plate, incubate striatal membranes (10-20 µg protein) with assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (e.g., 10 µM), and the test compound (agonist or antagonist).
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Compare agonist-stimulated [³⁵S]GTPγS binding in membranes from WT and KO mice.
-
C. Electrophysiology
-
Purpose: To investigate the effects of GPR88 deletion on the synaptic transmission and intrinsic excitability of striatal MSNs.
-
Protocol:
-
Slice Preparation:
-
Acutely prepare coronal brain slices (250-300 µm thick) containing the striatum from WT and GPR88 KO mice.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Visually identify MSNs in the dorsal striatum using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp configuration using a glass pipette filled with an appropriate internal solution.
-
-
Data Acquisition:
-
Synaptic Transmission: In voltage-clamp mode, record spontaneous excitatory postsynaptic currents (sEPSCs) at a holding potential of -70 mV and spontaneous inhibitory postsynaptic currents (sIPSCs) at 0 mV.
-
Intrinsic Excitability: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and measure parameters such as resting membrane potential, input resistance, and firing frequency.
-
-
-
Data Analysis:
-
Analyze the frequency and amplitude of sEPSCs and sIPSCs.
-
Compare the intrinsic membrane properties and firing patterns of MSNs from WT and KO mice.
-
V. Conclusion
The GPR88 knockout mouse is a powerful model for dissecting the role of this orphan receptor in the central nervous system and for the preclinical evaluation of novel therapeutics. The detailed protocols provided in this document offer a comprehensive framework for characterizing the behavioral, molecular, and electrophysiological consequences of GPR88 deletion. Rigorous experimental design and careful data interpretation are crucial for advancing our understanding of GPR88 biology and its potential as a drug target.
References
Troubleshooting & Optimization
(1R,2R)-2-PCCA hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-2-PCCA hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent agonist of the G protein-coupled receptor 88 (GPR88).[1][2][3][4] It is a diastereomer of 2-PCCA and is the more active form.[5] Its primary mechanism of action involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1][6][7] This signaling pathway is crucial in modulating neuronal excitability.[7]
Q2: I am having trouble dissolving this compound in aqueous solutions. Why is it poorly soluble?
Like many small molecule agonists, (1R,2R)-2-PCCA has a complex, largely hydrophobic structure, which limits its solubility in aqueous media. While it is a hydrochloride salt, which generally improves water solubility compared to the free base, its inherent lipophilicity can still present challenges for dissolution in purely aqueous buffers.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[1][8] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[5][8] For in vivo studies, multi-component solvent systems are typically required to achieve a clear, injectable solution.[1][2]
Q4: My this compound solution appears cloudy or has precipitated after preparation. What should I do?
If you observe precipitation or cloudiness, gentle heating and/or sonication can be used to aid dissolution.[2][8] It is also crucial to ensure that the solvents are of high purity and anhydrous where specified. For multi-component solvent systems, adding the solvents in the correct order and ensuring each component is fully dissolved before adding the next is critical.
Troubleshooting Guides
Issue 1: Difficulty in Achieving the Desired Concentration for In Vitro Assays
If you are unable to achieve the desired concentration of this compound in your aqueous assay buffer, consider the following solutions:
-
Prepare a High-Concentration Stock in DMSO: Dissolve the compound in 100% DMSO at a high concentration (e.g., 50 mg/mL or 100 mg/mL), using sonication if necessary.[1][8]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Use of Pluronic F-68 or other surfactants: In some cell-based assays, a small amount of a non-ionic surfactant like Pluronic F-68 can help maintain the solubility of hydrophobic compounds in aqueous media.
Issue 2: Precipitation of the Compound During In Vivo Dosing Preparation
For in vivo experiments, achieving a stable and clear solution is critical for accurate dosing and to avoid injection-site reactions. If you encounter precipitation, follow these detailed protocols.
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvent systems for both in vitro and in vivo applications.
Table 1: In Vitro Solubility
| Solvent | Concentration | Observations |
| DMSO | 50 mg/mL (94.60 mM) | Clear solution, may require ultrasound.[1] |
| Water | 20 mg/mL (40.64 mM) | Requires ultrasound.[8] |
Table 2: In Vivo Formulations
| Formulation Components (v/v) | Achievable Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.73 mM) | Clear solution.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.73 mM) | Clear solution.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.08 mM) | Clear solution.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Co-solvent System)
This protocol describes the step-by-step preparation of a 2.5 mg/mL solution of this compound for in vivo use.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the compound. Vortex or sonicate until the solid is completely dissolved.
-
Addition of PEG300: Add 40% of the final desired volume of PEG300 to the DMSO solution. Mix thoroughly until a homogenous solution is obtained.
-
Addition of Tween-80: Add 5% of the final desired volume of Tween-80 to the mixture. Mix thoroughly.
-
Final Dilution with Saline: Add 45% of the final desired volume of saline to the solution. Mix until a clear and homogenous solution is achieved.
Protocol 2: Preparation of this compound for In Vivo Administration (Cyclodextrin-based System)
This protocol utilizes a cyclodextrin (B1172386) to enhance the aqueous solubility of the compound.
-
Prepare 20% SBE-β-CD in Saline: Dissolve Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to a final concentration of 20% (w/v).
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the compound. Vortex or sonicate until fully dissolved.
-
Final Dilution: Add 90% of the final desired volume of the 20% SBE-β-CD in saline solution to the DMSO solution. Mix thoroughly until a clear solution is obtained.
Visualizations
Signaling Pathway of this compound
Caption: GPR88 signaling pathway activated by this compound.
Experimental Workflow for In Vivo Solution Preparation (Co-solvent Method)
Caption: Workflow for preparing (1R,2R)-2-PCCA for in vivo studies.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting logic for (1R,2R)-2-PCCA solubility issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shellchemtech.com [shellchemtech.com]
- 4. invivochem.net [invivochem.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving Brain Penetrance of GPR88 Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on GPR88 agonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on enhancing brain penetrance.
Frequently Asked Questions (FAQs)
Q1: My novel GPR88 agonist shows high potency in vitro but no efficacy in vivo. What are the likely causes?
A1: A common reason for this discrepancy is poor brain penetrance. The blood-brain barrier (BBB) effectively prevents many compounds from reaching their central nervous system (CNS) targets.[1][2] Key factors to investigate include:
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Physicochemical Properties: The molecule's size, lipophilicity, polarity, and hydrogen bonding capacity heavily influence its ability to cross the BBB.[3][4]
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Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain.[3]
-
Metabolic Instability: The compound might be rapidly metabolized in the liver or plasma, resulting in low systemic exposure and consequently low brain concentrations.[5]
Q2: What are the ideal physicochemical properties for a brain-penetrant GPR88 agonist?
A2: While there are no absolute rules, several guidelines can increase the probability of a small molecule crossing the BBB. These are often referred to as "CNS drug-like" properties.
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to pass through the tight junctions of the BBB.[3] |
| Calculated LogP (cLogP) | 2 - 5 | Represents lipophilicity. A balance is needed; too low and it won't enter the lipid membrane, too high and it may get stuck or have poor solubility.[3] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | A measure of the molecule's polarity. Lower TPSA is generally favored for passive diffusion across the BBB.[3] |
| Hydrogen Bond Donors (HBD) | < 3 | Fewer hydrogen bond donors reduce interactions with the polar heads of the BBB's phospholipids, facilitating passage.[2][3] |
| pKa | 7.5 - 10.5 | For basic compounds, this range can optimize the balance between charged (for solubility) and uncharged (for permeability) species at physiological pH.[3] |
This table summarizes generally accepted ranges for CNS drug candidates.
Q3: How can I determine if my GPR88 agonist is a substrate for P-glycoprotein (P-gp)?
A3: You can assess P-gp substrate liability using in vitro models. A common method is the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDR1-MDCKII).[6] By measuring the bidirectional transport of your compound across a monolayer of these cells, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.[3]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
Problem: My GPR88 agonist has a low brain-to-plasma concentration ratio (Kp) in rodent pharmacokinetic (PK) studies.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| High P-gp Efflux | 1. Structural Modification: Introduce subtle changes to the molecule to disrupt its recognition by P-gp. This could involve masking hydrogen bond donors or altering the overall shape.[7] 2. Co-administration with P-gp inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can confirm P-gp involvement if it increases the brain concentration of your agonist. | Reducing P-gp efflux will increase the net concentration of the compound in the brain. |
| Poor Passive Permeability | 1. Increase Lipophilicity: Modify the structure to increase the cLogP into the optimal range (2-5). This can be achieved by adding lipophilic groups.[8] 2. Reduce Polar Surface Area (TPSA): Replace polar functional groups with less polar ones to decrease TPSA below 90 Ų.[3] | Enhanced lipophilicity and lower polarity improve the ability of the compound to passively diffuse across the lipid membranes of the BBB.[2] |
| High Plasma Protein Binding | 1. Measure Fraction Unbound (fu): Determine the fraction of the compound that is not bound to plasma proteins. 2. Structural Modification: Alter the compound's structure to reduce its affinity for plasma proteins like albumin. | Only the unbound fraction of a drug is free to cross the BBB.[6] A higher unbound concentration in plasma (fu,p) can lead to a higher unbound concentration in the brain (Cu,brain). |
Issue 2: Rapid Metabolism of GPR88 Agonist
Problem: My GPR88 agonist shows a very short half-life in vivo, suggesting rapid metabolic clearance.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Metabolically Labile Sites | 1. Metabolite Identification: Use in vitro systems (e.g., liver microsomes, hepatocytes) to identify the major metabolites and pinpoint the metabolically "hot" spots on your molecule. 2. Blocking Metabolism: Modify the identified labile sites. For example, replace a metabolically susceptible hydrogen atom with a fluorine or a methyl group (metabolic blocking).[5] | Preventing or slowing down metabolism will increase the systemic exposure (AUC) and half-life of the compound, providing a greater opportunity for it to enter the brain.[5] |
Case Study: Improving RTI-13951-33
The development of GPR88 agonists provides a practical example. The initial agonist, 2-PCCA, had high lipophilicity (cLogP 6.19) and was a P-gp substrate, limiting its brain bioavailability.[9] Subsequent medicinal chemistry efforts led to RTI-13951-33, which had an improved cLogP of 3.34 and was shown to be brain-penetrant.[8][9][10] However, RTI-13951-33 still suffered from poor metabolic stability.[5] Further optimization by blocking metabolically labile sites led to the development of compounds like RTI-122, which demonstrated both good metabolic stability and brain permeability.[5]
| Compound | cAMP EC50 (nM) | Mouse Plasma Half-life (h) | Brain/Plasma Ratio (Kp) |
| RTI-13951-33 | 25 | 0.7 | N/A |
| RTI-122 (30a) | 11 | 5.8 | >1 |
Data from the lead optimization of RTI-13951-33.[5]
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.
Methodology:
-
A filter plate with a polyvinylidene fluoride (B91410) (PVDF) membrane is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.
-
The GPR88 agonist is dissolved in a buffer solution and added to the donor wells.
-
The acceptor plate, containing fresh buffer, is placed on top of the filter plate, sandwiching the artificial membrane.
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The assembly is incubated for a specified time (e.g., 4-18 hours).
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The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are considered to have high BBB permeability.
Protocol 2: In Vivo Pharmacokinetic Study for Brain Penetrance
This protocol determines the concentration of the GPR88 agonist in the plasma and brain over time.
Methodology:
-
Administer the GPR88 agonist to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.)).
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At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and harvest the brains from subgroups of animals.
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Process the blood to obtain plasma. Homogenize the brain tissue.
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Extract the compound from the plasma and brain homogenates.
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Quantify the concentration of the agonist in each sample using a validated analytical method like LC-MS/MS.
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Calculate key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and half-life (t½).
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The brain-to-plasma ratio (Kp) is calculated by dividing the AUCbrain by the AUCplasma. A Kp value > 1 suggests good brain penetration. For a more accurate measure of active drug at the target, calculate the unbound brain-to-plasma ratio (Kp,uu), which accounts for plasma and brain tissue binding.
Visualizations
GPR88 Signaling Pathway
GPR88 is a Gαi/o-coupled receptor. Upon agonist binding, it inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[8][11]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
potential off-target effects of (1R,2R)-2-PCCA hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (1R,2R)-2-PCCA hydrochloride, a potent GPR88 agonist. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to facilitate successful experimentation and address potential challenges, including the investigation of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a potent agonist for the G protein-coupled receptor 88 (GPR88). Its primary mechanism of action is the activation of GPR88, which couples to the Gαi subunit of the heterotrimeric G protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Q2: My in vitro cAMP inhibition assay results with this compound are inconsistent or show lower potency than expected. What are the potential causes?
A2: Several factors can contribute to variability in cAMP assays:
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Cell Line Variability: Ensure that the cell line used for the assay endogenously or recombinantly expresses GPR88 at sufficient levels. The expression levels of Gαi proteins can also vary between cell lines, affecting the magnitude of the response.
-
Assay Conditions: The concentration of the adenylyl cyclase activator used (e.g., forskolin) is critical. A high concentration of the activator may mask the inhibitory effect of the agonist. It is recommended to perform a dose-response curve for the activator to determine an optimal concentration (typically EC50 to EC80) for your assay.
-
Compound Integrity and Solubility: Verify the purity and integrity of your this compound stock. The compound should be fully solubilized. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
-
Receptor Desensitization: Prolonged incubation with the agonist can lead to receptor desensitization and internalization, diminishing the observed response. Optimize the incubation time to capture the maximal inhibitory effect.
Q3: I am observing unexpected behavioral phenotypes in my in vivo studies with this compound that do not align with the known functions of GPR88. Could this be due to off-target effects?
A3: Unexpected in vivo phenotypes are a strong indicator of potential off-target effects. While a related GPR88 agonist, RTI-13951-33, has been reported to have a clean off-target profile against a panel of 38 GPCRs, ion channels, and transporters, the off-target profile of this compound has not been as extensively published.[1] Therefore, off-target activity should be considered. To investigate this:
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Dose-Response Relationship: Establish a full dose-response curve for the unexpected phenotype. Off-target effects often manifest at higher concentrations.
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Control Compounds: Include a structurally related but inactive analog as a negative control to rule out non-specific effects of the chemical scaffold.
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Pharmacokinetic Analysis: Poor brain penetration or rapid metabolism can lead to a lack of on-target effects and potentially unmask off-target effects in the periphery. Assess the pharmacokinetic profile of the compound in your animal model.
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Off-Target Screening: If the unexpected phenotype persists and is dose-dependent, consider performing an in vitro off-target screening panel to identify potential interactions with other receptors, ion channels, or enzymes.
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values in cAMP Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding for the assay. |
| Reagent variability | Use freshly prepared reagents and high-quality, certified assay kits. Qualify new batches of critical reagents (e.g., forskolin (B1673556), cAMP detection reagents). |
| Assay plate edge effects | Avoid using the outer wells of the assay plate, or fill them with buffer/media to maintain a humidified environment and minimize evaporation. |
| Incomplete compound solubilization | Ensure the compound is fully dissolved in the stock solution and diluted appropriately in the assay buffer. Sonication may aid in solubilization. |
Issue 2: Unexpected In Vivo Efficacy or Toxicity
| Potential Cause | Troubleshooting Steps |
| Poor bioavailability | Assess the compound's solubility and stability in the vehicle used for administration. Consider formulation optimization to improve absorption. |
| Metabolite activity | The observed in vivo effect may be due to an active metabolite. Characterize the major metabolites of this compound and test their activity in vitro. |
| Off-target pharmacology | The unexpected effect may be due to interaction with an unintended biological target. Perform a broad in vitro safety pharmacology screen to identify potential off-target interactions.[2][3][4] |
| Vehicle-induced effects | Always include a vehicle-only control group to account for any effects of the administration vehicle itself. |
Quantitative Data Presentation
The following table summarizes the reported in vitro potency of this compound and other GPR88 agonists. Note that EC50 values can vary depending on the assay format and cell line used.
| Compound | Assay Type | Cell Line/System | EC50 (nM) | Reference |
| This compound | cAMP Inhibition | HEK293/GPR88 | 373 | [5] |
| This compound | Calcium Mobilization | CHO/GPR88 | 468 | [1] |
| 2-PCCA (racemic) | cAMP Inhibition | HEK293 | 116 | [6] |
| RTI-13951-33 | cAMP Inhibition | Not Specified | 25 | [1][5] |
| GPR88 agonist 3 (compound 20) | cAMP Inhibition | Not Specified | 204 | [5] |
| RTI-122 | cAMP Inhibition | Not Specified | 11 | [5] |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol provides a general framework for assessing the GPR88 agonist activity of this compound in a cell-based assay.
1. Cell Culture and Seeding: a. Culture HEK293 cells stably expressing human GPR88 in appropriate growth medium. b. Seed the cells into 96-well or 384-well assay plates at a density optimized for your cAMP assay kit. c. Incubate the cells for 24 hours to allow for attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the compound in a suitable assay buffer to create a concentration-response curve. c. Pre-incubate the cells with the diluted compound or vehicle for 15-30 minutes.
3. Stimulation and cAMP Measurement: a. Stimulate the cells with a pre-determined concentration of forskolin (or another adenylyl cyclase activator) for 15-30 minutes. b. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based).
4. Data Analysis: a. Normalize the data to the forskolin-only treated wells (representing 100% stimulation) and basal (unstimulated) wells (representing 0% stimulation). b. Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Radioligand Binding Assay for Off-Target Screening (General Protocol)
This protocol outlines a general procedure for a competitive radioligand binding assay to screen for off-target interactions.
1. Membrane Preparation: a. Prepare cell membranes from a cell line expressing the off-target receptor of interest or from tissue homogenates. b. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).
2. Assay Setup: a. In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand for the off-target receptor, and varying concentrations of this compound. b. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the off-target receptor).
3. Incubation and Filtration: a. Incubate the plate at an appropriate temperature and for a sufficient duration to reach binding equilibrium. b. Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
4. Detection and Data Analysis: a. Dry the filter plate and add a scintillation cocktail. b. Measure the radioactivity in each well using a scintillation counter. c. Calculate the percent inhibition of radioligand binding at each concentration of this compound. d. Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
References
GPR88 Agonist cAMP Assays: Technical Support & Troubleshooting
This technical support center provides guidance for researchers encountering inconsistent results in cyclic AMP (cAMP) assays with GPR88 agonists. The following resources, including frequently asked questions (FAQs) and troubleshooting guides, address common issues to help ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My GPR88 agonist is showing a weaker-than-expected or no inhibitory effect on cAMP levels. What are the potential causes?
A1: A weaker-than-expected effect in a GPR88 agonist cAMP assay can arise from several factors:
-
Suboptimal Forskolin (B1673556) Concentration: Since GPR88 is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, thereby reducing cAMP levels.[1][2] To measure this reduction, cAMP production is typically first stimulated with forskolin.[3][4] If the forskolin concentration is too high, it may saturate the adenylyl cyclase, making it difficult to observe the inhibitory effect of the GPR88 agonist. Conversely, a very low forskolin concentration might not produce a sufficient signal window. It is crucial to perform a forskolin concentration-response curve to determine the optimal concentration (typically EC50 to EC80) that provides a robust signal-to-background window.
-
Cell Line Variability: The expression level of GPR88 and the endogenous complement of Gαi/o proteins can vary significantly between cell lines (e.g., HEK293, CHO).[5] It is essential to use a cell line with confirmed, stable expression of functional GPR88.
-
Low Receptor Expression: Insufficient GPR88 receptor expression on the cell surface will lead to a diminished response. Verify the expression level of your GPR88 construct via methods like Western blot or qPCR.
-
Ligand Solubility and Stability: Ensure your GPR88 agonist is fully dissolved in the appropriate solvent and has not degraded.[5] It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Receptor Desensitization: Prolonged incubation with an agonist can lead to receptor desensitization and internalization, reducing the observable signal.[5] Optimize the agonist incubation time to capture the maximal inhibitory effect.
Q2: I am observing high variability between replicate wells in my cAMP assay. What could be the reason?
A2: High variability can be attributed to several technical aspects of the assay:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability. Ensure a homogenous cell suspension and use appropriate cell counting and dispensing techniques. Cell densities typically range from 2,000 to 10,000 cells per well in a 384-well plate, which should be optimized.[3][6]
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can lead to inconsistent results. Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer is recommended to prevent cAMP degradation and stabilize the signal.[7][8]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability, leading to "edge effects." To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, agonists, or detection reagents will introduce significant variability. Ensure all pipettes are calibrated and use appropriate techniques.
Q3: How do I select the appropriate controls for my GPR88 cAMP assay?
A3: Proper controls are critical for data normalization and interpretation. The following controls should be included:
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Basal Control: Cells treated with vehicle only (e.g., DMSO in assay buffer). This determines the basal level of cAMP.
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Forskolin Control (Maximum Signal): Cells stimulated with forskolin alone. This represents the maximum stimulated cAMP level (0% inhibition).[3]
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Agonist Control (Minimum Signal): Cells treated with a saturating concentration of the GPR88 agonist in the presence of forskolin. This represents the maximal inhibition of cAMP production.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during GPR88 cAMP assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal | Autofluorescence of test compounds. | Test the compound in a cell-free assay buffer to check for intrinsic fluorescence. |
| Contaminated reagents or medium. | Use fresh, sterile reagents and cell culture medium. | |
| Low signal-to-background ratio | Low GPR88 expression. | Verify receptor expression levels. Consider using a higher-expressing clonal cell line. |
| Inefficient Gαi/o coupling. | Ensure the chosen cell line (e.g., HEK293, CHO) has the necessary signaling machinery.[5] | |
| Suboptimal assay conditions. | Optimize cell density, forskolin concentration, and incubation times.[5][9] | |
| Inconsistent EC50 values | Ligand degradation. | Prepare fresh agonist dilutions for each experiment. Protect from light if photosensitive.[5] |
| Passage number of cells. | Use cells within a consistent and low passage number range, as receptor expression can change over time. | |
| Different assay formats. | EC50 values can differ between assay technologies (e.g., TR-FRET vs. luminescence).[1] Be consistent with the assay kit and protocol. |
Quantitative Data Summary
The potency of GPR88 agonists is typically reported as the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production. The following table summarizes reported EC50 values for common GPR88 agonists.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| 2-PCCA | HEK293 (transient) | cAMP HTRF | 3.1 | [1] |
| (1R,2R)-isomer of (±)-1 | HEK293 (stable) | GloSensor-22F cAMP | 603 | [1] |
| RTI-13951-33 | CHO (hGPR88) | LANCE cAMP | 25 | [1][3] |
| Compound 45 | - | LANCE cAMP | 134 | [1] |
| Compound 36 | - | LANCE cAMP | 194 | [1] |
| 2-PCCA hydrochloride | HEK293 | cAMP Inhibition | 116 | [10] |
Experimental Protocols
Protocol: GPR88 Agonist-Induced cAMP Inhibition Assay (TR-FRET)
This protocol is a generalized procedure for measuring GPR88 agonist activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay, such as HTRF or LANCE.
Materials:
-
HEK293 or CHO cells stably expressing human GPR88.[3]
-
Cell Culture Medium (e.g., DMEM/F12, 10% FBS, selection antibiotic).[3]
-
GPR88 Agonist (Test Compound).
-
Forskolin.
-
IBMX (optional, but recommended).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of the GPR88 agonist in assay buffer containing a fixed concentration of forskolin (at its pre-determined EC50-EC80). A PDE inhibitor like IBMX can also be included.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the cells.
-
Add the agonist/forskolin dilutions to the respective wells.
-
Incubate the plate at room temperature for a pre-optimized duration (e.g., 30 minutes).[4]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels by adding the TR-FRET detection reagents according to the manufacturer's protocol.[4] This typically involves adding a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.
-
Incubate for 60 minutes at room temperature, protected from light.[3]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader.
-
The signal is inversely proportional to the intracellular cAMP concentration.[4]
-
Normalize the data using the forskolin-only wells (0% inhibition) and the maximal agonist concentration wells (100% inhibition).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[5]
-
Visualizations
GPR88 Signaling Pathway
Caption: GPR88 receptor signaling cascade.
Experimental Workflow for GPR88 cAMP Assay
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: (1R,2R)-2-PCCA In Vivo Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the GPR88 agonist, (1R,2R)-2-PCCA, in in vivo behavioral experiments. This guide is intended for researchers, scientists, and drug development professionals to address potential challenges and unexpected outcomes during their studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in baseline locomotor activity with (1R,2R)-2-PCCA. Is this an expected finding?
A1: Yes, this is an expected in vivo effect of (1R,2R)-2-PCCA. Studies in rats have consistently shown that (1R,2R)-2-PCCA produces a dose-dependent decrease in spontaneous locomotor activity.[1][2] This is a crucial consideration when designing experiments, as the compound's effects on motor function can influence the interpretation of results in other behavioral paradigms.
Q2: We administered (1R,2R)-2-PCCA to counteract methamphetamine-induced hyperactivity, but we also saw a significant reduction in the animals' normal movement. Is this an off-target effect?
A2: This is a key "unexpected" or, more accurately, a nuanced finding with (1R,2R)-2-PCCA. While it does dose-dependently reduce methamphetamine-induced hyperactivity, the doses required for this effect also suppress baseline locomotor activity on their own.[1][2] This suggests that (1R,2R)-2-PCCA may exert a general motor-suppressing effect rather than a specific antagonism of methamphetamine's stimulant properties. This is not necessarily an off-target effect but rather a primary phenotype associated with GPR88 agonism.
Q3: We are conducting a drug discrimination study and found that (1R,2R)-2-PCCA does not substitute for the discriminative stimulus effects of methamphetamine. Is this unusual for a compound targeting a receptor involved in the dopamine (B1211576) system?
A3: This is a consistent and important finding. (1R,2R)-2-PCCA does not produce methamphetamine-like discriminative stimulus effects in rats trained to discriminate methamphetamine from saline.[1][2] Furthermore, it does not alter the discriminative stimulus effects of methamphetamine when administered in combination.[1][2] While GPR88 is highly expressed in the striatum and modulates dopaminergic signaling, its activation does not mimic the subjective effects of methamphetamine. This highlights the complex role of GPR88 in the central nervous system.
Q4: We are not observing any significant behavioral effects in our in vivo study, even at higher doses. What could be the issue?
A4: A primary suspect for lack of efficacy in vivo is the poor pharmacokinetic profile of (1R,2R)-2-PCCA. It has been reported to have low brain permeability and may be a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that actively removes substances from the brain.[3][4] This can result in sub-therapeutic concentrations of the compound at its target site. It is crucial to ensure proper formulation to maximize solubility and consider the route of administration. For troubleshooting, it may be necessary to perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio of your formulation.
Q5: What are some other unexpected behavioral phenotypes that might be observed with GPR88 agonists or in GPR88 knockout models?
A5: Studies with GPR88 knockout mice have revealed a range of behavioral phenotypes that can provide insight into the potential effects of GPR88 modulation. These include:
-
Hyperactivity and lack of habituation to a novel environment. [5][6]
-
Reduced anxiety-like behaviors. [7]
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Impaired motor coordination and learning. [6]
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Increased impulsivity. [8]
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Altered motivational control. [9] The newer, more brain-penetrant GPR88 agonist, RTI-13951-33, has been shown to reduce alcohol drinking and seeking behavior in mice, without affecting locomotion at effective doses.[3][10][11][12] These findings suggest that GPR88 plays a complex role in motor control, motivation, and emotional processing.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or no behavioral effect | Poor compound solubility and formulation | - Ensure (1R,2R)-2-PCCA is fully dissolved. It is poorly soluble in aqueous solutions. - Prepare a fresh formulation for each experiment. - A common starting formulation is a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13] - Use sonication or gentle warming to aid dissolution, but be mindful of compound stability. |
| Poor brain penetration | - (1R,2R)-2-PCCA has limited blood-brain barrier permeability.[3] - Consider using a more brain-penetrant GPR88 agonist, such as RTI-13951-33 or RTI-122, if available.[3][10][11][12][14] - Conduct pharmacokinetic studies to measure brain and plasma concentrations of (1R,2R)-2-PCCA with your specific formulation and route of administration. | |
| General motor suppression confounding results | On-target effect of GPR88 agonism | - Conduct thorough dose-response studies to identify a dose that may produce the desired effect with minimal impact on baseline locomotion. - Include control groups that receive (1R,2R)-2-PCCA alone to isolate its effects on motor activity. - Carefully interpret data from behavioral paradigms that are sensitive to changes in motor function (e.g., forced swim test, rotarod). |
| Unexpected behavioral phenotypes | Complex GPR88 signaling | - GPR88 is known to act as a "brake" or "buffer" for the signaling of other GPCRs, including opioid and dopamine receptors.[15][16] This can lead to complex and seemingly paradoxical behavioral outcomes. - Review the literature on GPR88 knockout mice to understand the range of behaviors modulated by this receptor.[5][6][7][8][9] |
| Off-target effects | - While a comprehensive off-target binding profile for (1R,2R)-2-PCCA is not readily available, consider the possibility of interactions with other neurotransmitter systems, especially at higher doses.[4] - A more recently developed agonist, RTI-13951-33, showed no significant off-target activity at 38 GPCRs, ion channels, and neurotransmitter transporters.[11][17] |
Quantitative Data Presentation
Table 1: Effect of (1R,2R)-2-PCCA on Locomotor Activity in Rats Data are represented as mean total distance traveled (in cm) ± SEM over a 60-minute session. Data are estimated from graphical representations in Li et al., 2013.
| Treatment | Dose (mg/kg, i.p.) | Mean Total Distance (cm) ± SEM |
| Vehicle | - | 4500 ± 500 |
| (1R,2R)-2-PCCA | 0.1 | 4200 ± 450 |
| (1R,2R)-2-PCCA | 0.32 | 3500 ± 400 |
| (1R,2R)-2-PCCA | 1.0 | 2000 ± 300 |
| (1R,2R)-2-PCCA | 3.2 | 1000 ± 200 |
| *p < 0.05 compared to Vehicle |
Table 2: Effect of (1R,2R)-2-PCCA on Methamphetamine-Induced Hyperactivity in Rats Data are represented as mean total distance traveled (in cm) ± SEM over a 120-minute session following injections. Data are estimated from graphical representations in Li et al., 2013.
| Pre-treatment | Treatment | Mean Total Distance (cm) ± SEM |
| Vehicle | Saline | 3000 ± 400 |
| Vehicle | Methamphetamine (1.0 mg/kg) | 12000 ± 1000 |
| (1R,2R)-2-PCCA (0.32 mg/kg) | Methamphetamine (1.0 mg/kg) | 10500 ± 900 |
| (1R,2R)-2-PCCA (1.0 mg/kg) | Methamphetamine (1.0 mg/kg) | 7500 ± 800 |
| (1R,2R)-2-PCCA (3.2 mg/kg) | Methamphetamine (1.0 mg/kg) | 4000 ± 500 |
| *p < 0.05 compared to Vehicle + Methamphetamine |
Experimental Protocols
Protocol 1: Open Field Locomotor Activity
Objective: To assess the effect of (1R,2R)-2-PCCA on spontaneous locomotor activity in rats.
Materials:
-
Open field arena (e.g., 100 cm x 100 cm) with automated photobeam tracking system or video recording for manual scoring.
-
(1R,2R)-2-PCCA and vehicle solution.
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
70% ethanol (B145695) for cleaning the arena.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the start of the experiment.[18]
-
Drug Administration: Administer the appropriate dose of (1R,2R)-2-PCCA or vehicle via i.p. injection.
-
Testing: Immediately after injection, place the rat in the center of the open field arena.[2]
-
Data Collection: Record locomotor activity for a 60-minute session. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
Protocol 2: Methamphetamine Drug Discrimination
Objective: To determine if (1R,2R)-2-PCCA produces methamphetamine-like subjective effects in rats.
Materials:
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Methamphetamine, (1R,2R)-2-PCCA, and vehicle solutions.
-
Syringes and needles for i.p. injection.
-
Food pellets (e.g., 45 mg).
Procedure:
-
Lever Press Training: Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule, gradually increasing to a terminal schedule (e.g., FR 20).
-
Discrimination Training:
-
On training days, administer either methamphetamine (e.g., 1.0 mg/kg, i.p.) or vehicle 15 minutes before the session.
-
Reinforce responses on one lever (the "drug lever") only after methamphetamine administration and on the other lever (the "saline lever") only after vehicle administration.
-
Continue training until rats meet the criterion for discrimination (e.g., >80% of total responses on the correct lever before the first reinforcer for at least 8 of 10 consecutive sessions).
-
-
Test Sessions:
-
Once trained, administer various doses of (1R,2R)-2-PCCA or methamphetamine (as a positive control) before the test session.
-
During test sessions, responses on either lever are recorded but may not be reinforced to avoid influencing the choice.
-
The primary dependent measure is the percentage of responses on the drug-associated lever. Full substitution is typically defined as >80% drug-lever responding.
-
Visualizations
Caption: GPR88 Signaling Pathway
Caption: In Vivo Experimental Workflow
Caption: Troubleshooting Logical Relationships
References
- 1. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lack of anticipatory behavior in Gpr88 knockout mice revealed by automatized home cage phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eneuro.org [eneuro.org]
- 7. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine [escholarship.org]
- 10. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 16. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Open field test in rats [protocols.io]
Technical Support Center: Optimizing (1R,2R)-2-PCCA Hydrochloride Dosage for Rats
Welcome to the technical support center for the use of (1R,2R)-2-PCCA hydrochloride in rat models. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (1R,2R) diastereomer of 2-PCCA. It is a potent agonist of the G protein-coupled receptor 88 (GPR88).[1][2][3][4] GPR88 is highly expressed in the striatum, a key region of the brain involved in motor control and cognitive functions.[5][6] Activation of GPR88 is thought to modulate dopaminergic signaling.[7] (1R,2R)-2-PCCA inhibits cAMP production through a Gαi-coupled pathway.[1][2]
Q2: What is a recommended starting dose for this compound in rats?
While direct in vivo studies for this compound are limited, research on the related compound 2-PCCA provides a valuable starting point. A study investigating the effects of 2-PCCA on locomotor activity in rats utilized a dose range of 0.1 to 3.2 mg/kg administered via intraperitoneal (i.p.) injection.[7][8] This range demonstrated a dose-dependent decrease in locomotor activity.[7][8] Therefore, a pilot study with doses within this range is a rational starting point for this compound.
Q3: How should this compound be prepared for administration to rats?
This compound has been formulated for in vivo use by dissolving it in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Another suggested vehicle is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] It is crucial to ensure the compound is fully dissolved to achieve a clear solution before administration.
Q4: What is the most common route of administration for this compound in rats?
Based on studies with the related compound 2-PCCA, the most common route of administration is intraperitoneal (i.p.) injection.[7][8]
Q5: Are there any known central nervous system (CNS) effects of this compound in rats?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at the initial dose | - Dose is too low. - Insufficient bioavailability. - Improper administration technique. | - Gradually escalate the dose in subsequent experiments. - Ensure the vehicle is appropriate and the compound is fully dissolved. - Review and refine the intraperitoneal injection technique to ensure proper delivery into the peritoneal cavity.[10][11][12][13] |
| High variability in experimental results | - Inconsistent dosing volume or concentration. - Animal stress or improper handling. - Biological variability among animals. | - Calibrate all equipment and ensure precise measurement of the compound and vehicle. - Handle animals consistently and allow for an acclimatization period before the experiment. - Increase the number of animals per group to improve statistical power. |
| Adverse reactions in animals (e.g., lethargy, distress) | - Dose is too high, leading to toxicity. - Vehicle is causing irritation. - Rapid injection rate. | - Reduce the dose in subsequent experiments. - Prepare a vehicle-only control group to assess for any vehicle-related effects. - Administer the injection slowly and observe the animal closely for any signs of distress.[12] |
| Precipitation of the compound in the vehicle | - Poor solubility of the compound in the chosen vehicle. - Incorrect preparation of the dosing solution. | - Gently warm the solution or use sonication to aid dissolution. - Prepare the dosing solution fresh before each experiment. - Consider trying an alternative vehicle formulation. |
Data Presentation
Table 1: In Vitro Potency of (1R,2R)-2-PCCA
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell-free | - | EC50 | 3 nM | [1][2][3][4] |
| Cell-based | GPR88-22F cells | EC50 | 603 nM | [1][2][3][4] |
| cAMP Production | HEK293 cells | EC50 | 56 nM | [1][2] |
| cAMP Formation | HEK293T/GPR88 cells | EC50 | 373 nM | [6] |
Table 2: In Vivo Dosage of Related Compound 2-PCCA in Rats
| Dose Range (i.p.) | Observed Effect | Reference |
| 0.1 - 3.2 mg/kg | Dose-dependent decrease in locomotor activity | [7][8] |
| 1.0 and 3.2 mg/kg | Studied for effects on locomotor activity | [8] |
Experimental Protocols
Intraperitoneal (i.p.) Injection Protocol for Rats
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the experimental environment to minimize stress.
-
Weigh each rat accurately to calculate the correct dose volume.
-
-
Dosing Solution Preparation:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Ensure the solution is clear and free of precipitates. Gentle warming or sonication may be used if necessary.
-
-
Injection Procedure:
-
Restrain the rat securely. The two-person technique is often recommended for safety and accuracy.[12]
-
Position the rat with its head tilted slightly downwards to move the abdominal organs away from the injection site.[11]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[10][14]
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel up.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.[10][11]
-
Inject the calculated volume of the dosing solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: (1R,2R)-2-PCCA Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (1R,2R)-2-PCCA hydrochloride in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] The solubility in DMSO is 50 mg/mL (94.60 mM) with the aid of ultrasonication.[1][2]
Q2: What are the recommended storage conditions and shelf-life for stock solutions?
A2: To ensure the stability of your stock solutions, they should be stored under nitrogen. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is crucial.[2] The recommended storage conditions are as follows:
| Storage Temperature | Shelf-Life |
| -80°C | 6 months |
| -20°C | 1 month |
Q3: How stable is this compound in aqueous solutions for in vitro and in vivo experiments?
Q4: Are there established protocols for preparing working solutions for in vivo studies?
A4: Yes, two common protocols for preparing clear solutions for in vivo administration are:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Protocol 2: A mixture of 10% DMSO and 90% (20% SBE-β-CD in saline).[2]
Both protocols can achieve a solubility of at least 2.5 mg/mL.[2]
Q5: What are the potential degradation pathways for this compound?
A5: Based on the chemical structure, which includes a phenylpiperazine moiety, potential degradation pathways include:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The nitrogen atoms in the piperazine (B1678402) ring and other parts of the molecule could be sites for oxidation.[3] A related GPR88 agonist, RTI-13951–33, has been shown to undergo oxidative metabolism.[5]
-
Photodegradation: Phenylpiperazine derivatives can be sensitive to light.[3] It is advisable to protect solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has limited solubility in aqueous solutions. | - Increase the percentage of organic co-solvent (if experimentally permissible).- Use a solubilizing agent such as PEG300, Tween-80, or SBE-β-CD.[2]- Perform a solubility test in your specific buffer before preparing a large volume.- Warm the solution gently or use sonication to aid dissolution, but be mindful of potential temperature-induced degradation. |
| Loss of biological activity over time in an experiment. | The compound may be degrading in the experimental medium (e.g., cell culture medium). | - Prepare fresh working solutions immediately before each experiment.- If the experiment requires long incubation times, consider replenishing the compound at set intervals.- Perform a time-course experiment to assess the stability of the compound under your specific experimental conditions using an analytical method like HPLC. |
| Inconsistent experimental results. | - Inconsistent solution preparation.- Degradation of stock or working solutions. | - Ensure accurate and consistent preparation of all solutions.- Aliquot stock solutions to minimize freeze-thaw cycles.[2]- Always use freshly prepared working solutions for sensitive experiments.[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- DMSO (anhydrous)
- Your aqueous buffer of interest (e.g., Phosphate-Buffered Saline, Cell Culture Medium)
- HPLC system with a UV detector
- C18 HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acid (e.g., trifluoroacetic acid or formic acid) for mobile phase modification
2. Procedure:
3. Data Analysis:
Visualizations
Caption: Signaling pathway of GPR88 activation by this compound.
Caption: Experimental workflow for assessing solution stability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isaacpub.org [isaacpub.org]
- 4. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
GPR88 Functional Assays: A Technical Support Center for Minimizing Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in GPR88 functional assays. The following information is designed to address specific issues you may encounter during your experiments, ensuring more robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My GPR88 agonist is showing a weaker-than-expected effect on cAMP inhibition in my cell-based assay. What are the possible causes?
A weaker-than-expected effect in a cAMP assay can stem from several factors:
-
Cell Line Variability: The expression level of GPR88 and the complement of G proteins (Gαi/o) can vary significantly between cell lines (e.g., HEK293, CHO). Ensure your chosen cell line expresses sufficient levels of GPR88 and the appropriate Gα subunit for coupling.[1]
-
Assay Conditions: The concentration of forskolin (B1673556) or other adenylyl cyclase activators used to stimulate cAMP production can impact the observable inhibitory window of a GPR88 agonist. It is crucial to titrate your activator to achieve a robust but not saturating signal.[1]
-
Ligand Stability and Solubility: Ensure the GPR88 modulator is fully solubilized and has not degraded. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles if necessary.[1]
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation. Optimize your incubation times to capture the maximal inhibitory effect before significant desensitization occurs.[1]
Q2: I am observing high variability between replicate wells in my β-arrestin recruitment assay. What can I do to improve consistency?
High variability in β-arrestin recruitment assays, such as the PRESTO-Tango assay, can be frustrating. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell density across the plate is a major source of variability. Ensure a homogenous cell suspension before and during plating. Automated cell counters can improve accuracy.
-
Transfection Efficiency: If using transient transfection, variability in transfection efficiency across wells can lead to inconsistent receptor and reporter expression. Optimize your transfection protocol and consider generating a stable cell line for long-term studies.
-
Incubation Times: Precise timing of ligand addition and incubation is critical, especially for kinetic readouts. Use multichannel pipettes or automated liquid handlers to ensure simultaneous addition. Even brief exposures to ligands (e.g., 15 minutes) can stimulate measurable responses in the Tango assay, though longer incubations are often needed for maximum signal amplification.[2]
-
Reagent Quality: Ensure all reagents, including substrates and lysis buffers, are properly stored and within their expiration dates.
Q3: My GTPγS binding assay is showing a low signal-to-noise ratio. How can I optimize it?
A low signal-to-noise ratio in a GTPγS binding assay can be improved by addressing the following:
-
Membrane Preparation Quality: The quality of the cell membranes expressing GPR88 is paramount. Ensure efficient cell lysis and membrane isolation. Determine the optimal protein concentration to use in the assay, as too high a concentration can increase background.[3]
-
GDP Concentration: The concentration of GDP is critical for regulating the exchange of [³⁵S]GTPγS. Empirically determine the optimal GDP concentration for your specific receptor and membrane preparation.[3]
-
Agonist Concentration: Use a concentration of the GPR88 agonist that gives a submaximal but robust stimulation (e.g., its EC₈₀) to allow for the detection of inhibitory effects.[4]
-
Non-Specific Binding: Determine and subtract non-specific binding by including wells with a high concentration of unlabeled GTPγS.[4]
Troubleshooting Guides
cAMP Assay Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| High basal cAMP levels | 1. Endogenous receptor activation in the cell line. 2. High constitutive activity of GPR88. | 1. Screen different cell lines for lower basal signaling. 2. Measure constitutive activity; if high, consider using inverse agonists as controls.[5][6] |
| Low Forskolin Stimulation Window | 1. Forskolin concentration is too high or too low. 2. Cell density is not optimal. | 1. Perform a forskolin dose-response curve to determine the optimal concentration (typically EC₅₀ to EC₈₀). 2. Optimize cell seeding density to ensure a robust response without over-confluency. |
| Inconsistent IC₅₀/EC₅₀ Values | 1. Ligand degradation. 2. Variability in incubation time. 3. Cell passage number. | 1. Prepare fresh ligand dilutions for each experiment. 2. Standardize all incubation steps using a precise timer. 3. Use cells within a defined, low passage number range.[7] |
β-Arrestin Recruitment Assay (e.g., PRESTO-Tango) Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Poor transfection efficiency. 2. Inactive ligand. 3. Incorrect reporter gene construct. | 1. Optimize transfection reagent and DNA concentration. Use a positive control (e.g., a known active GPCR). 2. Verify ligand activity in an orthogonal assay. 3. Sequence verify your constructs. |
| High Background Signal | 1. Constitutive receptor activity. 2. "Leaky" reporter construct. | 1. Test for constitutive activity and consider using an inverse agonist to reduce background.[2] 2. Use a mock-transfected control to determine the baseline of the reporter itself. |
| Variable Results | 1. Inconsistent cell plating. 2. Edge effects in the microplate. | 1. Ensure a single-cell suspension and mix well before plating. 2. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
Quantitative Data Summary
The following tables summarize reported activity for GPR88 modulators across different functional assays. These values can serve as a benchmark for your own experiments.
Table 1: GPR88 Agonist Activity
| Compound | Assay Type | Cell Line | Parameter | Reported Value (nM) |
| 2-PCCA | cAMP Inhibition | HEK293 | EC₅₀ | 25[8] |
| RTI-13951-33 | [³⁵S]GTPγS Binding | CHO | EC₅₀ | 11.2 |
| (±)-1 | cAMP Inhibition | HEK293T | EC₅₀ | >30,000[8] |
Table 2: GPR88 Inhibitor Activity
| Compound | Assay Type | Cell Line | Parameter | Reported Value (nM) |
| Gpr88-IN-1 | cAMP Functional Assay | Not Specified | IC₅₀ | Data not widely available in public domain.[9] |
Note: EC₅₀/IC₅₀ values can vary between laboratories and specific assay conditions.
Experimental Protocols
Protocol 1: GPR88 cAMP Inhibition Assay
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR88 in the appropriate medium.[10]
-
Cell Seeding: Seed cells into a 384-well white assay plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]
-
Compound Preparation: Prepare serial dilutions of the GPR88 agonist or antagonist in assay buffer. Prepare a solution of forskolin at its EC₈₀ concentration.[10]
-
Assay Procedure:
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.[1][10]
-
Data Analysis: Normalize the data to the forskolin-only treated wells (100% stimulation) and basal levels (0% stimulation). Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value.[1]
Protocol 2: GPR88 β-Arrestin Recruitment Assay (PRESTO-Tango)
-
Cell Culture and Transfection: Co-transfect HTLA cells with a plasmid encoding for GPR88 fused to a TEV protease cleavage site and a tTA transcription factor (GPR88-Tango).[11][12][13]
-
Cell Seeding: 24-48 hours post-transfection, seed the cells into 384-well white, clear-bottom plates.[12][13]
-
Ligand Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates overnight at 37°C in a CO₂ incubator.[2]
-
Reporter Gene Measurement: Measure the activity of the reporter gene (e.g., luciferase) using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated wells and a positive control. Fit the dose-response data to a sigmoidal curve to determine the EC₅₀.
Visualizations
GPR88 Signaling Pathway
Caption: GPR88 canonical signaling pathway via Gαi/o coupling.
General GPCR Assay Workflow
Caption: A generalized workflow for GPR88 functional assays.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting GPR88 assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. eubopen.org [eubopen.org]
- 3. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. PRESTO-Tango Assay [protocols.io]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Poor Aqueous Solubility of 2-PCCA Derivatives
For researchers, scientists, and drug development professionals working with 2-PCCA (2-(pyridin-2-yl)cyclopropanecarboxylic acid) derivatives, poor aqueous solubility is a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of poor aqueous solubility when working with 2-PCCA derivatives?
A1: You may observe several indicators of poor solubility during your experiments. These can include the formation of a precipitate or suspension when attempting to dissolve the compound in aqueous buffers, inconsistent results in cell-based assays, and low bioavailability in animal studies. Visually, the solution may appear cloudy or have visible particles.
Q2: What are the initial steps to take when a 2-PCCA derivative does not dissolve in my aqueous experimental buffer?
A2: When facing solubility challenges, a systematic approach is recommended. Start by assessing the compound's purity, as impurities can affect solubility. Subsequently, gentle heating or sonication can be employed to aid dissolution. If these methods are insufficient, the use of a small percentage of an organic co-solvent, such as DMSO, is a common next step. However, it is crucial to consider the tolerance of your experimental system to any co-solvents.
Q3: Are there established formulation strategies to improve the in vivo delivery of poorly soluble 2-PCCA derivatives?
A3: Yes, several formulation strategies are utilized to enhance the systemic exposure of poorly soluble compounds like 2-PCCA derivatives for in vivo studies. These often involve creating a solution or a stable suspension. Common approaches include the use of co-solvent systems, cyclodextrin (B1172386) complexation, and lipid-based formulations.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter while handling 2-PCCA derivatives in your research.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the compound when preparing an aqueous solution from a DMSO stock. | The 2-PCCA derivative has low aqueous solubility, and the addition of an aqueous medium to a concentrated DMSO stock leads to the compound "crashing out." | - Increase the proportion of co-solvents in the final formulation. For instance, a vehicle containing a higher percentage of PEG300 or solubilizing agents like Tween 80 can help maintain solubility.[1] - Prepare the formulation fresh before each use. - Maintain the formulation at a slightly elevated temperature (if the compound's stability permits) to keep it in solution.[1] - Consider creating a suspension-based formulation using a suspending agent like carboxymethyl cellulose (B213188) (CMC).[1] |
| Inconsistent or non-reproducible results in in vitro assays. | Poor solubility can lead to an inaccurate concentration of the active compound in the assay medium, leading to variability in biological response. | - Confirm the solubility of your 2-PCCA derivative in the specific assay buffer you are using. - Prepare a concentrated stock solution in 100% DMSO and then dilute it to the final concentration in the assay medium immediately before use. Ensure thorough mixing. - If solubility issues persist, consider using a formulation with a solubilizing agent like a cyclodextrin, ensuring the agent itself does not interfere with the assay. |
| Low and variable oral bioavailability in animal studies. | The compound's low dissolution rate in the gastrointestinal tract limits its absorption. | - Formulate the 2-PCCA derivative as a solution or a fine suspension to increase the surface area available for dissolution. - Employ enabling formulations such as those containing co-solvents, cyclodextrins, or lipids (e.g., corn oil) to enhance solubility and absorption.[2] |
Experimental Protocols
Below are detailed methodologies for preparing formulations of 2-PCCA derivatives for in vivo studies. These protocols are starting points and may require optimization for specific derivatives and experimental conditions.
Protocol 1: Co-solvent Formulation
This protocol is suitable for achieving a clear solution for injection.
Materials:
-
2-PCCA derivative
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of the 2-PCCA derivative in 100% DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the formulation below, a stock of 25 mg/mL in DMSO would be a reasonable starting point.[1]
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final mixture thoroughly to ensure a clear, homogenous solution.[2]
Protocol 2: Cyclodextrin-based Formulation
This method utilizes a modified cyclodextrin to form an inclusion complex with the 2-PCCA derivative, enhancing its aqueous solubility.
Materials:
-
2-PCCA derivative
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require some gentle warming and stirring to fully dissolve.
-
Prepare a stock solution of the 2-PCCA derivative in 100% DMSO.
-
In a sterile tube, add the components in the following order:
-
10% DMSO (from your stock solution)
-
90% of the 20% SBE-β-CD in saline solution
-
-
Vortex the mixture until a clear solution is obtained.[2]
Protocol 3: Lipid-based Formulation
This approach is suitable for lipophilic 2-PCCA derivatives and can improve oral absorption.
Materials:
-
2-PCCA derivative
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of the 2-PCCA derivative in 100% DMSO.
-
In a sterile tube, add the components in the following order:
-
10% DMSO (from your stock solution)
-
90% Corn Oil
-
-
Vortex thoroughly to ensure the compound is evenly dispersed or dissolved in the oil.[2]
Quantitative Data Summary
The following table summarizes the solubility and formulation data for 2-PCCA hydrochloride, a representative member of this class of compounds.
| Parameter | Value | Solvent/Vehicle | Reference |
| Aqueous Solubility | 20 mg/mL (requires sonication) | H₂O | [2] |
| DMSO Solubility | 100 mg/mL (requires sonication) | DMSO | [2] |
| In Vivo Formulation 1 (Co-solvent) | ≥ 2.5 mg/mL (clear solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Formulation 2 (Cyclodextrin) | ≥ 2.5 mg/mL (clear solution) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |
| In Vivo Formulation 3 (Lipid) | ≥ 2.5 mg/mL (clear solution) | 10% DMSO, 90% Corn Oil | [2] |
Visualizations
The following diagrams illustrate the conceptual workflows and pathways discussed in this guide.
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
Caption: Simplified GPR88 signaling pathway activated by 2-PCCA agonists.
References
interpreting conflicting data from G protein and β-arrestin assays
Welcome to the Technical Support Center for GPCR Signaling Assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers interpret conflicting data from G-protein and β-arrestin assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a potent response in my G-protein signaling assay (e.g., cAMP accumulation) but a weak or no response in my β-arrestin recruitment assay for the same compound?
A1: This phenomenon is likely due to "biased agonism" or "functional selectivity".[1][2][3][4] A ligand can stabilize specific conformations of a GPCR, leading to preferential activation of one signaling pathway over another. In this case, your compound is likely a G-protein-biased agonist.
Troubleshooting Steps:
-
Confirm Assay Integrity: Run a known "balanced" agonist that is known to activate both pathways in your system to ensure the β-arrestin assay is performing correctly.
-
Vary Compound Concentration: Ensure you have tested a wide enough concentration range to capture the full dose-response curve for both pathways. The potency of a ligand can differ significantly between G-protein and β-arrestin pathways.
-
Consider System Bias: The observed bias can be influenced by the specific cell line and its expression levels of signaling components.[5][6] Overexpression of G-proteins or β-arrestin can favor one pathway.[6] It is recommended to confirm findings in a more physiologically relevant cell type if possible.[5]
Q2: My compound shows agonist activity in the β-arrestin assay but acts as an antagonist in the G-protein assay. How is this possible?
A2: This is another classic example of biased agonism.[7] The compound stabilizes a receptor conformation that is competent for β-arrestin recruitment but does not efficiently couple to and activate G-proteins. In the G-protein pathway, it may competitively block the binding of an endogenous agonist, thus appearing as an antagonist.
Q3: The potency (EC50) of my compound is vastly different between the G-protein and β-arrestin assays. What does this signify?
A3: A significant difference in potency is a strong indicator of biased agonism. The ligand may have a higher affinity for the receptor conformation that leads to G-protein activation compared to the conformation that promotes β-arrestin interaction, or vice versa. It is crucial to compare both the potency (EC50) and efficacy (Emax) of the compound in each pathway to fully characterize its bias.[7]
Q4: I am observing a signal in my control cells that do not express the target receptor. What could be the cause?
A4: This suggests an off-target effect or a compound impurity.
Troubleshooting Steps:
-
Verify Compound Purity: Ensure the purity of your compound.
-
Use a Selective Antagonist: Test if a known selective antagonist for your target receptor can block the observed effect. If not, the effect is likely off-target.
-
Counter-Screen: Screen the compound against a panel of related receptors to identify potential off-target interactions.
Troubleshooting Guides
Guide 1: Interpreting Discrepancies in Signal Kinetics
Issue: The G-protein signal is rapid and transient, while the β-arrestin signal is slower and more sustained.
Explanation: The kinetics of G-protein activation and β-arrestin recruitment are inherently different. G-protein signaling is often a rapid event occurring at the plasma membrane, while β-arrestin recruitment can be slower and persist as the receptor is internalized.[8][9]
Recommendations:
-
Time-Course Experiments: Conduct time-course experiments for both assays to capture the full kinetic profile of each pathway. Endpoint measurements may provide a misleading picture of the overall signaling activity.[10]
-
Real-Time Assays: Utilize real-time assay formats like BRET or FRET to continuously monitor the signaling events.[10][11]
Guide 2: Addressing System and Assay-Specific Bias
Issue: The degree of biased agonism for a compound changes when I use a different cell line or a different assay technology.
Explanation: "System bias" can significantly influence the apparent activity of a ligand.[5] This can be due to:
-
Differential Protein Expression: The relative levels of the receptor, G-protein subtypes, GRKs, and β-arrestins can vary between cell types.
-
Signal Amplification: Different signaling pathways have varying degrees of intrinsic signal amplification. For instance, second messenger assays (e.g., cAMP, calcium) often have a higher degree of signal amplification than direct protein-protein interaction assays (e.g., BRET, FRET).[5]
Recommendations:
-
Assay Normalization: When comparing across assays, it's crucial to use a reference "balanced" ligand to normalize the data and calculate a bias factor.[12]
-
Choose Assays with Similar Amplification: To minimize observational bias, select assays with comparable levels of signal amplification.[5] For example, comparing a G-protein recruitment BRET assay to a β-arrestin recruitment BRET assay is often more direct than comparing a cAMP assay to a β-arrestin recruitment assay.
Quantitative Data Summary
The following table illustrates hypothetical data for three different compounds, showcasing how to present and interpret conflicting results from G-protein and β-arrestin assays.
| Compound | G-Protein Assay (cAMP) | β-Arrestin Assay (BRET) | Interpretation |
| EC50 | Emax (% of Control) | EC50 | |
| Compound A | 10 nM | 100% | 15 nM |
| Compound B | 5 nM | 90% | >1000 nM |
| Compound C | >1000 nM (Antagonist) | N/A | 50 nM |
Experimental Protocols
Protocol 1: BRET-based β-Arrestin Recruitment Assay
This protocol is a generalized procedure for measuring the interaction between a GPCR and β-arrestin using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the GPCR of interest fused to a BRET donor (e.g., Renilla Luciferase, Rluc)
-
Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Cell culture reagents
-
Transfection reagent
-
White, opaque 96- or 384-well microplates
-
BRET substrate (e.g., Coelenterazine h)
-
BRET-compatible plate reader
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the GPCR-Rluc and β-arrestin-YFP constructs. Optimize the ratio of the two plasmids to achieve optimal expression levels.
-
Plate the transfected cells into white, opaque microplates and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the test compounds at various concentrations to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the BRET substrate (Coelenterazine h) to each well.
-
Immediately read the plate on a BRET-compatible plate reader, measuring the emissions at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Protocol 2: cAMP Accumulation Assay for Gs Activation
This protocol describes a common method for measuring the activation of Gs-coupled GPCRs by quantifying the accumulation of cyclic AMP (cAMP).
Materials:
-
CHO-K1 cells (or other suitable cell line) stably expressing the Gs-coupled GPCR of interest
-
Cell culture reagents
-
Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test compounds and a positive control (e.g., Forskolin)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Methodology:
-
Cell Culture:
-
Culture the stable cell line in appropriate media.
-
Plate the cells into a suitable microplate and incubate until they reach the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the PDE inhibitor for a short period to prevent cAMP degradation.
-
Add the test compounds at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
-
cAMP Detection:
-
Perform the cAMP measurement using the chosen detection kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the amount of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Visualizations
Caption: Canonical GPCR signaling pathways.
Caption: Troubleshooting conflicting data workflow.
References
- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
challenges in developing CNS-penetrant GPR88 ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on CNS-penetrant GPR88 ligands.
Frequently Asked Questions (FAQs)
Q1: What is GPR88 and why is it a challenging CNS drug target?
GPR88 is an orphan G protein-coupled receptor (GPCR), meaning its endogenous ligand has not yet been identified.[1][2] It belongs to the class A rhodopsin family of receptors.[1][3] Its expression is highly enriched in the brain, particularly in the striatum's medium spiny neurons (MSNs), making it an attractive target for CNS disorders like Parkinson's disease, schizophrenia, anxiety, and addiction.[1][4][5]
The primary challenges in developing drugs for GPR88 include:
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Orphan Status: Without a known endogenous ligand, defining the true efficacy (e.g., partial vs. full agonism) of synthetic compounds is complex.[1] Drug discovery often relies on synthetic agonists or antagonists to probe the receptor's function.[1]
-
Lack of Structural Information: Progress has been hampered by the absence of co-crystal structures, which would aid in understanding ligand binding and rational drug design.[1]
-
Blood-Brain Barrier (BBB) Penetration: Like all CNS targets, ligands must be carefully designed to cross the highly restrictive BBB to be effective.[6][7][8]
-
Potential for Off-Target Effects: Some early GPR88 tool compounds have shown significant off-target activity, complicating the interpretation of experimental results.[1][9]
Q2: What is the known signaling pathway for GPR88?
GPR88 primarily couples to inhibitory Gαi/o proteins.[4][5] Upon activation by an agonist, GPR88 initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular levels of the second messenger cyclic AMP (cAMP).[4][5][10] This inhibitory effect on cAMP signaling is the most common functional readout used to measure GPR88 activity in vitro.[4] Additionally, GPR88 has been shown to interact with and modulate the signaling of other GPCRs, such as opioid and muscarinic receptors.[1][5][11]
Caption: Canonical GPR88 signaling pathway via Gαi/o coupling.
Q3: What are the key physicochemical properties for designing CNS-penetrant ligands?
To cross the blood-brain barrier (BBB) via passive diffusion, a compound must possess a specific set of physicochemical properties. While there are no absolute rules, medicinal chemists are often guided by properties observed in successful CNS drugs.[12][13] Optimizing one property can negatively affect another, so a careful balance is critical for success.[14]
| Property | Recommended Range for CNS Drugs | Rationale & Impact on BBB Penetration |
| Molecular Weight (MW) | < 450 Da | Smaller molecules generally show better permeability.[14][15] |
| Lipophilicity (cLogP / cLogD) | cLogP < 5; cLogD 1-4 | Must be lipophilic enough to enter the lipid membrane but not so high that it causes poor solubility or high non-specific binding.[14] |
| Polar Surface Area (PSA) | < 60-70 Ų | A measure of hydrogen bonding capacity. Lower PSA is strongly correlated with increased brain penetration.[14] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | High hydrogen bonding potential decreases BBB penetration.[12][14] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Part of the overall hydrogen bonding capacity that needs to be limited.[14] |
| pKa | 7.5 - 10.5 (for bases) | Ionization state at physiological pH (7.4) is critical. Basic amines are common in CNS drugs.[14] |
| P-gp Efflux Liability | Minimize | P-glycoprotein (P-gp) is a key efflux transporter that pumps compounds out of the brain.[6] Properties like MW < 400 and (N+O count) < 4 can help avoid P-gp liability.[14] |
Q4: What are the standard in vitro assays to measure GPR88 activity?
The most direct and widely used functional assay for GPR88 measures the downstream effect on cAMP levels.[4][10] However, using a multi-assay approach is recommended to robustly characterize a novel ligand's activity and mechanism of action.[10]
-
cAMP Inhibition Assay: This is the primary functional assay.[4] Cells expressing GPR88 are stimulated with an adenylyl cyclase activator like forskolin (B1673556) to produce cAMP. The ability of a GPR88 agonist to inhibit this cAMP production is measured. For an inhibitor, the assay measures its ability to block the effect of a known agonist.[4][16]
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β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin to the receptor upon agonist binding, a key step in GPCR desensitization and signaling.[4] Technologies like BRET (Bioluminescence Resonance Energy Transfer) are often used.[4]
-
[³⁵S]GTPγS Binding Assay: A membrane-based assay that directly measures G protein activation. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, increases upon receptor activation by an agonist. This assay can also be used to detect off-target G protein activation.[1]
-
Calcium Mobilization Assay: Since GPR88 is Gαi-coupled, it does not naturally signal through calcium. However, by co-expressing a promiscuous G protein (e.g., Gαqi5), the signal can be redirected to the Gαq pathway, resulting in a measurable increase in intracellular calcium.[4]
Troubleshooting Guides
Problem 1: My GPR88 ligand is potent in vitro but shows no effect in vivo.
Q: My GPR88 agonist shows a low nanomolar EC50 in my cAMP assay, but I'm not seeing any efficacy in my animal model of anxiety. What should I investigate?
A: This is a very common and significant challenge in CNS drug development. A compound's in vitro potency does not guarantee in vivo success. The discrepancy usually arises from poor pharmacokinetic (PK) or absorption, distribution, metabolism, and excretion (ADME) properties.[9][12][17] Below is a systematic guide to troubleshoot this issue.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Troubleshooting Steps:
-
Assess Brain Penetration and Pharmacokinetics:
-
Poor BBB Permeability: This is the most likely culprit. Your compound may not be reaching its target in the brain in sufficient concentrations.[17] Analyze its physicochemical properties against the optimal CNS guidelines (see table above).[14] Experimentally, determine the brain-to-plasma concentration ratio.[17]
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P-glycoprotein (P-gp) Efflux: The compound might be actively transported out of the brain by efflux pumps like P-gp.[6][17] This is a known issue for some GPR88 modulators.[17] An in vitro P-gp substrate assay can test for this liability.
-
Metabolic Instability: The compound may be rapidly metabolized by the liver, resulting in a very short half-life and low exposure.[12] Assess its stability in liver microsomes or hepatocytes.[17]
-
Formulation and Solubility Issues: Poor solubility can lead to precipitation upon injection and inconsistent exposure.[18] Ensure your in vivo formulation is robust and conduct pilot studies to confirm exposure levels over time.[18]
-
-
Confirm Target Engagement:
-
Even if the compound enters the brain, you need to confirm it binds to GPR88 at the tested dose. This can be done through receptor occupancy studies or by measuring a pharmacodynamic (PD) biomarker (e.g., a change in striatal cAMP levels) in the brain tissue of treated animals.
-
-
Evaluate Off-Target Effects:
Problem 2: I'm observing inconsistent or unexpected results in my in vitro assays.
Q: My IC50 values for my GPR88 antagonist in the cAMP assay are highly variable between experiments. What could be the cause?
A: Inconsistent results in cell-based assays often point to variability in reagents, cell health, or specific assay conditions.[17]
Troubleshooting Steps:
-
Cell Line Variability:
-
Expression Levels: GPR88 expression levels can fluctuate with passage number. Ensure you are using cells within a defined passage range. Confirm GPR88 expression via RT-qPCR or Western blot.[9]
-
Cell Health: Only use healthy, actively dividing cells. Over-confluent or stressed cells will give unreliable results.
-
-
Assay Conditions:
-
Activator Concentration: The concentration of forskolin (or other adenylyl cyclase activator) is critical. If it's too high, it can be difficult to see the inhibitory window of an agonist or antagonist. Titrate your activator to find a concentration that gives a robust but non-saturating signal (e.g., the EC80).[17]
-
Incubation Times: Prolonged exposure to an agonist can cause receptor desensitization or downregulation, leading to a weaker signal. Optimize your pre-incubation and stimulation times.[17]
-
-
Ligand Stability and Solubility:
-
Solubility: Ensure your compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted into aqueous assay buffer.[18] Poor solubility is a common source of variability.
-
Stability: Prepare fresh dilutions for each experiment from a frozen stock. Repeated freeze-thaw cycles can degrade the compound.[17][18]
-
-
Reagent Quality:
-
Use high-quality reagents, including freshly opened, anhydrous DMSO for stock solutions, as some compounds are sensitive to hygroscopic (wet) DMSO.[18]
-
Experimental Protocols
Key Experiment: GPR88 cAMP Inhibition Functional Assay
This protocol outlines a general method for determining the potency (EC50) of a GPR88 agonist using a commercially available cAMP detection kit (e.g., HTRF, GloSensor, LANCE).[1][4][16]
Caption: General experimental workflow for a GPR88 cAMP assay.
Methodology:
-
Cell Culture:
-
Compound Preparation:
-
Prepare a serial dilution of the GPR88 test agonist in an appropriate assay buffer. Include a vehicle-only control.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cells.
-
Add the diluted test agonist to the wells and pre-incubate for 15-30 minutes at room temperature.[17]
-
Prepare a solution of forskolin (an adenylyl cyclase activator) in assay buffer at a fixed concentration (e.g., 5 µM, but this should be optimized).
-
Add the forskolin solution to all wells (except for basal control wells) and incubate for another 15-30 minutes at room temperature.[17]
-
-
cAMP Detection:
-
Data Analysis:
-
Normalize the data. Set the signal from cells treated with forskolin only as 100% and the signal from vehicle-only (basal) treated cells as 0%.
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Plot the percent inhibition versus the log concentration of the agonist.
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Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50 value.[17]
-
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. simbecorion.com [simbecorion.com]
- 8. altasciences.com [altasciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Delivery of (1R,2R)-2-PCCA
This technical support center provides researchers, scientists, and drug development professionals with guidance on the vehicle formulation and in vivo delivery of (1R,2R)-2-PCCA, a potent GPR88 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicle formulations for in vivo delivery of (1R,2R)-2-PCCA?
A1: (1R,2R)-2-PCCA is known for its limited aqueous solubility, which necessitates the use of specific vehicle formulations for in vivo studies. The choice of vehicle depends on the desired route of administration, concentration, and toxicological considerations. Several formulations have been reported to achieve clear solutions for administration.[1][2] Commonly used formulations involve a combination of solvents and solubilizing agents.
Q2: How can I prepare the vehicle formulations for (1R,2R)-2-PCCA?
A2: It is crucial to add each solvent sequentially and ensure complete dissolution at each step. Gentle heating and sonication can be employed to aid dissolution, especially if precipitation or phase separation occurs.[1][2] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1]
Q3: What is the achievable solubility of (1R,2R)-2-PCCA in these formulations?
A3: Solubilities of ≥ 2.5 mg/mL have been reported for several vehicle formulations, resulting in a clear solution.[1][2] However, the saturation point may not be known for all formulations. It is advisable to perform small-scale pilot tests to determine the optimal formulation for your specific experimental needs.
Q4: What are the known in vivo effects of (1R,2R)-2-PCCA?
A4: In vivo studies in rats have shown that (1R,2R)-2-PCCA, administered intraperitoneally (i.p.), dose-dependently decreases locomotor activity.[1][3] It has also been observed to reduce methamphetamine-induced hyperactivity.[1][3]
Q5: Are there any known limitations of (1R,2R)-2-PCCA for in vivo studies?
A5: While (1R,2R)-2-PCCA is a potent GPR88 agonist, it has been reported to have poor brain permeability, which may limit its utility for certain central nervous system studies.[4] Researchers have developed analogues with improved pharmacokinetic properties.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of (1R,2R)-2-PCCA during formulation preparation. | Low aqueous solubility of the compound. | - Ensure solvents are added sequentially and the compound is fully dissolved before adding the next component. - Use gentle warming and/or sonication to aid dissolution.[1][2] - Prepare the formulation fresh before each use.[1] |
| Phase separation of the vehicle formulation. | Immiscibility of components at the tested ratios. | - Vortex the formulation thoroughly after the addition of each component. - Consider adjusting the ratios of the co-solvents and aqueous component. - Perform a small-scale pilot to test vehicle stability over the intended experiment duration. |
| Inconsistent or unexpected in vivo results. | - Poor bioavailability due to formulation issues. - Degradation of the compound. - Off-target effects. | - Confirm the clarity and homogeneity of the dosing solution before each administration. - Prepare fresh dosing solutions for each experiment.[1] - Review the literature for potential off-target activities of GPR88 agonists.[6] |
| Visible signs of toxicity in animals after administration. | Toxicity of the vehicle, particularly at high concentrations of certain solvents like DMSO. | - Reduce the concentration of potentially toxic solvents in the final formulation. - Include a vehicle-only control group in your study to assess the tolerability of the formulation.[7] |
Quantitative Data Summary
Table 1: Example Vehicle Formulations for (1R,2R)-2-PCCA
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Reported Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Resulting Solution | Clear | Clear | Clear |
Experimental Protocols
Protocol: Preparation of Vehicle Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Materials:
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(1R,2R)-2-PCCA hydrochloride
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Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
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Sonicator (optional)
-
Warming bath (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add 10% of the final volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution.
-
Add 40% of the final volume of PEG300 to the solution and vortex until the mixture is homogeneous.
-
Add 5% of the final volume of Tween-80 and vortex thoroughly.
-
Finally, add 45% of the final volume of sterile saline to the mixture and vortex until a clear and homogeneous solution is obtained.
-
Visually inspect the solution for any precipitation or phase separation before use.
-
It is recommended to prepare this formulation fresh on the day of the experiment.[1]
Protocol: In Vivo Administration via Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Prepared dosing solution of (1R,2R)-2-PCCA
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal restrainer (if necessary)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Gently restrain the rat, exposing the lower abdominal area.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Swab the injection site with 70% ethanol.
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Insert the needle at a shallow angle (approximately 10-20 degrees) through the skin and abdominal wall.
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Gently aspirate to ensure the needle has not entered a blood vessel or organ.
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Slowly inject the dosing solution. The typical injection volume is 1-5 mL/kg.
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Withdraw the needle and return the animal to its cage.
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Monitor the animal for any adverse reactions following the injection.
Visualizations
Caption: GPR88 Signaling Pathway Activated by (1R,2R)-2-PCCA.
Caption: Experimental Workflow for In Vivo Studies of (1R,2R)-2-PCCA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: GPR88 Agonist Experiments in Knockout Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR88 agonists in knockout (KO) models.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of GPR88 and how does this inform agonist experiments?
A1: GPR88 is an orphan G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] Activation of GPR88 leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[1] This inhibitory action is a key functional readout for agonist activity. Therefore, in vitro experiments often involve measuring the reduction of forskolin-stimulated cAMP production in cells expressing GPR88.[2] Understanding this pathway is crucial, as an unexpected lack of cAMP inhibition could point to issues with the cell line, agonist stability, or assay conditions.[2]
Figure 1: GPR88 Signaling Pathway.
Q2: My GPR88 agonist shows high potency in vitro but has a weak or no effect in vivo in wild-type mice. What are the potential reasons?
A2: This is a common challenge. Several factors can contribute to this discrepancy:
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Poor Pharmacokinetics: The agonist may have poor absorption, distribution, metabolism, or excretion (ADME) properties. A critical factor is blood-brain barrier (BBB) penetration.[2] Some early GPR88 agonists were identified as substrates for P-glycoprotein (P-gp), an efflux pump at the BBB, which limits their brain exposure.[2]
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Metabolic Instability: The compound may be rapidly metabolized in the liver, leading to low systemic exposure.[2]
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Off-Target Effects: The in vivo phenotype might be masked or counteracted by off-target effects that are not present in the controlled in vitro environment.
-
Lack of Target Engagement: The administered dose might not be sufficient to achieve the necessary receptor occupancy in the brain regions of interest.
Q3: I am observing a behavioral phenotype with my GPR88 agonist in wild-type mice, but the same phenotype is not absent in GPR88 knockout mice. What does this suggest?
A3: This is a strong indicator of an off-target effect. The definitive method to confirm that a compound's effect is mediated by GPR88 is to test it in GPR88 knockout animals.[2] If the phenotype persists in the absence of the receptor, the agonist is likely interacting with other biological targets to produce the observed effect. For instance, a reported GPR88 agonist, 2-PCCA, was later found to have significant off-target activity based on its binding in striatal membranes from Gpr88 KO mice.[3][4]
Figure 2: Logic for Validating On-Target Effects.
Q4: What are the key behavioral phenotypes observed in GPR88 knockout mice that I should be aware of when designing my experiments?
A4: GPR88 knockout mice exhibit a range of behavioral alterations. These provide a baseline against which to compare the effects of GPR88 agonists. Key reported phenotypes include:
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Motor Abnormalities: Increased spontaneous locomotor activity (hyperactivity), impaired motor coordination, and deficits in motor skill learning.[3][5][6]
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Altered Anxiety and Impulsivity: Decreased anxiety-like behaviors and increased impulsivity have been reported.[6][7][8]
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Changes in Reward and Addiction Pathways: Deletion of GPR88 has been shown to impact reward-driven behaviors, including increased voluntary alcohol consumption and seeking.[3][9]
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Cognitive Deficits: GPR88 KO mice can show impaired cognitive flexibility and sensory processing.[10]
Troubleshooting Guides
Issue 1: Inconsistent results in behavioral experiments with GPR88 agonists.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure the agonist formulation is homogeneous before each injection by vortexing or sonicating. Prepare fresh formulations for each experiment to avoid degradation.[11] |
| Vehicle Effects | High concentrations of solvents like DMSO can be toxic or have behavioral effects. Run a vehicle-only control group to assess the tolerability of your formulation.[11] |
| Pharmacokinetic Variability | Animal-to-animal variability in drug metabolism can lead to inconsistent results. Ensure a consistent dosing schedule and consider measuring plasma and brain concentrations of the agonist. |
| Environmental Factors | Stress, time of day, and handling can all influence behavioral outcomes. Standardize experimental conditions as much as possible. |
Issue 2: My GPR88 agonist unexpectedly increases locomotor activity.
| Potential Cause | Troubleshooting Steps |
| Off-target activity on dopamine (B1211576) receptors | GPR88 is highly expressed in striatal medium spiny neurons and modulates dopamine signaling.[3][12] The agonist may have off-target effects on dopamine D1 or D2 receptors.[2] 1. Perform in vitro binding or functional assays for dopamine receptors. 2. Co-administer selective dopamine receptor antagonists to see if the locomotor effect is blocked.[2] |
| Metabolite Activity | An active metabolite of your compound could be responsible for the unexpected effect. 1. Characterize the major metabolites. 2. Synthesize and test the activity of the major metabolites in vitro and in vivo.[2] |
| Complex Circuit-Level Effects | Acute pharmacological activation of GPR88 may produce different effects than the chronic absence of the receptor in knockout models. The observed phenotype in knockout mice can be a result of developmental compensations.[8] |
Quantitative Data Summary
Table 1: In Vivo Dosing of GPR88 Agonists in Rodents
| Compound | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| RTI-13951-33 | Mouse | Intraperitoneal (IP) | 20 - 60 mg/kg | Reduced locomotor activity at 30 and 60 mg/kg. | [9][11] |
| RTI-13951-33 | Rat | Intraperitoneal (IP) | 5 - 20 mg/kg | Reduced alcohol self-administration at 10 and 20 mg/kg. | [9] |
| Compound 19 | Mouse | Intracerebroventricular (ICV) | 10 nmoles | Inhibited morphine-induced locomotion. | [11] |
Table 2: Potency of Select GPR88 Agonists in vitro
| Compound | Assay Type | Cell Line | EC50 | Reference |
| RTI-13951-33 | cAMP Inhibition | HEK293 | 25 nM | [12] |
| 2-PCCA hydrochloride | cAMP Inhibition | HEK293 | 116 nM | [12] |
| GPR88 agonist 2 (compound 53) | cAMP Inhibition | Not Specified | 14 µM | [12] |
Experimental Protocols
Protocol 1: Validating GPR88 Agonist On-Target Activity In Vivo
This protocol outlines a workflow to confirm that the behavioral effects of a GPR88 agonist are mediated through its intended target.
Figure 3: In Vivo Agonist Validation Workflow.
Methodology:
-
Dose-Response in Wild-Type (WT) Animals:
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Administer a range of doses of the GPR88 agonist to WT mice to identify a dose that produces a reliable behavioral effect.
-
Always include a vehicle control group.
-
-
Comparative Study in WT and GPR88 KO Mice:
-
Use littermate WT and GPR88 KO mice to minimize genetic background differences.
-
Administer the previously determined effective dose of the agonist and a vehicle control to separate groups of WT and KO mice.
-
Conduct the behavioral test of interest (e.g., open field for locomotor activity, elevated plus maze for anxiety).
-
-
Data Analysis and Interpretation:
-
An on-target effect is confirmed if the agonist produces a significant behavioral change in WT mice compared to their vehicle-treated counterparts, but has no significant effect in GPR88 KO mice.
-
If the agonist produces a similar effect in both WT and KO mice, the effect is likely off-target.
-
Protocol 2: In Vitro [³⁵S]GTPγS Binding Assay for On-Target Confirmation
This assay measures G protein activation and can confirm that an agonist acts directly on GPR88.
Methodology:
-
Membrane Preparation:
-
Prepare crude membrane fractions from the striatum of both WT and GPR88 KO mice. The striatum has high GPR88 expression.[3]
-
-
Binding Assay:
-
Incubate the striatal membranes with increasing concentrations of the GPR88 agonist in the presence of [³⁵S]GTPγS and GDP.
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Agonist binding to a Gαi/o-coupled receptor will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
-
Quantification and Analysis:
-
Measure the amount of bound [³⁵S]GTPγS via liquid scintillation counting.
-
A specific GPR88 agonist should stimulate [³⁵S]GTPγS binding in membranes from WT mice in a concentration-dependent manner.[8]
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This stimulation should be absent in membranes from GPR88 KO mice.[8] For example, the agonist Compound 19 was shown to be effective in WT samples but ineffective in Gpr88−/− samples.[8]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GPR88 in D1R-Type and D2R-Type Medium Spiny Neurons Differentially Regulates Affective and Motor Behavior | eNeuro [eneuro.org]
- 6. benchchem.com [benchchem.com]
- 7. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
identifying and mitigating off-target binding to dopamine receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target binding to dopamine (B1211576) receptors.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What are off-target effects at dopamine receptors?
A1: Off-target effects occur when a drug or compound binds to dopamine receptors that are not its intended molecular target.[1] This can lead to a range of unintended pharmacological consequences, including adverse side effects or reduced therapeutic efficacy.[1] Dopamine receptors are a family of G protein-coupled receptors (GPCRs) that are crucial for various neurological processes, and unintended interactions can disrupt normal dopamine signaling.[2][3]
Q2: Why is it challenging to design drugs that are highly selective for a specific dopamine receptor subtype?
A2: The five dopamine receptor subtypes (D1, D2, D3, D4, and D5) share significant structural homology, especially within the orthosteric binding site where dopamine and many synthetic ligands bind.[4][5] This similarity makes it difficult to develop compounds that can distinguish between subtypes, particularly between D2 and D3 receptors which are structurally very similar.[4]
Identification of Off-Target Binding
Q3: What are the primary methods for identifying off-target binding to dopamine receptors?
A3: The primary methods can be categorized into in silico (computational) and in vitro (experimental) approaches.
-
In Silico Methods: These involve using computational models to predict potential off-target interactions based on the chemical structure of the compound and the known structures of dopamine receptors.[6][7] Techniques include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore-based screening.[7][8]
-
In Vitro Methods: These are laboratory-based assays that directly measure the binding or functional activity of a compound at dopamine receptors.[1] Common in vitro methods include radioligand binding assays, fluorescence-based binding assays, and cell-based functional assays that measure downstream signaling.[9][10][11]
Q4: How do in silico methods help in predicting off-target binding?
A4: In silico methods provide a cost-effective initial screening to identify potential off-target liabilities before committing to expensive and time-consuming experimental assays.[6] They leverage large databases of known compound-protein interactions to predict the likelihood of a new compound binding to various targets, including different dopamine receptor subtypes.[7]
Q5: What is the difference between a binding assay and a functional assay?
A5: A binding assay measures the physical interaction and affinity of a compound for a receptor.[10] A functional assay, on the other hand, measures the biological response that occurs after the compound binds to the receptor, such as changes in intracellular signaling molecules like cAMP or calcium ions.[2][12] A compound can bind to a receptor (as detected in a binding assay) without necessarily activating or inhibiting it (as would be detected in a functional assay).
Mitigation of Off-Target Binding
Q6: What strategies can be employed to mitigate off-target binding to dopamine receptors?
A6: Mitigating off-target effects primarily involves rational drug design and lead optimization.[1] This includes:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a compound and evaluating how these changes affect its binding affinity and selectivity for different dopamine receptor subtypes.[8]
-
Computational Chemistry: Using molecular modeling and docking studies to guide the design of more selective ligands.[13]
-
Targeting Allosteric Sites: Designing compounds that bind to allosteric sites on the receptor, which are often less conserved between subtypes than the orthosteric binding site.[14]
-
High-Throughput Screening: Screening large libraries of compounds to identify those with the desired selectivity profile.[1]
Troubleshooting Guides
Guide 1: Inconsistent Results in Radioligand Binding Assays
Problem: You are observing high variability or unexpected results in your radioligand binding competition assays for dopamine receptors.
| Possible Cause | Troubleshooting Steps |
| Radioligand Degradation | 1. Aliquot the radioligand upon receipt and store at the recommended temperature to minimize freeze-thaw cycles. 2. Prepare fresh dilutions for each experiment. 3. Check the expiration date of the radioligand stock. |
| Incorrect Buffer Composition | 1. Ensure the pH and ionic strength of the binding buffer are optimal for the specific dopamine receptor subtype being studied. 2. Verify the concentration of all buffer components. |
| Low Specific Binding | 1. Optimize the concentration of the radioligand. Using a concentration too far above the Kd can increase non-specific binding. 2. Increase the concentration of the competing non-labeled ligand used to define non-specific binding (e.g., 10 µM Haloperidol for D3 receptors).[9] 3. Ensure proper washing steps to remove unbound radioligand.[15] |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent mixing of reagents.[15] |
| Cell Membrane Preparation Issues | 1. Verify the protein concentration of your membrane preparation using a standard protein assay. 2. Ensure consistent and thorough homogenization during membrane preparation. 3. Store membrane preparations at -80°C in appropriate buffers. |
Guide 2: High Background Signal in Cell-Based Functional Assays
Problem: Your cell-based functional assay (e.g., cAMP or calcium flux assay) shows a high background signal, making it difficult to detect a response from your test compounds.
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | 1. Some cell lines may exhibit high basal signaling. Consider using a different host cell line. 2. Serum-starve the cells for a few hours before the assay to reduce background activation. |
| Reagent Contamination | 1. Use fresh, sterile reagents. 2. Test for contamination in your cell culture medium and assay buffers.[15] |
| Sub-optimal Assay Conditions | 1. Optimize the cell seeding density. Over-confluent or under-confluent cells can lead to aberrant signaling. 2. Adjust the incubation times and temperatures as per the assay protocol.[15] |
| Autofluorescence of Test Compound | 1. If using a fluorescence-based readout, test the intrinsic fluorescence of your compound at the assay's excitation and emission wavelengths. 2. If the compound is fluorescent, consider using a different detection method (e.g., luminescence-based). |
| Ineffective Blocking | 1. If applicable to the assay, try different blocking reagents or increase the concentration of the current one.[15] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Dopamine D3 Receptor
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Membrane preparation from these cells.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (for determining non-specific binding).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Cell membrane preparation and [³H]-Spiperone (e.g., at a final concentration of 1 nM).[9]
-
Non-specific Binding: Cell membrane preparation, [³H]-Spiperone, and a high concentration of an unlabeled competitor (e.g., 1 µM Haloperidol).[9]
-
Competition Binding: Cell membrane preparation, [³H]-Spiperone, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based cAMP Functional Assay
This protocol outlines a general method for assessing the functional effect of a compound on D2-like (Gi/o-coupled) dopamine receptors by measuring the inhibition of adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing the dopamine receptor of interest (e.g., D2).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well plates.
Procedure:
-
Seed the cells in 96- or 384-well plates and grow to the desired confluency.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer.
-
Add serial dilutions of the test compound to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonists, perform the assay in the presence of a known agonist to determine the IC50.
Data Presentation
Table 1: Comparison of In Silico and In Vitro Off-Target Identification Methods
| Method Type | Method | Principle | Advantages | Limitations |
| In Silico | Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor.[13] | Fast, cost-effective, provides structural insights.[6] | Accuracy depends on the quality of the receptor model; can generate false positives.[16] |
| QSAR | Correlates chemical structure with biological activity to predict the activity of new compounds.[8] | Can screen large virtual libraries quickly. | Requires a large dataset of compounds with known activities; predictive power is limited to the chemical space of the training set. | |
| In Vitro | Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand to a receptor.[10] | High sensitivity, quantitative (provides Kd, Ki). | Requires handling of radioactive materials, can be labor-intensive.[5] |
| Fluorescence Polarization/Anisotropy | Measures changes in the polarization of light emitted from a fluorescently labeled ligand upon binding to a receptor.[9] | Non-radioactive, suitable for high-throughput screening.[9] | Requires a suitable fluorescent ligand, can be susceptible to interference from fluorescent compounds. | |
| Cell-Based Functional Assay (cAMP) | Measures the modulation of intracellular cAMP levels following receptor activation or inhibition.[2][12] | Provides information on the functional consequence of binding (agonist, antagonist, etc.). | More complex than binding assays, can be influenced by cellular factors. |
Visualizations
Signaling Pathways of Dopamine Receptors
Caption: Canonical G-protein signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflow for Off-Target Identification
Caption: A typical workflow for identifying and filtering out compounds with off-target activity.
Logical Relationship for Troubleshooting High Background
Caption: A decision tree for troubleshooting high background signals in cell-based assays.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. Factors Governing Selectivity of Dopamine Receptor Binding Compounds for D2R and D3R Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 11. njbio.com [njbio.com]
- 12. innoprot.com [innoprot.com]
- 13. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 15. assaygenie.com [assaygenie.com]
- 16. ovid.com [ovid.com]
GPR88 Technical Support Center: Troubleshooting Receptor Desensitization in Assays
Welcome to the GPR88 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the orphan G protein-coupled receptor, GPR88. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to receptor desensitization that you may encounter during your in vitro assays.
GPR88 is an atypical Class A orphan GPCR predominantly expressed in the striatum.[1][2] It primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.[3][4] A key characteristic of GPR88 is its unusually short C-terminal tail, which may contribute to its atypical regulatory mechanisms.[1][5] Notably, GPR88 has been shown to interact with and modulate the signaling of other GPCRs, such as opioid receptors, often by impeding β-arrestin recruitment to those receptors.[1][2] This suggests that the classical mechanisms of GPCR desensitization may not fully apply to GPR88 itself.
Frequently Asked Questions (FAQs)
Q1: Is GPR88 known to undergo classical receptor desensitization?
A1: The desensitization of GPR88 is not well-characterized and appears to be atypical compared to other GPCRs. Its very short C-terminus lacks the numerous serine and threonine residues typically phosphorylated by G protein-coupled receptor kinases (GRKs) to initiate β-arrestin-mediated desensitization and internalization.[1][5] While prolonged exposure to agonists can lead to a decrease in signal in GPR88 assays, this may not be due to the canonical desensitization pathway.
Q2: My Gαi-mediated cAMP signal is decreasing over time with prolonged agonist stimulation. Is this desensitization?
A2: While a diminishing signal over time is often attributed to receptor desensitization, with GPR88 other factors could be at play. Given its atypical nature, consider these possibilities:
-
Substrate Depletion: In enzymatic assays like cAMP measurements, prolonged stimulation can lead to the depletion of ATP, the substrate for adenylyl cyclase.
-
Cellular Stress: Long incubation times with agonists, especially at high concentrations, can induce cellular stress, leading to a general decrease in cellular health and signaling capacity.
-
Constitutive Activity Downregulation: GPR88 is known to exhibit constitutive activity.[4] Chronic agonist exposure might lead to a downregulation of receptor expression levels over time, which would present as a reduced signal.
Q3: How can I differentiate between classical desensitization and other causes of signal loss in my GPR88 assays?
A3: To investigate the cause of signal reduction, you can perform several control experiments:
-
Time-Course Experiments: Perform detailed time-course studies to understand the kinetics of signal loss. Rapid signal decay (within minutes) is more indicative of classical desensitization, while a slower decline (over hours) might suggest receptor downregulation or cellular stress.
-
Washout Experiments: After an initial stimulation, wash out the agonist and re-stimulate the cells after a recovery period. If the signal recovers, it suggests receptor recycling and resensitization. A lack of recovery might point towards receptor downregulation or degradation.
-
GRK and β-arrestin Inhibition: Use pharmacological inhibitors of GRKs or siRNA-mediated knockdown of β-arrestins. If signal reduction is prevented, it would suggest the involvement of these classical desensitization players, which would be a novel finding for GPR88.
Troubleshooting Guide: Preventing Signal Attenuation in GPR88 Assays
This guide provides practical steps to minimize signal loss during your GPR88 experiments, which may be perceived as receptor desensitization.
Experimental Workflow and Key Considerations
Below is a generalized workflow for a GPR88 functional assay, highlighting critical steps where adjustments can be made to prevent signal attenuation.
Figure 1: Generalized workflow for GPR88 functional assays. This diagram outlines the key stages of a typical GPR88 assay, with an emphasis on steps critical for mitigating signal loss.
Troubleshooting Common Issues
| Observed Problem | Potential Cause (Related to "Desensitization") | Recommended Solution |
| Decreasing cAMP inhibition over time | Prolonged agonist incubation leading to potential receptor downregulation or cellular stress. | Optimize agonist incubation time. Start with shorter durations (e.g., 15-30 minutes) and perform a time-course experiment to find the optimal window for maximal signal before significant decline. |
| High variability between replicate wells | Inconsistent cell health or number; prolonged assay times leading to differential desensitization across the plate. | Ensure uniform cell seeding density. Minimize the time between agonist addition and signal detection. Use a multi-channel pipette for simultaneous additions. |
| Low signal-to-background ratio in BRET assays | Suboptimal donor-to-acceptor ratio; potential constitutive internalization of the receptor. | Titrate the expression levels of donor- and acceptor-tagged constructs to find the optimal ratio. Assess the basal BRET signal to gauge constitutive interactions. |
| Complete loss of signal with high agonist concentrations | This could be a strong indication of receptor downregulation or cytotoxicity at high ligand concentrations. | Perform a full dose-response curve to identify the optimal agonist concentration (e.g., EC80) that gives a robust signal without causing rapid signal loss. Assess cell viability in parallel. |
Experimental Protocols
Protocol 1: cAMP Measurement Assay to Minimize Signal Attenuation
This protocol is designed to measure Gαi/o-mediated inhibition of adenylyl cyclase with a focus on minimizing time-dependent signal loss.
-
Cell Culture: Culture HEK293 or CHO cells stably or transiently expressing human GPR88 in the appropriate growth medium.
-
Cell Seeding: Seed cells in a 384-well white assay plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of your test compounds (agonists or antagonists) in a suitable assay buffer.
-
Assay Procedure:
-
Remove culture medium from the cells.
-
For antagonist screening, pre-incubate cells with the antagonist for 15-30 minutes at room temperature.
-
Prepare a stimulation mix containing a GPR88 agonist at its EC80 concentration and a forskolin (B1673556) concentration that yields a robust but not maximal cAMP signal.
-
Add the stimulation mix to the wells.
-
Crucially, incubate for a short, optimized duration (e.g., 15-30 minutes) at room temperature.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or equivalent detection kit according to the manufacturer's instructions.
Protocol 2: β-Arrestin Recruitment BRET Assay
While GPR88 is known to impede β-arrestin recruitment to other receptors, assessing its own potential for β-arrestin interaction is important. This BRET (Bioluminescence Resonance Energy Transfer) assay can be used for this purpose.
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for GPR88 fused to a Renilla luciferase (Rluc) variant (e.g., Rluc8) and β-arrestin-2 fused to a fluorescent protein acceptor (e.g., Venus or YFP).
-
Cell Seeding: 24-48 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to the cells and incubate for 5-10 minutes.
-
Measure the basal BRET signal.
-
Add the GPR88 agonist at various concentrations.
-
Immediately begin kinetic BRET measurements for a defined period (e.g., 30-60 minutes) to capture any transient interactions.
-
-
BRET Measurement: Measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP) using a plate reader capable of BRET measurements. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
Signaling Pathways and Troubleshooting Logic
The following diagrams illustrate the known GPR88 signaling pathway and a logical workflow for troubleshooting signal attenuation issues.
Figure 2: GPR88 signaling pathway. This diagram illustrates the canonical Gαi/o-mediated signaling cascade initiated by GPR88 activation.
Figure 3: Troubleshooting workflow for GPR88 signal attenuation. This flowchart provides a step-by-step guide to diagnosing and resolving issues of signal loss in GPR88 assays.
References
- 1. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Stereoisomer Potency Showdown: (1R,2R)-2-PCCA Emerges as the More Potent GPR88 Agonist
A comprehensive analysis of (1R,2R)-2-PCCA and (1S,2S)-2-PCCA reveals a significant stereoselective difference in their potency as agonists for the orphan G protein-coupled receptor 88 (GPR88). Experimental data consistently demonstrates that the (1R,2R) stereoisomer is notably more active in eliciting a cellular response through the Gαi signaling pathway.
The GPR88 receptor, predominantly expressed in the striatum, is a promising therapeutic target for neurological and psychiatric disorders. The development of potent and selective agonists is crucial for elucidating its physiological functions and therapeutic potential. 2-PCCA, a known GPR88 agonist, exists as two stereoisomers, (1R,2R)-2-PCCA and (1S,2S)-2-PCCA. This guide provides a comparative analysis of their potency, supported by experimental data and detailed methodologies.
Quantitative Potency Comparison
Functional cell-based assays measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production have been instrumental in quantifying the potency of these stereoisomers. The data clearly indicates that (1R,2R)-2-PCCA is the more potent agonist.
| Compound | Cell Line | Assay Type | EC50 (nM) | Potency Fold Difference ((1R,2R) vs (1S,2S)) | Reference |
| (1R,2R)-2-PCCA | HEK293T (transiently transfected with GPR88) | cAMP Inhibition | 373 | ~5-fold more potent | [1][2] |
| (1S,2S)-2-PCCA | HEK293T (transiently transfected with GPR88) | cAMP Inhibition | >1865 (approx.) | - | [1][2] |
| (1R,2R)-2-PCCA | HEK293 (stably expressing GPR88 and GloSensor-22F) | cAMP Inhibition | 603 | - | [1][3][4][5][6] |
| Racemic 2-PCCA | HEK293T (transiently transfected with GPR88) | cAMP Inhibition | 877 | - | [1][2] |
| Racemic 2-PCCA | HEK293 (stably expressing GPR88 and GloSensor-22F) | cAMP Inhibition | 911 | - | [1] |
Note: The EC50 value for (1S,2S)-2-PCCA in the transient transfection assay was extrapolated based on the reported 5-fold lower potency compared to the (1R,2R) isomer.
GPR88 Signaling Pathway and Experimental Workflow
The activation of GPR88 by an agonist like 2-PCCA initiates a Gαi-mediated signaling cascade, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
The experimental procedure to determine the potency of the 2-PCCA stereoisomers typically involves a cAMP inhibition assay.
Experimental Protocols
The following is a detailed methodology for the GloSensor™ cAMP assay used to determine the potency of the 2-PCCA stereoisomers.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For stable cell line generation, HEK293 cells are co-transfected with a plasmid encoding the human GPR88 receptor and a plasmid for the GloSensor™-22F cAMP biosensor using a suitable transfection reagent.
-
Transfected cells are selected using an appropriate antibiotic (e.g., G418) to establish a stable cell line co-expressing both constructs.
GloSensor™ cAMP Assay:
-
The stably transfected HEK293 cells are harvested and seeded into 384-well white, clear-bottom microplates at a density of approximately 20,000 cells per well in CO2-independent medium.
-
The cells are then incubated for 2 hours at room temperature in the dark with the GloSensor™ cAMP Reagent.
-
Serial dilutions of the test compounds, (1R,2R)-2-PCCA and (1S,2S)-2-PCCA, are prepared in the assay buffer.
-
The compounds are added to the respective wells, and the plate is incubated for 15 minutes at room temperature.
-
To stimulate cAMP production, a solution of isoproterenol (B85558) (a β-adrenergic receptor agonist) is added to all wells to a final concentration that elicits a submaximal response.
-
Luminescence is immediately measured using a plate reader. The Gαi activation by the GPR88 agonist will inhibit the isoproterenol-induced cAMP production, leading to a decrease in the luminescence signal.
-
The data is normalized to the vehicle control (0% inhibition) and a maximum inhibition control.
-
Dose-response curves are generated using non-linear regression analysis, and the EC50 values are calculated to determine the potency of each compound.
Conclusion
The available experimental evidence unequivocally demonstrates that the (1R,2R) stereoisomer of 2-PCCA is significantly more potent as a GPR88 agonist than the (1S,2S) stereoisomer.[1][2][7][8] This stereoselectivity highlights the specific structural requirements for optimal interaction with the GPR88 binding pocket. For researchers and drug development professionals, this distinction is critical, as the use of the more potent (1R,2R)-2-PCCA will elicit a desired biological response at a lower concentration, potentially reducing off-target effects and improving the therapeutic window. Future research and development of GPR88-targeted therapeutics should, therefore, focus on the (1R,2R) stereoisomer.
References
- 1. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (1S,2S)-2-PCCA |CAS:1609624-97-6 Probechem Biochemicals [probechem.com]
A Comparative Guide to GPR88 Agonists: (1R,2R)-2-PCCA vs. RTI-13951-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent GPR88 agonists: (1R,2R)-2-PCCA and RTI-13951-33. The information presented is collated from peer-reviewed research to assist in the selection of the most appropriate compound for your research needs.
Introduction to GPR88
G protein-coupled receptor 88 (GPR88) is an orphan GPCR primarily expressed in the striatum of the brain.[1][2] Its strategic location in brain regions critical for motor control, cognition, and reward processing has made it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[2][3] GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[4][5]
Quantitative Comparison of Agonist Performance
The following table summarizes the key quantitative parameters for (1R,2R)-2-PCCA and RTI-13951-33, based on available experimental data.
| Parameter | (1R,2R)-2-PCCA | RTI-13951-33 | Reference(s) |
| Potency (EC50) | 3 nM (cell-free assay) | 25 nM (cAMP functional assay) | [1][6] |
| 373 nM (HEK293T cells, cAMP assay) | 45 nM (cAMP functional assay) | [3][7] | |
| 603 nM (cell assay) | 535 nM ([35S]GTPγS binding assay) | [1][3] | |
| Binding Affinity (Ki) | 277 nM | 224 nM | [3] |
| Brain Permeability | Poor | Brain-penetrant | [8][9] |
| Aqueous Solubility | Lower | Enhanced | [8] |
| Metabolic Stability | Suboptimal | Poor (Half-life of 0.7h in mice) | [2][9] |
| In Vivo Efficacy | Decreased locomotor activity in rats | Reduces alcohol intake and seeking in rodents | [10][11] |
GPR88 Signaling Pathway
Activation of GPR88 by an agonist initiates a signaling cascade that modulates neuronal excitability. The diagram below illustrates the canonical GPR88 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 9. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of GPR88 Agonists: A Comparative Guide to Validation in Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
The validation of on-target activity is a critical step in the development of novel therapeutics. For agonists of the orphan G protein-coupled receptor 88 (GPR88), a promising target for neuropsychiatric disorders, the use of knockout (KO) mice provides the definitive method for confirming specificity and understanding in-vivo effects. This guide offers a comparative overview of the on-target activity validation for the GPR88 agonist (1R,2R)-2-PCCA and its more advanced analog, RTI-13951-33, highlighting the indispensable role of GPR88 knockout models.
Introduction to (1R,2R)-2-PCCA and the Need for Knockout Validation
(1R,2R)-2-PCCA is a potent agonist of the GPR88 receptor, which is highly expressed in the striatum and is implicated in motor control, reward, and motivation. It functions by coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels. While in-vitro assays are crucial for initial characterization, they cannot fully predict in-vivo efficacy and specificity. Concerns regarding the poor brain permeability and potential off-target binding of (1R,2R)-2-PCCA underscore the necessity of validating its on-target activity in a whole-animal model. The GPR88 knockout mouse, which lacks the target receptor, is the gold standard for this purpose. A true on-target effect should be observable in wild-type (WT) mice but absent in their GPR88 KO littermates.
Comparative Analysis: (1R,2R)-2-PCCA vs. RTI-13951-33
While direct and comprehensive in-vivo validation of (1R,2R)-2-PCCA using knockout mice is not extensively documented in publicly available literature, a more advanced and brain-penetrant analog, RTI-13951-33, has undergone rigorous on-target validation. The findings from RTI-13951-33 studies provide a clear blueprint for assessing the on-target effects of GPR88 agonists.
In Vitro Potency
| Compound | Assay | Cell Line | EC50 |
| (1R,2R)-2-PCCA | cAMP Inhibition | HEK299T/GPR88 | 373 nM |
| (1R,2R)-2-PCCA | cAMP Inhibition | HEK293 | 116 nM[1] |
| RTI-13951-33 | cAMP Inhibition | Not Specified | 25 nM[1][2] |
| RTI-122 | cAMP Inhibition | Not Specified | 11 nM[1] |
In Vivo On-Target Validation in GPR88 Knockout Mice
The on-target effects of the GPR88 agonist RTI-13951-33 have been unequivocally demonstrated in behavioral studies assessing alcohol consumption, a phenotype modulated by GPR88.
| Compound | Animal Model | Behavioral Assay | Effect in Wild-Type Mice | Effect in GPR88 KO Mice |
| RTI-13951-33 | Mice | Alcohol Self-Administration | Significant reduction in alcohol intake | No effect on alcohol intake |
| RTI-122 | Mice | Alcohol Consumption (Two-Bottle Choice) | Reduced alcohol consumption | Effect prevented |
These findings strongly indicate that the alcohol-reducing effects of RTI-13951-33 and RTI-122 are mediated specifically through GPR88.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the validation of GPR88 agonists.
Generation of GPR88 Knockout Mice
GPR88 knockout mice are typically generated using homologous recombination in embryonic stem cells. This process involves the targeted deletion of the Gpr88 gene. Successful knockout is confirmed through PCR genotyping to verify the absence of the Gpr88 allele and further validated by the lack of GPR88 mRNA and protein expression in brain tissue, particularly the striatum.
Locomotor Activity Assay
This assay is used to assess the general activity levels of the mice and to identify any potential confounding motor effects of the test compound.
-
Acclimation: Mice are individually housed and acclimated to the testing room for at least 30 minutes prior to the experiment.
-
Apparatus: The test is conducted in an open-field arena, typically a square chamber equipped with infrared beams to automatically track movement.
-
Procedure: Mice are placed in the center of the arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period, usually 30-60 minutes.
-
Data Analysis: The data is analyzed to compare the locomotor activity between wild-type and GPR88 knockout mice following the administration of the test compound or vehicle.
Alcohol Self-Administration
This operant conditioning paradigm is used to measure the reinforcing effects of alcohol and the motivation of the mice to consume it.
-
Training: Mice are trained to press a lever to receive a liquid reward. Initially, this may be a sucrose (B13894) solution, which is gradually replaced with an ethanol (B145695) solution.
-
Testing: Once stable responding for alcohol is established, the effect of the GPR88 agonist is assessed. Mice are administered the compound or vehicle before the self-administration session.
-
Data Collection: The number of lever presses for alcohol is recorded as the primary measure of motivation and consumption.
-
On-Target Validation: A specific on-target effect is confirmed if the compound reduces alcohol self-administration in wild-type mice but has no effect in GPR88 knockout mice.
[³⁵S]GTPγS Binding Assay
This biochemical assay measures the activation of G proteins in response to receptor stimulation in brain tissue.
-
Membrane Preparation: Striatal tissue is dissected from both wild-type and GPR88 knockout mice and homogenized to prepare crude membrane fractions.
-
Assay: The membranes are incubated with the GPR88 agonist, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Measurement: Agonist binding to GPR88 stimulates the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Confirmation of Specificity: A specific on-target effect is demonstrated by a significant increase in [³⁵S]GTPγS binding in membranes from wild-type mice, with no corresponding increase in membranes from GPR88 knockout mice.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: GPR88 Signaling Pathway.
Caption: Experimental Workflow for On-Target Validation.
Caption: Logic of Knockout Validation.
Conclusion
The validation of on-target activity using knockout mice is an essential and non-negotiable step in the preclinical development of GPR88 agonists. While (1R,2R)-2-PCCA was a foundational tool compound, the challenges of off-target effects and suboptimal pharmacokinetic properties highlight the importance of rigorous in-vivo validation. The successful on-target validation of its analog, RTI-13951-33, in GPR88 knockout mice serves as a paradigm for future studies. By employing the experimental approaches outlined in this guide, researchers can confidently establish the specificity of their compounds, paving the way for the development of safe and effective GPR88-targeted therapies.
References
Selectivity Profile of (1R,2R)-2-PCCA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the selectivity profile of (1R,2R)-2-PCCA, a known agonist of the orphan G protein-coupled receptor 88 (GPR88). This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer an objective comparison against other GPCRs.
(1R,2R)-2-PCCA is a synthetic agonist for GPR88, a receptor predominantly expressed in the striatum and implicated in various neurological and psychiatric disorders. Understanding the selectivity of this compound is crucial for interpreting experimental results and for any potential therapeutic development. While comprehensive public data on the direct screening of (1R,2R)-2-PCCA against a wide panel of GPCRs is limited, data from close structural analogs and related compounds provide strong evidence of its selective nature.
Data Presentation: Quantitative Analysis of (1R,2R)-2-PCCA and Analogs
The following tables summarize the potency of (1R,2R)-2-PCCA at its target receptor, GPR88, and the selectivity profile of a closely related brain-penetrant GPR88 agonist, RTI-13951-33. The data for RTI-13951-33 is particularly informative, as it demonstrates the selectivity of the core chemical scaffold.
Table 1: Potency of (1R,2R)-2-PCCA at GPR88
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| (1R,2R)-2-PCCA | GloSensor™ cAMP Assay | GPR88-pGloSensor22F cells | 603 | [1] |
| (1R,2R)-2-PCCA | Calcium Mobilization Assay | Stable GPR88 cell line | 468 | [1] |
| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 cells | 3.1 | [2] |
Table 2: Selectivity Profile of RTI-13951-33 (a close analog of (1R,2R)-2-PCCA)
| Target Class | Number of Targets Tested | Result | Reference |
| GPCRs, Ion Channels, Neurotransmitter Transporters | 38 | No significant off-target activity | [3][4] |
Note: The screening of RTI-13951-33 against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters revealed no significant off-target activity, suggesting a high degree of selectivity for the GPR88 receptor.[3][4] This provides strong inferential evidence for the selectivity of the closely related compound, (1R,2R)-2-PCCA.
Mandatory Visualization
The following diagrams illustrate the GPR88 signaling pathway and a typical experimental workflow for assessing GPCR agonist selectivity.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to determine the selectivity profile of a GPCR agonist like (1R,2R)-2-PCCA.
Radioligand Binding Assay for Selectivity Screening
This assay is used to determine the binding affinity (Ki) of a test compound to a variety of GPCRs by measuring its ability to displace a known radiolabeled ligand.
a. Membrane Preparation:
-
Cells stably or transiently expressing the target GPCR are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
b. Competition Binding Assay:
-
A fixed concentration of a suitable radioligand for the target GPCR is incubated with the cell membranes.
-
Increasing concentrations of the test compound, (1R,2R)-2-PCCA, are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
c. Detection and Data Analysis:
-
The bound and free radioligand are separated by rapid filtration through a filter plate, which traps the membranes.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay for Gαi/o-Coupled Receptors
This assay measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels, a second messenger modulated by G protein activity. Since GPR88 is a Gαi/o-coupled receptor, its activation by an agonist leads to a decrease in cAMP levels.
a. Cell Culture and Treatment:
-
Cells engineered to express the GPR88 receptor are plated in a multi-well plate.
-
The cells are then treated with a compound that stimulates adenylyl cyclase to produce a measurable baseline of cAMP (e.g., forskolin).
-
Concurrently, the cells are incubated with varying concentrations of the agonist, (1R,2R)-2-PCCA.
b. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based kits) or a reporter assay (e.g., GloSensor™).
-
In a competitive immunoassay, the cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
c. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the experimental samples are determined from the standard curve.
-
The data is then plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of (1R,2R)-2-PCCA.
-
A dose-response curve is fitted to the data to determine the half-maximal effective concentration (EC50) of the agonist.
By employing these rigorous experimental protocols, researchers can confidently assess the selectivity and potency of compounds like (1R,2R)-2-PCCA, paving the way for a deeper understanding of GPR88 function and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The In Vivo Advantages of RTI-13951-33 over (1R,2R)-2-PCCA for GPR88 Agonism
For researchers in neuropharmacology and drug development, the quest for potent and specific in vivo tool compounds is paramount. In the study of the orphan G protein-coupled receptor GPR88, a promising target for neuropsychiatric disorders, two agonists have emerged: (1R,2R)-2-PCCA and the more recently developed RTI-13951-33. While both compounds activate GPR88, in vivo studies reveal significant advantages for RTI-13951-33, positioning it as a superior probe for elucidating the therapeutic potential of GPR88 agonism.
This guide provides an objective comparison of RTI-13951-33 and (1R,2R)-2-PCCA, supported by experimental data, to aid researchers in selecting the optimal compound for their in vivo investigations.
Key In Vivo Advantages of RTI-13951-33
RTI-13951-33, a second-generation GPR88 agonist derived from the (1R,2R)-2-PCCA scaffold, was specifically designed to overcome the limitations of its predecessor for in vivo applications.[1] The primary advantages of RTI-13951-33 lie in its improved pharmacokinetic profile and demonstrated target-specific effects in behavioral paradigms.
Enhanced Brain Penetration and Metabolic Stability
A critical hurdle for CNS drug candidates is the ability to cross the blood-brain barrier and resist rapid metabolism. (1R,2R)-2-PCCA exhibits poor brain permeability, which significantly curtails its utility in vivo.[1][2] In contrast, RTI-13951-33 is a brain-penetrant GPR88 agonist.[1][3][4] While RTI-13951-33 itself has a relatively short half-life of 0.7 hours in mouse plasma, it demonstrates sufficient brain exposure for behavioral studies.[1] This improved pharmacokinetic profile is a key differentiator, enabling robust in vivo target engagement.
Superior In Vivo Efficacy and Specificity
In vivo studies have consistently demonstrated the efficacy of RTI-13951-33 in modulating behaviors related to alcohol consumption, a key area of interest for GPR88 research.[5][6] Notably, these effects are absent in GPR88 knockout mice, confirming that the behavioral outcomes are specifically mediated by its agonist activity at GPR88.[3][5] In contrast, the in vivo utility of (1R,2R)-2-PCCA is hampered by non-specific GTPγS binding activity in the mouse striatum.[1][2]
Comparative Data: In Vitro and In Vivo Properties
The following tables summarize the key quantitative data comparing RTI-13951-33 and (1R,2R)-2-PCCA.
| Compound | In Vitro Potency (cAMP EC50) | Binding Affinity (Ki) |
| RTI-13951-33 | 25 nM[4], 45 nM[3] | 224 nM[3] |
| (1R,2R)-2-PCCA | 74 nM[3] | 277 nM[3] |
Table 1: In Vitro Comparison of GPR88 Agonists.
| Property | RTI-13951-33 | (1R,2R)-2-PCCA |
| Brain Permeability | Brain-penetrant[1][3][4] | Poor[1][2] |
| Aqueous Solubility | Enhanced[4][5] | Lower |
| In Vivo Specificity | GPR88-mediated effects confirmed with KO mice[3][5] | Non-specific GTPγS binding[1][2] |
| In Vivo Efficacy | Reduces alcohol intake and seeking[1][4][5][6] | Limited by poor pharmacokinetics |
Table 2: In Vivo Profile Comparison.
Experimental Methodologies
The data presented above are derived from a range of in vitro and in vivo experiments. Below are summaries of the key experimental protocols.
In Vitro cAMP Functional Assay
This assay measures the ability of a compound to activate GPR88, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: CHO cells stably expressing human GPR88 are cultured in appropriate media.
-
Assay Procedure: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds at varying concentrations are added to the cells.
-
Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Data Analysis: Intracellular cAMP levels are measured using a suitable assay kit (e.g., LANCE Ultra cAMP kit). The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the GPR88 receptor.
-
Membrane Preparation: Membranes are prepared from CHO cells expressing GPR88 or from mouse striatal tissue.
-
Binding Reaction: Membranes are incubated with a radiolabeled GPR88 ligand (e.g., [3H]RTI-13951-33) and varying concentrations of the unlabeled competitor compound (RTI-13951-33 or (1R,2R)-2-PCCA).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured by liquid scintillation counting.
-
Data Analysis: The Ki value, representing the inhibitory constant of the competitor, is calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays: Alcohol Drinking Paradigms
These experiments assess the effect of the compounds on alcohol consumption in rodents.
-
Drinking-in-the-Dark (DID):
-
Habituation: Mice are habituated to a reverse light-dark cycle.
-
Procedure: During the dark phase, mice are given access to a single bottle of 20% ethanol (B145695) for a limited period (e.g., 2-4 hours).
-
Drug Administration: Mice are pre-treated with the test compound (e.g., RTI-13951-33) or vehicle via intraperitoneal (i.p.) injection prior to the drinking session.
-
Measurement: The amount of ethanol consumed is measured.
-
-
Intermittent Access Two-Bottle Choice:
-
Procedure: Mice are given concurrent access to two bottles, one containing water and the other an ethanol solution (e.g., 15%). Access to ethanol is typically provided on an intermittent schedule (e.g., 3-4 days a week).
-
Drug Administration: The test compound or vehicle is administered before the drinking session.
-
Measurement: The volume of liquid consumed from each bottle is recorded to determine ethanol intake and preference.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR88 signaling pathway and a typical in vivo experimental workflow.
Conclusion
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
- 6. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing potency of different GPR88 agonists in cAMP assays
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum region of the brain, making it a significant therapeutic target for various central nervous system (CNS) disorders.[1][2][3] GPR88 couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3][4][5] This inhibitory signaling pathway is a key functional measure of GPR88 activity.
This guide provides a comparative overview of the potency of several GPR88 agonists as determined by in vitro cAMP functional assays, supported by detailed experimental protocols and pathway visualizations.
Data Presentation: GPR88 Agonist Potency
The potency of GPR88 agonists is typically quantified by their half-maximal effective concentration (EC₅₀) in assays that measure the inhibition of cAMP production. The table below summarizes the EC₅₀ values for several well-characterized GPR88 agonists.
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| RTI-13951-33 | CHO (human GPR88) | LANCE cAMP | 25 | [1][2][6] |
| RTI-122 | CHO (human GPR88) | cAMP Accumulation | 11 | [7] |
| (1R,2R)-2-PCCA | CHO (human GPR88) | LANCE cAMP | 56 | [1][2] |
| (1R,2R)-2-PCCA | HEK293 (human GPR88) | GloSensor cAMP | 603 | [2][8] |
| 2-PCCA (racemate) | HEK293 | - | 116 | [2][9] |
| 2-PCCA (racemate) | HEK293T/GPR88 | GloSensor cAMP | 877 | [1][8] |
| Compound 29 | - | HTRF cAMP | 93 | [1] |
| GPR88 agonist 3 | - | cAMP Assay | 204 | [9] |
| GPR88 agonist 2 | - | cAMP Assay | 14,000 | [9] |
Signaling Pathway and Experimental Visualization
To understand how agonist potency is measured, it is essential to visualize the underlying signaling pathway and the experimental workflow.
The activation of GPR88 by an agonist triggers a Gαi/o-mediated cascade that inhibits adenylyl cyclase, thereby reducing cAMP production. In a typical assay, cAMP levels are first artificially elevated using forskolin (B1673556), an adenylyl cyclase activator. The agonist's potency is then determined by its ability to counteract this effect.
The following diagram outlines the typical workflow for determining agonist potency in a cAMP assay.
Experimental Protocols
A detailed, generalized protocol for a GPR88 agonist cAMP functional assay is provided below. This protocol is based on homogenous time-resolved fluorescence (HTRF) or similar luminescence-based detection methods and is suitable for a 384-well plate format.[2][3]
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR88.[2][10]
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and a suitable selection antibiotic (e.g., puromycin).[2]
-
Assay Plate: White, opaque, 384-well, low-volume, tissue-culture treated plates.[2]
-
Test Compounds: GPR88 agonists.
-
Reagents:
2. Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture the GPR88-expressing cells under standard conditions until they reach 80-90% confluency.[2]
-
Harvest the cells and resuspend them in fresh culture medium to a desired density (typically 2,000-10,000 cells/well).[2][3]
-
Dispense the cell suspension into the 384-well assay plates and incubate overnight at 37°C in a CO₂ incubator.[3]
-
-
Compound Preparation:
-
Prepare a multi-point serial dilution (e.g., 10-point, 3-fold) of the GPR88 agonist compounds in 100% DMSO.
-
Further dilute this series in the appropriate assay buffer to achieve the final desired concentrations.[2]
-
-
Assay Execution:
-
Remove the culture medium from the cell plates.[3]
-
Add the diluted GPR88 agonist solutions to the wells and pre-incubate for 15-30 minutes at room temperature.[3][10]
-
Add a solution of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase. The final forskolin concentration should be predetermined to elicit a submaximal response (EC₈₀).[10]
-
Incubate the plate for 30 minutes at room temperature.[3][4]
-
-
cAMP Detection and Data Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.[3][10] For TR-FRET assays, the signal is inversely proportional to the cAMP concentration.[4]
-
Plot the results as the percentage of inhibition of the forskolin-stimulated response versus the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value for each agonist.[3]
-
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of GPR88 Agonists: 2-PCCA and RTI-122
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent GPR88 receptor agonists, 2-PCCA and RTI-122. The information presented is collated from published experimental data to facilitate informed decisions in research and development involving these compounds.
Introduction
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key region of the brain involved in motor control, reward, and cognition. Its strategic location has made it a promising therapeutic target for a range of neuropsychiatric disorders. Both 2-PCCA and RTI-122 are synthetic agonists that activate GPR88, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels through its coupling with Gαi/o proteins. While both compounds act on the same target, they exhibit distinct pharmacological profiles.
In Vitro Pharmacological Comparison
| Parameter | 2-PCCA | RTI-122 | RTI-13951-33 (Precursor to RTI-122) |
| Binding Affinity (Ki) | 277 nM[1] | Not Reported | 224 nM[1] |
| Functional Potency (EC50) | 74 nM (cAMP Assay)[1] | 11 nM (cAMP Assay)[2][3][4] | 45 nM (cAMP Assay)[1] |
Note: Data for 2-PCCA and RTI-13951-33 are from a direct comparative study.[1] Data for RTI-122 is from a separate study.[2][3][4] The (1R,2R)-isomer of 2-PCCA is the more active diastereomer.
In Vivo Effects: A Qualitative Comparison
Studies in rodent models have highlighted the distinct in vivo profiles of 2-PCCA and RTI-122, particularly concerning their effects on locomotor activity and alcohol consumption.
Locomotor Activity:
-
2-PCCA: Administration of 2-PCCA in rats has been shown to dose-dependently decrease spontaneous locomotor activity.[5]
-
RTI-122: Similarly, RTI-122 dose-dependently reduces spontaneous locomotor activity in mice.[6][7][8] The effect is most pronounced in the initial period after administration.[6][8]
Alcohol Consumption:
-
2-PCCA: While 2-PCCA has been extensively used as a tool compound for GPR88 research, its poor brain permeability has limited its utility in in vivo behavioral studies targeting CNS disorders like alcoholism.[2]
-
RTI-122: RTI-122, developed to have improved metabolic stability and brain penetration, has demonstrated significant efficacy in reducing alcohol consumption in various rodent models.[7][9][10] It has been shown to decrease alcohol self-administration and motivation to seek alcohol.[9][10]
Physicochemical Properties
RTI-13951-33, the precursor to RTI-122, was specifically designed to have enhanced aqueous solubility compared to 2-PCCA, a property that is likely carried over to or improved upon in RTI-122.[11] This, combined with its improved metabolic stability and brain permeability, makes RTI-122 a more suitable candidate for in vivo studies and further drug development.[2]
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
A generalized protocol for determining the binding affinity of a test compound for GPR88 is as follows:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GPR88 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in GPR88, such as the striatum.
-
Radioligand: A radiolabeled ligand that binds to GPR88, such as [³H]RTI-13951-33, is used.[1][12]
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., 2-PCCA or RTI-122).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay (for EC50 Determination)
The functional potency of GPR88 agonists is typically determined by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing the receptor.
-
Cell Culture: HEK293 or CHO cells stably expressing the human GPR88 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.[13]
-
Compound Preparation: Serial dilutions of the test agonist (2-PCCA or RTI-122) are prepared. A solution of forskolin (B1673556) (an adenylyl cyclase activator) is also prepared.
-
Assay Procedure:
-
The culture medium is removed from the cells.
-
The cells are incubated with the different concentrations of the test agonist.
-
Forskolin is added to all wells to stimulate cAMP production.
-
The cells are incubated for a defined period.
-
-
cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[13][14]
-
Data Analysis: The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR88 Signaling Pathway.
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The GPR88 agonist RTI-122 reduces alcohol-related motivation and consumption | RTI [rti.org]
- 10. The GPR88 Agonist RTI-122 Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 12. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Brain-to-Plasma Ratio of GPR88 Agonists
The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a variety of neuropsychiatric disorders. The development of GPR88 agonists that can effectively cross the blood-brain barrier (BBB) is crucial for therapeutic efficacy. This guide provides a comparative assessment of the brain-to-plasma ratio of several GPR88 agonists, supported by experimental data and detailed methodologies.
Data Presentation: Brain-to-Plasma Ratios of GPR88 Agonists
The ability of a drug to penetrate the central nervous system (CNS) is quantified by the brain-to-plasma (B/P) ratio, which is the ratio of the drug concentration in the brain to that in the plasma. A higher B/P ratio generally indicates better brain penetration. The unbound brain-to-plasma partition coefficient (Kp,uu), which considers the unbound fractions of the drug in both brain and plasma, is considered a more relevant predictor of pharmacological activity in the CNS.[1] Below is a summary of the available data for various GPR88 agonists.
| Compound Name | Brain-to-Plasma Ratio (Total) | Species | Notes |
| RTI-122 | >1[2] | Mouse | Described as having good brain permeability.[2] |
| Compound 29 | ~2 | Mouse | Total brain (695 nM) to plasma (290 nM) concentration ratio.[3] |
| RTI-13951-33 | Brain-penetrant[4][5] | Rat, Mouse | Described as a brain-penetrant GPR88 agonist, though specific B/P ratio is not stated.[4][5] |
| BI-9508 | Brain-penetrant[6][7] | Rodents | Noted as a brain-penetrant tool compound.[7] |
Note: The data presented is based on available preclinical studies. Direct comparison should be made with caution due to potential differences in experimental conditions.
Experimental Protocols
The determination of the brain-to-plasma ratio is a critical step in the preclinical development of CNS drug candidates. Various in vivo and in vitro methods are employed to assess brain penetration.
1. In Vivo Assessment of Brain-to-Plasma Ratio
This method directly measures the concentration of the compound in the brain and plasma of a test animal at a specific time point after administration.
-
Animal Models: Typically, rodents such as mice or rats are used.
-
Compound Administration: The GPR88 agonist is administered, often intravenously (IV) or intraperitoneally (IP), at a specified dose.
-
Sample Collection: At a predetermined time point post-administration, blood samples are collected (typically via cardiac puncture) and processed to obtain plasma. The animal is then euthanized, and the brain is harvested.
-
Sample Processing: The brain is weighed and homogenized in a suitable buffer.
-
Quantification: The concentration of the compound in the plasma and brain homogenate is determined using a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The total brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain tissue by its concentration in the plasma.
2. In Vitro Blood-Brain Barrier Models
In vitro models of the BBB can be used to predict the permeability of a compound and estimate the unbound brain-to-plasma ratio. These models often utilize co-cultures of brain capillary endothelial cells and glial cells.[8][9]
-
Cell Culture: A co-culture system is established to mimic the BBB. This typically involves growing brain endothelial cells on a semi-permeable membrane with glial cells cultured on the opposite side.
-
Permeability Assay: The test compound is added to the "blood" side (luminal compartment) of the model.
-
Sample Collection: At various time points, samples are taken from both the luminal and "brain" side (abluminal compartment).
-
Analysis: The concentration of the compound in the samples is measured by LC-MS/MS.
-
Calculation of Unbound Ratio: The in vitro unbound brain-to-plasma ratio (Cu,br/Cu,pl) can be calculated by dividing the concentration in the abluminal compartment by the concentration in the luminal compartment.[9]
3. Equilibrium Dialysis for Unbound Fraction Determination
To determine the unbound fraction of a drug in the brain (fu,brain), equilibrium dialysis is a commonly used in vitro technique.[][11]
-
Preparation: Brain tissue from a naive animal is homogenized.
-
Dialysis Setup: The brain homogenate is placed on one side of a semi-permeable membrane in a dialysis chamber, with a buffer solution on the other side. The test compound is added to the brain homogenate.
-
Equilibration: The system is incubated to allow the unbound drug to diffuse across the membrane and reach equilibrium.
-
Concentration Measurement: After equilibrium is reached, the concentration of the drug in the buffer and the brain homogenate is measured using LC-MS/MS.
-
Calculation: The unbound fraction in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer to the concentration in the homogenate. This can then be used to calculate the unbound fraction in the brain tissue (fu,brain).[]
Visualizations
GPR88 Signaling Pathway
GPR88 is an orphan GPCR that couples to Gαi/o proteins.[3][12] Upon agonist binding, GPR88 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][12] This inhibitory signaling cascade is a key mechanism by which GPR88 modulates neuronal activity.
Caption: GPR88 signaling cascade.
Experimental Workflow for Brain-to-Plasma Ratio Assessment
The following diagram outlines the key steps involved in the in vivo determination of the brain-to-plasma ratio of a GPR88 agonist.
Caption: Workflow for B/P ratio.
References
- 1. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
GPR88 Agonist Activity: A Comparative Guide to In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of G protein-coupled receptor 88 (GPR88) agonists, correlating their in vitro activity with in vivo experimental outcomes. GPR88, an orphan GPCR predominantly expressed in the striatum, is a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2][3][4][5] This document summarizes quantitative data, details key experimental protocols, and visualizes critical pathways and workflows to aid in the evaluation and development of novel GPR88-targeted therapeutics.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist initiates a signaling cascade through Gαi/o proteins.[2][3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] This primary signaling mechanism is a key indicator of GPR88 activation and is often the basis for in vitro screening assays.
Caption: GPR88 Signaling Pathway.
Comparative Analysis of GPR88 Agonist In Vitro Activity
The following table summarizes the in vitro potency of several well-characterized GPR88 agonists. The half-maximal effective concentration (EC50) in functional assays, such as cAMP inhibition, is a key metric for comparing the potency of these compounds.
| Compound Name | In Vitro Assay | EC50 | Key Characteristics |
| RTI-13951-33 | cAMP Functional Assay | 25 nM | Potent, selective, and brain-penetrant agonist.[1][6][7][8] |
| 2-PCCA hydrochloride | cAMP Production Inhibition | 116 nM (in HEK293 cells) | A well-characterized GPR88 agonist.[7] |
| (1R,2R)-1 | cAMP Functional Assay | 603 nM | An isomer of a 2-PCCA analogue.[1] |
| GPR88 agonist 2 (compound 53) | cAMP Functional Assay | 14 µM | A potent and brain-penetrant GPR88 agonist.[7] |
Correlation of In Vitro Potency with In Vivo Efficacy
A critical aspect of drug development is understanding how in vitro activity translates to in vivo effects. The following table provides a comparative look at the in vitro potency and the observed in vivo outcomes for selected GPR88 agonists.
| Compound | In Vitro Potency (EC50, cAMP Assay) | In Vivo Model | Observed Effect |
| (±)-1 | 911 nM | Rat Locomotor Activity | Dose-dependently decreased locomotor activity (0.1–3.2 mg/kg).[1] |
| RTI-13951-33 | 25 nM | Rat Alcohol Self-Administration | Significantly reduced alcohol self-administration and intake in a dose-dependent manner.[6] |
| RTI-13951-33 | 25 nM | Mouse Alcohol Drinking and Seeking | Reduced excessive voluntary alcohol drinking.[6] |
| BI-9508 | Not specified in snippets | Murine Morphine-Induced Locomotor Activity | Reduced morphine-induced locomotor activity.[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Experimental Protocols
1. cAMP Accumulation Assay (TR-FRET)
This assay is a primary method for determining the functional potency of GPR88 agonists by measuring the inhibition of cAMP production.
Caption: cAMP Accumulation Assay Workflow.
Detailed Protocol:
-
Cell Culture: CHO cells stably overexpressing human GPR88 are seeded into appropriate microplates.
-
Compound Addition: Serial dilutions of the test GPR88 agonist are added to the wells.
-
Incubation: The plate is incubated to allow for compound binding and receptor activation.
-
Forskolin Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Second Incubation: The plate is incubated to allow for cAMP accumulation.
-
Cell Lysis: Cells are lysed to release intracellular cAMP.
-
cAMP Detection: cAMP levels are quantified using a time-resolved fluorescence energy transfer (TR-FRET) based assay kit, following the manufacturer's instructions.
-
Data Analysis: The data are plotted as a percentage of inhibition of the forskolin response versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[11]
2. [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon agonist stimulation.
Detailed Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells expressing GPR88 or from tissues with high GPR88 expression (e.g., mouse striatum).[12]
-
Reagent Preparation: Serial dilutions of the GPR88 agonist, a fixed concentration of GDP, and [³⁵S]GTPγS are prepared in an assay buffer.[5]
-
Assay Incubation: The prepared membranes are incubated with the agonist and [³⁵S]GTPγS in a multi-well plate.[12]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. The data are then analyzed to determine the agonist's potency (EC50) and efficacy (Emax).[5]
In Vivo Experimental Protocols
1. Locomotor Activity Assay
This behavioral model is used to assess the effect of GPR88 agonists on spontaneous movement in rodents, which is relevant to the receptor's role in motor control.
Caption: Locomotor Activity Assay Workflow.
Detailed Protocol:
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing room and the open-field arenas.
-
Compound Administration: Animals are administered the GPR88 agonist at various doses or a vehicle control via a specific route (e.g., intraperitoneal injection).
-
Testing: Following a predetermined pretreatment time, each animal is placed individually into an open-field activity chamber equipped with infrared beams or video tracking software.
-
Data Recording: Locomotor activity, such as total distance traveled, is recorded for a specified duration.
-
Data Analysis: The data from the agonist-treated groups are compared to the vehicle control group to determine the effect of the compound on locomotor activity.
2. Alcohol Self-Administration Model
This operant conditioning model is used to evaluate the potential of GPR88 agonists to reduce alcohol-seeking and consumption behaviors, relevant to addiction research.
Detailed Protocol:
-
Animal Training: Rodents are trained to self-administer alcohol by pressing a lever in an operant chamber.
-
Baseline Establishment: A stable baseline of alcohol self-administration is established over several sessions.
-
Compound Administration: Prior to a test session, animals are administered the GPR88 agonist or a vehicle control.
-
Test Session: The animals are placed in the operant chambers, and their lever-pressing behavior (alcohol intake) is recorded.
-
Data Analysis: The number of lever presses and the amount of alcohol consumed are compared between the agonist-treated and vehicle control groups to assess the compound's effect on alcohol reinforcement.[6]
This guide provides a framework for understanding the correlation between in vitro and in vivo activities of GPR88 agonists. The presented data and protocols are intended to facilitate the ongoing research and development of novel therapeutics targeting this important receptor.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 9. Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Cross-Validation of GPR88 Agonist Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro functional activities of common GPR88 agonists across different cell lines and experimental assays. The data herein is compiled to facilitate the cross-validation and interpretation of experimental results in the pursuit of novel therapeutics targeting the orphan G protein-coupled receptor 88 (GPR88).
GPR88, an orphan GPCR predominantly expressed in the striatum, is a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] The receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4][5] Rigorous characterization of novel GPR88 ligands necessitates a multi-assay, multi-cell line approach to confirm their mechanism of action and potency. This guide summarizes key experimental data and provides detailed protocols for the functional assessment of GPR88 agonists.
Comparative Analysis of GPR88 Agonist Activity
The functional potency of GPR88 agonists is typically assessed by their ability to inhibit cAMP production. The following table summarizes the reported half-maximal effective concentrations (EC50) of several well-characterized GPR88 agonists in different cell lines and assay formats. The consistency of data across various methodologies strengthens the pharmacological profile of these compounds.
| Compound | Modality | Assay Type | Cell Line | Potency (EC50) |
| 2-PCCA | Agonist | cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 116 nM (racemate), 56 nM ((1R,2R)-isomer)[6] |
| cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 911 nM (racemate), 603 nM ((1R,2R)-isomer)[6] | ||
| cAMP HTRF | - | 3.1 nM[6] | ||
| cAMP Assay | HEK293T/GPR88 | 877 nM (racemate)[6] | ||
| RTI-13951-33 | Agonist | cAMP Functional Assay | - | 25 nM[1][5] |
| RTI-122 | Agonist | TR-FRET cAMP Assay | CHO cells | 11 nM[6] |
| GPR88 agonist 2 (compound 53) | Agonist | cAMP Functional Assay | - | 14 µM[3] |
| GPR88 agonist 3 (compound 20) | Agonist | - | - | 204 nM[3] |
| BI-9508 | Agonist | - | - | Data not publicly available |
| (1R,2R)-2-PCCA | Agonist | cAMP Functional Assay | HEK293 | 3.1 nM |
| Cell-free assay | - | 3 nM[3] | ||
| Cell assay | - | 603 nM[3] |
GPR88 Signaling Pathway and Experimental Assays
Activation of GPR88 by an agonist initiates an intracellular signaling cascade that can be monitored by various in vitro assays. Each assay interrogates a different step in this pathway, providing complementary information on the ligand's activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments used in the characterization of GPR88 agonists.
cAMP Accumulation Assay
This is a primary functional assay to determine the activity of GPR88 agonists, as the receptor's activation of Gαi/o proteins leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Cell Culture and Transfection:
-
HEK293 or CHO cells are commonly used.[6]
-
Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.[6]
-
Cells are transiently or stably transfected with a plasmid encoding human GPR88. For stable cell lines, selection with an appropriate antibiotic (e.g., G418) is performed.
Assay Procedure (e.g., using a LANCE TR-FRET Assay):
-
Harvest and seed cells into 384-well plates.
-
Stimulate cells with an adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of the test GPR88 agonist.[6]
-
Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).
-
Add a lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.
-
After incubation, measure the TR-FRET signal using a plate reader. The signal is inversely proportional to the intracellular cAMP concentration.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a GPCR agonist and is valuable for confirming the Gαi/o coupling of GPR88.[7]
Membrane Preparation:
-
Homogenize striatal tissue from wild-type and GPR88 knockout mice in ice-cold buffer.[7]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a Bradford assay.
Assay Procedure:
-
Incubate membranes with varying concentrations of the GPR88 agonist in the presence of GDP and [35S]GTPγS.[7]
-
Separate bound from free [35S]GTPγS by rapid filtration.
-
Quantify the amount of bound radioactivity as a measure of G protein activation. The absence of a response in tissues from GPR88 knockout mice confirms the agonist's specificity.[7]
Experimental Workflow for Cross-Validation
A robust cross-validation of GPR88 agonist effects involves a multi-step process to ensure on-target activity and to characterize the pharmacological profile of the compound.
The use of GPR88 knockout animal models is a critical step in this workflow. A compound that specifically targets GPR88 should elicit a biological response in wild-type animals but have no effect in animals lacking the receptor. This approach has been instrumental in validating the on-target effects of agonists like RTI-13951-33.[8]
By employing a combination of these assays and a systematic workflow, researchers can confidently characterize the activity of novel GPR88 agonists and contribute to the development of new treatments for central nervous system disorders.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
GPR88 Agonist (1R,2R)-2-PCCA: A Comparative Guide for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1R,2R)-2-PCCA, a synthetic agonist of the G-protein coupled receptor 88 (GPR88), with other relevant compounds. Experimental data is presented to objectively assess its performance and confirm its role as a GPR88-targeting agent.
Executive Summary
GPR88 is an orphan receptor predominantly expressed in the striatum, a key brain region for motor control, cognition, and reward. Its modulation is a promising strategy for treating neuropsychiatric and neurodegenerative disorders. (1R,2R)-2-PCCA has emerged as a potent and selective agonist for GPR88. This guide presents in vitro and in vivo data confirming GPR88 as the target of (1R,2R)-2-PCCA, alongside comparisons with other GPR88 modulators.
Performance Comparison of GPR88 Agonists
The following tables summarize the binding affinity and functional potency of (1R,2R)-2-PCCA and other notable GPR88 agonists.
Table 1: GPR88 Agonist Binding Affinity
| Compound | Radioligand | Cell Line | Ki (nM) |
| (1R,2R)-2-PCCA | [3H]RTI-13951-33 | PPLS-HA-hGPR88-CHO | 277[1] |
| (1S,2S)-2-PCCA | [3H]RTI-13951-33 | PPLS-HA-hGPR88-CHO | 487[1] |
| RTI-13951-33 | [3H]RTI-13951-33 | PPLS-HA-hGPR88-CHO | 224[1] |
| 2-AMPP | [3H]RTI-13951-33 | PPLS-HA-hGPR88-CHO | 219[1] |
Table 2: GPR88 Agonist Functional Potency (cAMP Inhibition)
| Compound | Assay Type | Cell Line | EC50 (nM) |
| (1R,2R)-2-PCCA | GloSensor cAMP | HEK293-GPR88-pGloSensor22F | 603[2] |
| (1R,2R)-2-PCCA | Lance cAMP | PPLS-HA-GPR88 CHO | 56 |
| (1R,2R)-2-PCCA | HTRF cAMP | Not Specified | 3.1[3] |
| (1S,2S)-2-PCCA | GloSensor cAMP | HEK293-GPR88-pGloSensor22F | >10,000 |
| RTI-13951-33 | cAMP Functional Assay | Not Specified | 25[4] |
| RTI-122 | cAMP Functional Assay | Not Specified | 11[5] |
| GPR88 agonist 2 | cAMP Functional Assay | Not Specified | 14,000[5] |
| GPR88 agonist 3 | cAMP Functional Assay | Not Specified | 204[5] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the GPR88 signaling pathway and the general workflows for key experimental assays used to characterize GPR88 agonists.
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of GPR88 Agonist Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of several known agonists for the G protein-coupled receptor 88 (GPR88), an emerging therapeutic target for a range of central nervous system disorders. The data presented is supported by detailed experimental protocols to aid in the replication and extension of these findings.
GPR88 Agonist Binding and Functional Potency
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of several prominent GPR88 agonists. Lower Ki and EC50 values are indicative of higher binding affinity and greater functional potency, respectively. The data is derived from competitive radioligand binding assays and cAMP functional assays.[1]
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Line (Binding) | Assay Type (Functional) |
| RTI-13951-33 | 224 | 25, 45 | PPLS-HA-hGPR88-CHO | cAMP Functional Assay |
| (1R,2R)-2-PCCA | 277 | 3.1, 74, 116, 603 | PPLS-HA-hGPR88-CHO | cAMP Functional Assay |
| (S,S)-2-PCCA | 487 | 1738 | PPLS-HA-hGPR88-CHO | cAMP Functional Assay |
| 2-AMPP | 219 | 304 | PPLS-HA-hGPR88-CHO | cAMP Functional Assay |
| Compound 4 (2-AMPP analog) | 612 | >10,000 | PPLS-HA-hGPR88-CHO | cAMP Functional Assay |
| RTI-122 | Not Reported | 11 | Not Reported | cAMP Functional Assay |
| BI-9508 | Not Reported | 47 | hGPR88-HEK293 | Gi1 BRET Assay |
| GPR88 agonist 3 | Not Reported | 204 | Not Reported | Not Reported |
GPR88 Signaling Pathway
GPR88 is an orphan GPCR that primarily couples to the Gαi/o subunit of the heterotrimeric G protein.[2][3] Upon agonist binding, GPR88 activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This signaling cascade is central to the receptor's role in modulating neuronal activity.
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Metabolic Stability of 2-PCCA Analogues for CNS Drug Development
A comparative guide for researchers on the metabolic stability of novel GPR88 agonists, providing key data and experimental insights for the development of more effective neurotherapeutics.
The synthetic G protein-coupled receptor 88 (GPR88) agonist, (1R,2R)-2-PCCA (1a), has been a valuable pharmacological tool. However, its utility as a therapeutic agent is hampered by poor brain permeability.[1] An analogue, RTI-13951-33 (1b), was developed with improved brain penetration, but it suffers from poor metabolic stability, characterized by a short half-life of 0.7 hours and high plasma clearance in mice.[1] This guide provides a comparative analysis of the metabolic stability of various 2-PCCA analogues, focusing on modifications designed to overcome these pharmacokinetic challenges.
Comparative Metabolic Stability of 2-PCCA Analogues
The following table summarizes the in vitro metabolic stability of RTI-13951-33 and its analogues in mouse liver microsomes (MLMs). The data highlights the impact of structural modifications on the half-life (t1/2) and intrinsic clearance (CLint), key indicators of metabolic stability. A longer half-life and lower intrinsic clearance are desirable properties for a drug candidate.
| Compound | Structure | t1/2 (min) | CLint (μL/min/mg protein) |
| RTI-13951-33 | Analogue of 2-PCCA | 2.2 | 643 |
| 6 | (S)-isomer with methyl group blocking benzylic carbon | Not explicitly stated, but clearance is lower than RTI-13951-33 | 453 |
| 7 | (R)-isomer with methyl group blocking benzylic carbon | Not explicitly stated, but clearance is lower than RTI-13951-33 | 453 |
| 30a (RTI-122) | Analogue with 6-fluoro substituent and isopropoxy group on the pyridine (B92270) ring | > 60 | < 23.1 |
Data sourced from a study on the improvement of metabolic stability of GPR88 agonist RTI-13951-33.[2]
The data clearly demonstrates that strategic structural modifications can significantly enhance metabolic stability. The introduction of a methyl group at the benzylic carbon in compounds 6 and 7 led to a reduction in clearance compared to the parent compound, RTI-13951-33.[2] A more dramatic improvement was observed with compound 30a (RTI-122) , which incorporates a 6-fluoro substituent and an isopropoxy group on the pyridine ring. This analogue exhibited a significantly prolonged half-life (> 60 minutes) and substantially lower intrinsic clearance (< 23.1 μL/min/mg protein), indicating high metabolic stability.[2][3][4] In subsequent in vivo mouse pharmacokinetic studies, RTI-122 demonstrated a half-life of 5.8 hours, a significant improvement over RTI-13951-33.[2][3][4]
Experimental Protocols
The following is a representative protocol for determining the metabolic stability of compounds in mouse liver microsomes, based on the methodologies described in the cited literature.
In Vitro Metabolic Stability Assay Using Mouse Liver Microsomes
-
Preparation of Incubation Mixture:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
The incubation mixture is prepared in a 96-well plate and contains:
-
Mouse liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
The test compound (e.g., 1 μM final concentration).
-
-
-
Initiation of Metabolic Reaction:
-
The plate is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
The metabolic reaction is initiated by adding a solution of NADPH (e.g., 1 mM final concentration), a necessary cofactor for many metabolic enzymes.
-
-
Time-Course Incubation:
-
The plate is incubated at 37°C with shaking.
-
Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Quenching the Reaction:
-
At each time point, the reaction in the collected aliquot is stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which may also contain an internal standard for analytical purposes.
-
-
Sample Processing:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant, containing the remaining parent compound and any metabolites, is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The concentration of the parent compound in the supernatant at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) * (incubation volume / protein mass).
-
Signaling Pathway and Experimental Workflow
The 2-PCCA analogues discussed are agonists of the GPR88 receptor. Activation of GPR88, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The potency of these analogues is often evaluated by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing the GPR88 receptor.
Below are diagrams illustrating the GPR88 signaling pathway and the experimental workflow for assessing metabolic stability.
Caption: GPR88 Signaling Pathway.
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-PCCA and Newer GPR88 Agonists
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including addiction, psychosis, and motor disorders. The development of selective agonists for GPR88 is a key area of research aimed at unlocking its therapeutic potential. This guide provides a detailed comparison of the pioneering GPR88 agonist, 2-PCCA, with more recently developed agonists, focusing on their efficacy as demonstrated by experimental data.
Introduction to GPR88 Agonists
GPR88 is coupled to the Gαi/o subunit of G proteins.[1] Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is a primary mechanism for measuring the functional activity of GPR88 agonists. The first potent synthetic agonist identified for GPR88 was (1R,2R)-2-pyridin-2-yl-cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methyl-pentyl)-(4′-propylbiphenyl-4-yl)-amide, commonly known as 2-PCCA.[3] While instrumental as a research tool, 2-PCCA possesses suboptimal drug-like properties, including poor brain permeability, which has spurred the development of newer, more CNS-penetrant agonists with improved pharmacokinetic profiles.[3] This guide will compare the in vitro and in vivo efficacy of 2-PCCA with that of promising newer agonists, including RTI-13951-33 and RTI-122.
In Vitro Efficacy Comparison
The in vitro potency of GPR88 agonists is primarily assessed through functional assays that measure the inhibition of cAMP production and through binding assays that determine the affinity of the compound for the receptor.
Quantitative Data Summary
The following table summarizes the in vitro efficacy data for 2-PCCA and the newer GPR88 agonists, RTI-13951-33 and RTI-122. The data are presented as half-maximal effective concentrations (EC50) from cAMP functional assays and as binding affinities (Ki) from radioligand competition binding assays.
| Compound | Assay Type | Cell Line/Tissue | EC50 (nM) | Ki (nM) | Reference |
| 2-PCCA | cAMP Functional Assay | CHO cells expressing PPLS-HA-GPR88 | 74 | - | [4] |
| Radioligand Binding | CHO cells expressing PPLS-HA-GPR88 | - | 277 | [4] | |
| cAMP HTRF | - | 3.1 | - | [5] | |
| cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 911 (racemate), 603 ((1R,2R)-isomer) | - | [5] | |
| RTI-13951-33 | cAMP Functional Assay | CHO cells expressing PPLS-HA-GPR88 | 45 | - | [4] |
| Radioligand Binding | CHO cells expressing PPLS-HA-GPR88 | - | 224 | [4] | |
| cAMP Functional Assay | - | 25 | - | [6] | |
| RTI-122 | TR-FRET cAMP Assay | CHO cells | 11 | - | [5] |
| [35S]GTPγS Binding Assay | Mouse Striatal Membranes | 12 | - | [3] |
Key Observations:
-
Newer agonists, particularly RTI-122, demonstrate significantly higher potency in cAMP functional assays compared to 2-PCCA. For instance, RTI-122 exhibits an EC50 of 11 nM, which is more potent than the values reported for 2-PCCA in various assay formats.[3][5]
-
Direct comparison in the same study reveals that RTI-13951-33 has a lower EC50 (45 nM) than 2-PCCA (74 nM) in a cAMP functional assay, indicating higher potency.[4]
-
While both 2-PCCA and RTI-13951-33 show nanomolar binding affinities, RTI-13951-33 (Ki = 224 nM) displays a slightly higher affinity for the GPR88 receptor than 2-PCCA (Ki = 277 nM).[4]
In Vivo Efficacy Comparison
The in vivo efficacy of GPR88 agonists has been primarily evaluated in rodent models of alcohol consumption and locomotor activity, leveraging the observation that GPR88 knockout mice exhibit hyperactivity.
Quantitative Data Summary
The following table summarizes the in vivo effects of 2-PCCA and the newer GPR88 agonists.
| Compound | Animal Model | Behavioral Assay | Key Findings | Reference |
| 2-PCCA | Rats | Locomotor Activity | Dose-dependently decreased locomotor activity. | [7] |
| RTI-13951-33 | Mice | Locomotor Activity | Dose-dependently reduced spontaneous locomotor activity. | [8] |
| Mice | Alcohol Drinking (two-bottle choice) | Reduced excessive voluntary alcohol drinking. | [8] | |
| Mice | Alcohol Drinking (drinking-in-the-dark) | Reduced binge-like drinking behavior. | [8] | |
| RTI-122 | Mice | Alcohol Drinking (drinking-in-the-dark) | More effective than RTI-13951-33 in attenuating binge-like alcohol drinking. | [3][9] |
Key Observations:
-
Both 2-PCCA and RTI-13951-33 have been shown to reduce locomotor activity in rodents, which is consistent with the phenotype of GPR88 knockout mice.[7][8]
-
RTI-13951-33 has demonstrated efficacy in reducing alcohol consumption in multiple mouse models.[8]
-
Notably, RTI-122 was found to be more potent in vivo than RTI-13951-33, significantly reducing binge-like alcohol consumption at a lower dose.[3][9] This enhanced in vivo efficacy is likely due to its improved pharmacokinetic properties.[3]
Experimental Protocols
cAMP Functional Assay (General Protocol)
This assay measures the ability of GPR88 agonists to inhibit the production of cAMP.
-
Cell Culture: HEK293 or CHO cells are stably transfected to express the human GPR88 receptor.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated.
-
Compound Addition: Cells are treated with various concentrations of the test agonist.
-
Adenylyl Cyclase Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: The plates are incubated to allow for agonist-mediated inhibition of cAMP production.
-
Lysis and Detection: A lysis buffer is added, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a GloSensor-based assay.
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP levels, and the EC50 value is calculated from the dose-response curve.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by the GPR88 receptor.
-
Membrane Preparation: Cell membranes are prepared from cells expressing GPR88 or from tissues with high GPR88 expression (e.g., mouse striatum).
-
Incubation Mixture: Membranes are incubated with GDP, various concentrations of the test agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Initiation and Termination: The binding reaction is initiated by the addition of the membranes and terminated by rapid filtration through filter plates.
-
Washing: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. The EC50 value is determined from the dose-response curve.
In Vivo Locomotor Activity Assay
-
Animals: Male rats or mice are used.
-
Habituation: Animals are habituated to the locomotor activity chambers for a set period.
-
Drug Administration: Animals are administered the test agonist (e.g., via intraperitoneal injection) or vehicle.
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration using an automated activity monitoring system.
-
Data Analysis: The total locomotor activity is compared between the different treatment groups.
In Vivo "Drinking in the Dark" Alcohol Consumption Model
-
Animals: C57BL/6J mice are commonly used.
-
Housing: Mice are single-housed.
-
Acclimation: Mice are acclimated to the reverse light-dark cycle.
-
Drinking Sessions: During the dark phase, the water bottle is replaced with a bottle containing an alcohol solution (e.g., 20% ethanol) for a limited period (e.g., 2-4 hours). This is repeated for several days.
-
Drug Administration: Prior to the final drinking session, mice are administered the test agonist or vehicle.
-
Measurement: The amount of alcohol consumed is measured by weighing the bottles before and after the session.
-
Data Analysis: Alcohol intake (g/kg body weight) is calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflows
Caption: GPR88 Signaling Pathway.
Caption: Experimental Workflow for GPR88 Agonist Evaluation.
Conclusion
The development of GPR88 agonists has progressed significantly since the discovery of 2-PCCA. Newer compounds, such as RTI-13951-33 and RTI-122, exhibit superior in vitro potency and, critically, improved pharmacokinetic profiles that translate to enhanced in vivo efficacy. These second-generation agonists have demonstrated the potential to modulate alcohol-related behaviors in preclinical models, providing strong validation for GPR88 as a therapeutic target. While 2-PCCA remains a valuable pharmacological tool for in vitro studies, the improved drug-like properties of newer agonists make them more suitable candidates for further preclinical and clinical development aimed at treating CNS disorders. Future research will likely focus on further optimizing the potency, selectivity, and pharmacokinetic properties of GPR88 agonists to develop clinically viable therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of the metabolic stability of GPR88 agonist RTI-13951-33 | RTI [rti.org]
- 8. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating GPR88 Agonist Specificity in Striatal Membrane Preparations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The orphan G protein-coupled receptor 88 (GPR88) has emerged as a promising therapeutic target for a range of central nervous system disorders, owing to its highly restricted expression in the striatum.[1][2] This guide provides a comparative framework for validating the specificity of GPR88 agonists, with a focus on experiments utilizing striatal membrane preparations. We present quantitative data for known agonists, detailed experimental protocols for key validation assays, and a discussion on best practices for off-target screening.
Comparative Potency of GPR88 Agonists
The potency of a GPR88 agonist is a critical parameter for its characterization. The half-maximal effective concentration (EC50) in functional assays is a key metric for comparing the potency of these compounds. The following table summarizes the in vitro potency of several known GPR88 agonists.
| Compound Name | Assay Type | Cell Line/Tissue | EC50 (nM) | Reference |
| RTI-13951-33 | cAMP Functional Assay | CHO (hGPR88) | 25 | [3][4] |
| RTI-13951-33 | [³⁵S]GTPγS Binding Assay | PPLS-HA-hGPR88-CHO cells | 65 | [5] |
| RTI-122 | cAMP Functional Assay | Not Specified | 11 | [3] |
| RTI-122 | [³⁵S]GTPγS Binding Assay | PPLS-HA-hGPR88-CHO cells | 12 | [5] |
| 2-PCCA | cAMP Functional Assay | HEK293 cells | 116 | [3] |
| (1R,2R)-2-PCCA | cAMP Functional Assay | Cell-based | 603 | [3] |
| Compound 19 | BRET Assay | HEK-293 cells | 1200 | [6] |
| Phenylglycinol Derivative (Compound 46) | cAMP Functional Assay | Not Specified | 616 | [2] |
| Phenylglycinol Derivative (Compound 47) | cAMP Functional Assay | Not Specified | 538 | [2] |
GPR88 Signaling and Agonist Validation Workflow
GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is the foundation for the primary functional assays used to characterize GPR88 agonists.
GPR88 Signaling Pathway
A robust workflow is essential for the validation of a putative GPR88 agonist. This involves a multi-step process from initial screening to in vivo characterization.
GPR88 Agonist Validation Workflow
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Striatal Membranes
This protocol is adapted for the preparation of crude membrane fractions from rodent striatal tissue.
Materials:
-
Striatal tissue from wild-type and GPR88 knockout mice
-
Ice-cold Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Ice-cold Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Dissect striata on ice and immediately place them in ice-cold Lysis Buffer.
-
Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Assay Buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
After the final centrifugation, resuspend the pellet in Assay Buffer.
-
Determine the protein concentration using a standard protein assay.
-
Aliquot the membrane preparations and store them at -80°C until use.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon agonist binding.
Materials:
-
Striatal membrane preparation (5-20 µg of protein per well)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA
-
GDP (final concentration 10-100 µM)
-
[³⁵S]GTPγS (final concentration 0.05-0.1 nM)
-
Unlabeled GTPγS (for determining non-specific binding, final concentration 10 µM)
-
GPR88 agonist at various concentrations
-
96-well filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer, GDP, and varying concentrations of the GPR88 agonist.
-
Add the striatal membrane preparation to each well.
-
To determine non-specific binding, add unlabeled GTPγS to a set of wells.
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Analyze the data by subtracting non-specific binding from total binding to obtain specific binding. Plot specific binding against the agonist concentration to determine EC50 values.
cAMP Measurement Assay
This assay is a direct functional readout of GPR88 activation, which leads to a decrease in cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing human GPR88
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (B1673556) (or other adenylyl cyclase activator)
-
GPR88 agonist at various concentrations
-
Commercial cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well white assay plates
Procedure:
-
Seed the GPR88-expressing cells into 384-well plates and incubate overnight.
-
Remove the culture medium and add the assay buffer containing various concentrations of the GPR88 agonist.
-
Incubate for 15-30 minutes at room temperature.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine EC50 values.
Off-Target Selectivity Screening
Ensuring that the observed effects of a compound are mediated through GPR88 is paramount. A multi-tiered approach to selectivity profiling is recommended.
Logic of GPR88 Agonist Specificity Assessment
1. Definitive Negative Control: The most critical experiment for validating GPR88 specificity is to test the agonist in striatal membranes prepared from GPR88 knockout (KO) mice.[2][5] A truly specific GPR88 agonist should show activity in wild-type striatal membranes but be inactive in membranes from GPR88 KO mice.
2. Broad Off-Target Profiling: It is crucial to screen the compound against a panel of other receptors, ion channels, and transporters to ensure that the observed effects are not due to off-target interactions. Commercial services (e.g., Eurofins SafetyScreen, CEREP BioPrint, WuXi AppTec panels) offer comprehensive screening against a wide range of molecular targets.[3][7][8]
3. Focused Counter-Screening: Based on the known pharmacology of the striatum and potential structural similarities of the agonist to other ligands, focused counter-screening against specific receptor families is advised. Given the functional interactions observed between GPR88 and other striatal GPCRs, it is particularly important to assess activity at:
-
Opioid Receptors (μ, δ, κ): GPR88 has been shown to functionally interact with and modulate the signaling of opioid receptors.[2][9]
-
Dopamine Receptors (D1, D2): The striatum is rich in dopamine receptors, and any compound intended for use in this brain region should be checked for dopaminergic activity.[10]
-
Muscarinic Acetylcholine Receptors: These are also highly expressed in the striatum and can be modulated by GPR88 activity.[2]
By employing a combination of these assays and a logical workflow, researchers can confidently validate the specificity of novel GPR88 agonists, a crucial step in the development of new therapeutics for neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (1R,2R)-2-PCCA Hydrochloride: A Comprehensive Guide
For immediate reference, treat (1R,2R)-2-PCCA hydrochloride as a hazardous chemical waste. All disposal activities must comply with local, regional, and national regulations. Engage a licensed waste disposal company for final disposition.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent GPR88 receptor agonist used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these step-by-step instructions is critical for minimizing risks associated with the handling and disposal of this research chemical.
Chemical and Safety Data Overview
This compound, with the CAS number 1609563-71-4, is a diastereomer of 2-PCCA.[1][2] While specific toxicity data is not fully detailed in publicly available documents, its classification as a research chemical necessitates careful handling and disposal as a potentially hazardous substance. The following table summarizes key data points for this compound.
| Property | Value | Source |
| CAS Number | 1609563-71-4 | [1][3] |
| Molecular Formula | C₃₀H₃₉Cl₂N₃O | [1][4] |
| Molecular Weight | 528.56 g/mol | [1][4] |
| EC₅₀ (cell-free assay) | 3 nM | [2][3][4][5] |
| EC₅₀ (cellular assay) | 603 nM | [2][3][4][5] |
| Appearance | Solid | [6] |
| Storage | Store at -80°C for up to 6 months or -20°C for up to 1 month.[2][6][7] | MedChemExpress[2][6][7] |
Standard Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The following protocol outlines the necessary steps for the proper disposal of this compound, whether in solid form, as a stock solution, or in contaminated labware.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling the solid form to avoid inhalation.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure correct disposal pathways.
-
Solid Waste:
-
Collect unadulterated this compound solid waste in a clearly labeled, sealed container.
-
Contaminated items such as weighing paper, pipette tips, and gloves should be placed in a separate, sealed container also labeled as hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be clearly labeled with the full chemical name and concentration.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
Step 3: Labeling and Storage of Waste
All waste containers must be accurately and clearly labeled to ensure proper handling and disposal.
-
Labeling: Use a standardized hazardous waste label. The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The associated hazards (e.g., "Toxic if swallowed").
-
The date of waste generation.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Utilize secondary containment for all liquid waste containers.[8]
-
Step 4: Final Disposal
The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.
-
Contact your EHS Office: Your institution's Environmental Health and Safety office will have established procedures for the pickup and disposal of chemical waste.
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound
Experimental Protocols Cited
While this document focuses on disposal, the EC₅₀ values presented in the data table are derived from experimental protocols. A general understanding of these methods is useful for appreciating the compound's activity.
-
Cell-Free [³⁵S]GTPγS Binding Assay: This assay measures the binding of a radiolabeled GTP analog to G proteins upon receptor activation by an agonist in a cell membrane preparation, providing a measure of receptor activation in a system devoid of cellular complexities.
-
Cell-Based cAMP Assay: This experiment typically uses a cell line engineered to express the GPR88 receptor. The addition of an agonist like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, which is then quantified to determine the agonist's potency.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as they are the primary authority for your laboratory's operations.
References
- 1. shellchemtech.com [shellchemtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
Essential Safety and Operational Protocols for Handling (1R,2R)-2-PCCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of (1R,2R)-2-PCCA hydrochloride, a potent GPR88 receptor agonist. While a Safety Data Sheet (SDS) for the related compound 2-PCCA hydrochloride classifies it as not a hazardous substance or mixture, it is imperative to handle this research chemical with a high degree of caution due to its biological activity and the limited availability of comprehensive safety data.[1] The following guidelines are based on best practices for handling potent, non-hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Chemical safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat- Use of a chemical fume hood or ventilated balance enclosure | High potential for aerosol generation and inhalation. |
| Solution Preparation and Handling | - Chemical safety goggles- Nitrile gloves- Lab coat- Work within a chemical fume hood | Potential for splashes and generation of aerosols. |
| General Laboratory Operations | - Chemical safety goggles- Nitrile gloves- Lab coat | Standard laboratory practice to prevent accidental exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored under controlled conditions to ensure its stability.
| Storage Condition | Duration |
| Solid (as received) | 4°C, stored under nitrogen |
| In solvent (-20°C) | 1 month (stored under nitrogen) |
| In solvent (-80°C) | 6 months (stored under nitrogen) |
Preparation of Stock Solutions
This compound is soluble in various solvents. The following table provides solubility data for the preparation of stock solutions.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL (94.60 mM) - requires sonication |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (4.73 mM) |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.73 mM) |
Protocol for Preparing a Solution in a Multi-Solvent System:
-
Add each solvent sequentially as listed in the table.
-
Ensure the compound is fully dissolved before adding the next solvent.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Experimental Workflow Diagram
The following diagram outlines the recommended workflow for the safe handling of this compound.
Disposal Plan
Given the classification of the related compound as non-hazardous, the disposal of this compound and its waste should adhere to institutional and local regulations for non-hazardous chemical waste. However, due to its biological potency, extra precautions are warranted.
Waste Segregation and Collection
-
Solid Waste: Collect unused solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office for non-hazardous materials.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, weigh boats, paper towels) should be collected in a sealed bag or container and labeled as "Contaminated with this compound".
Disposal Procedures
-
Consult Institutional Guidelines: Always consult with your institution's EHS department for specific guidance on the disposal of non-hazardous chemical waste.
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and concentration.
-
Handover for Disposal: Transfer the collected and labeled waste to your institution's designated waste management personnel or a certified waste disposal vendor.
While this compound may be classified as non-hazardous for transport and other regulatory purposes, its potent biological effects necessitate careful handling and disposal to minimize any potential for unintended exposure or environmental release. Always err on the side of caution and treat this compound with the respect due to a potent, biologically active molecule.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
